molecular formula C19H40N2O B15599964 N-(3-(Dimethylamino)propyl)tetradecanamide-d5

N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Cat. No.: B15599964
M. Wt: 317.6 g/mol
InChI Key: IFYDWYVPVAMGRO-SGEUAGPISA-N
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Description

N-(3-(Dimethylamino)propyl)tetradecanamide-d5 is a useful research compound. Its molecular formula is C19H40N2O and its molecular weight is 317.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H40N2O

Molecular Weight

317.6 g/mol

IUPAC Name

13,13,14,14,14-pentadeuterio-N-[3-(dimethylamino)propyl]tetradecanamide

InChI

InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22)/i1D3,4D2

InChI Key

IFYDWYVPVAMGRO-SGEUAGPISA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-(Dimethylamino)propyl)tetradecanamide-d5: A Key Tool in Modern Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

In the landscape of drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. N-(3-(Dimethylamino)propyl)tetradecanamide-d5 is a deuterium-labeled stable isotope analog of N-(3-(Dimethylamino)propyl)tetradecanamide. Its significance lies in its application as an internal standard for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The incorporation of five deuterium atoms results in a molecule that is chemically almost identical to its non-labeled counterpart but possesses a distinct, higher mass. This mass difference is the cornerstone of its utility, allowing for differentiation and accurate quantification in complex biological samples.

Stable isotope-labeled compounds are indispensable tools in pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1] They co-elute with the analyte of interest during chromatographic separation and exhibit similar ionization efficiencies in the mass spectrometer, thereby compensating for variations in sample preparation and instrument response. This intrinsic correction leads to enhanced accuracy, precision, and reproducibility of analytical methods.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, detailed analytical methodologies, and its practical application in bioanalysis.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of both the deuterated standard and the non-labeled analyte is fundamental for method development.

PropertyN-(3-(Dimethylamino)propyl)tetradecanamideThis compound
Synonyms Myristamidopropyl dimethylamine, AldoxN-[3-(Dimethylamino)propyl]tetradecanoamide-d5
CAS Number 45267-19-4[2][3]Not available
Molecular Formula C₁₉H₄₀N₂O[2][3]C₁₉H₃₅D₅N₂O
Molecular Weight 312.54 g/mol [2]317.59 g/mol
Appearance White to off-white solidNot available
Solubility Slightly soluble in chloroform and methanolNot available

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a logical synthetic approach can be devised based on established amide synthesis methodologies and the availability of deuterated starting materials. The synthesis would likely involve two key steps: the preparation of deuterated myristic acid and its subsequent coupling with N,N-dimethyl-1,3-propanediamine.

Diagram of Proposed Synthetic Pathway

Synthetic Pathway Myristic_Acid Myristic Acid Deuterated_Myristic_Acid Myristic Acid-d5 Myristic_Acid->Deuterated_Myristic_Acid Deuterium Labeling (e.g., H/D exchange) Myristoyl_Chloride_d5 Myristoyl Chloride-d5 Deuterated_Myristic_Acid->Myristoyl_Chloride_d5 Activation (e.g., Oxalyl Chloride) Final_Product N-(3-(Dimethylamino)propyl) tetradecanamide-d5 Myristoyl_Chloride_d5->Final_Product DMAPA N,N-Dimethyl-1,3-propanediamine DMAPA->Final_Product Amide Coupling (Schotten-Baumann conditions)

Caption: Proposed synthetic route for this compound.

Step-by-Step Conceptual Protocol

Part 1: Synthesis of Myristic Acid-d5

The deuterium atoms are strategically placed on the terminal end of the fatty acid chain to be remote from the reactive carboxyl group, minimizing potential kinetic isotope effects during the amide coupling reaction.

  • Deuterium Labeling of a Precursor: A suitable precursor, such as a terminal alkyne with a C12 backbone, could be subjected to deuteration. For example, catalytic deuteration using deuterium gas (D₂) and a palladium catalyst (Pd/C) would saturate the alkyne and introduce deuterium atoms. Alternatively, H/D exchange reactions on myristic acid itself under specific catalytic conditions could be employed.[4]

  • Purification: The deuterated myristic acid would be purified using standard techniques such as recrystallization or column chromatography to ensure high isotopic and chemical purity.

Part 2: Amide Coupling

The Schotten-Baumann reaction is a classic and efficient method for amide synthesis from acyl chlorides and amines.

  • Activation of Deuterated Myristic Acid: The deuterated myristic acid is converted to its more reactive acyl chloride derivative. This is typically achieved by reacting it with an activating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM).

  • Amidation Reaction: In a separate reaction vessel, N,N-dimethyl-1,3-propanediamine is dissolved in an appropriate solvent (e.g., DCM) along with a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The freshly prepared deuterated myristoyl chloride solution is then added dropwise to the amine solution, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent evaporated. The crude product, this compound, is purified by column chromatography or recrystallization to yield the final high-purity product.

Analytical Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure of the molecule. The integration of the proton signals will be consistent with the non-deuterated regions of the molecule. The signals corresponding to the deuterated positions will be absent or significantly diminished.

    • ¹³C NMR: Will show the expected number of carbon signals corresponding to the molecular structure.

    • ²H NMR: Can be used to confirm the location and extent of deuterium incorporation.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition and the successful incorporation of five deuterium atoms by providing a highly accurate mass measurement.

    • Tandem Mass Spectrometry (MS/MS): Will be used to determine the fragmentation pattern of the molecule, which is crucial for setting up Multiple Reaction Monitoring (MRM) methods for quantitative analysis.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the chemical purity of the compound. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid for MS compatibility.[5]

Application in Quantitative Bioanalysis: LC-MS/MS Method Development

The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantification of its non-deuterated analog in biological matrices such as plasma, serum, or tissue homogenates.

Diagram of a Typical LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with N-(3-(Dimethylamino)propyl) tetradecanamide-d5 (IS) Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection LC_Separation HPLC Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS (MRM Mode) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Detailed Experimental Protocol: Quantification in Human Plasma

This protocol provides a general framework for the development of a robust bioanalytical method.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of N-(3-(Dimethylamino)propyl)tetradecanamide and its d5-labeled internal standard in a suitable organic solvent (e.g., methanol).

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.

    • Prepare a working solution of the internal standard at a fixed concentration.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions: The specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined by infusing the individual compounds into the mass spectrometer. A plausible fragmentation would involve the cleavage of the amide bond or the loss of the dimethylamino group.

    CompoundPrecursor Ion (m/z)Product Ion (m/z)
    N-(3-(Dimethylamino)propyl)tetradecanamide[M+H]⁺ (313.3)To be determined experimentally
    This compound[M+H]⁺ (318.3)To be determined experimentally
  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte in the calibration standards.

    • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Conclusion

This compound is a vital tool for researchers and scientists in the field of drug development and bioanalysis. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy and reliability of quantitative LC-MS/MS assays. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and a detailed framework for its application in a bioanalytical setting. By understanding and implementing the principles and protocols outlined herein, researchers can develop robust and validated methods for the precise quantification of N-(3-(Dimethylamino)propyl)tetradecanamide in various biological matrices, thereby supporting critical decisions in the drug development pipeline.

References

An In-depth Technical Guide to N-(3-(Dimethylamino)propyl)tetradecanamide-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern bioanalytical research and drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards in quantitative mass spectrometry has become a cornerstone of robust analytical methodologies. This guide provides a comprehensive technical overview of N-(3-(Dimethylamino)propyl)tetradecanamide-d5, a deuterium-labeled internal standard, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and critically, its application in enhancing the reliability of bioanalytical data.

Introduction: The Need for Reliable Internal Standards

Quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is susceptible to various sources of error, including sample loss during preparation, variability in instrument response, and matrix effects.[1][2] An ideal internal standard (IS) should mimic the analyte of interest throughout the analytical process, thus compensating for these variations.[2] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in LC-MS-based bioanalysis.[1][3] Their co-elution with the analyte and similar ionization efficiency ensure the most accurate and precise quantification.[3][4]

This compound is the deuterium-labeled analogue of N-(3-(Dimethylamino)propyl)tetradecanamide, also known as myristamidopropyl dimethylamine.[5][6] The incorporation of five deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical and physical behavior.[2]

Chemical Structure and Physicochemical Properties

The chemical integrity and physical properties of an internal standard are critical to its function. The structure of this compound is characterized by a C14 fatty acid (myristic acid) backbone linked via an amide bond to a dimethylaminopropyl moiety, with five deuterium atoms strategically placed on the propyl chain.

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound and its non-labeled counterpart for comparison.

PropertyThis compoundN-(3-(Dimethylamino)propyl)tetradecanamide
Molecular Formula C19H35D5N2OC19H40N2O
Molecular Weight 317.59 g/mol 312.54 g/mol
CAS Number Not available45267-19-4
Appearance Typically a solid at room temperatureWhite crystalline solid
Solubility Soluble in organic solvents like ethanol and toluene; low solubility in water.Soluble in organic solvents; low solubility in water.
IUPAC Name N-(3-(dimethylamino)propyl-d5)tetradecanamideN-(3-(dimethylamino)propyl)tetradecanamide

Synthesis and Isotopic Labeling

The synthesis of this compound involves the amidation of myristic acid with a deuterium-labeled version of N,N-dimethyl-1,3-propanediamine. A general synthetic approach is outlined below, adapted from procedures for the non-labeled compound.[7]

Conceptual Synthesis Workflow:

G A Myristoyl chloride C Amidation Reaction (in an inert solvent like THF) A->C B N,N-dimethyl-1,3-propanediamine-d5 B->C D This compound C->D E Purification (e.g., silica gel chromatography) D->E F Characterization (LC-MS, NMR) E->F

A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Conceptual):

  • Activation of Myristic Acid: Myristic acid is converted to a more reactive species, such as myristoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.

  • Amidation: The activated myristic acid is then reacted with N,N-dimethyl-1,3-propanediamine-d5 in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified, commonly by silica gel chromatography.

  • Characterization: The final product is characterized by LC-MS to confirm the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and the position of the deuterium labels.

Causality in Synthesis: The choice of an activated carboxylic acid derivative in the first step is crucial for an efficient amidation reaction with the amine. The use of an inert, anhydrous solvent prevents unwanted side reactions with water. Purification by chromatography is essential to ensure the high purity required for an internal standard.[2]

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard in LC-MS based quantification of the corresponding non-labeled analyte in complex biological matrices such as plasma, urine, and tissue homogenates.[5][6] This is particularly relevant in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[8][9]

Analytical Workflow:

G A Biological Sample Collection (e.g., plasma, urine) B Addition of a precise amount of This compound (IS) A->B C Sample Preparation (e.g., protein precipitation, liquid-liquid extraction) B->C D LC-MS/MS Analysis C->D E Data Processing (Ratio of analyte peak area to IS peak area) D->E F Quantification against a Calibration Curve E->F

A typical bioanalytical workflow using a stable isotope-labeled internal standard.

Experimental Protocol: Quantitative Analysis of N-(3-(Dimethylamino)propyl)tetradecanamide in Plasma

  • Preparation of Stock Solutions: Prepare a stock solution of the analyte (non-labeled) and the internal standard (d5-labeled) in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solution to prepare calibration standards at various concentrations. Prepare QCs at low, medium, and high concentrations. Spike these into the same biological matrix as the unknown samples.

  • Sample Preparation:

    • To an aliquot of plasma sample (or standard/QC), add a fixed amount of the d5-internal standard solution.

    • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile) in a 3:1 ratio (v/v).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[10]

    • Mass Spectrometry (MS): Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the d5-internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate the peak area ratio of the analyte to the d5-internal standard. Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

Self-Validating System: The use of a stable isotope-labeled internal standard provides a self-validating system. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, keeping their ratio constant.[1] Similarly, any suppression of the analyte's signal in the mass spectrometer will be compensated for by a similar suppression of the internal standard's signal.[4]

Considerations and Best Practices

While stable isotope-labeled internal standards are highly effective, researchers should be aware of potential challenges:

  • Isotopic Purity: The isotopic purity of the d5-labeled standard should be high to prevent contribution to the analyte signal.[2]

  • Deuterium Exchange: The deuterium atoms should be located at positions that are not susceptible to exchange with protons from the solvent or matrix.[3][11] The labeling on the propyl chain of this compound is generally stable under typical bioanalytical conditions.

  • Chromatographic Co-elution: Ideally, the labeled and unlabeled compounds should co-elute. In some cases, a slight chromatographic shift can occur due to the deuterium isotope effect, which may lead to differential matrix effects if the elution profiles are not sufficiently close.[4]

Broader Context: Biological Activity of the Parent Compound

For completeness, it is noteworthy that the non-labeled parent compound, N-(3-(Dimethylamino)propyl)tetradecanamide (myristamidopropyl dimethylamine), has reported biological activities. It is used as a surfactant and emulsifier in cosmetics and personal care products.[7] It also exhibits antimicrobial properties against a range of bacteria and fungi.[12] While these properties are not directly relevant to its use as an internal standard, they provide a broader understanding of the compound class.

Conclusion

References

The Sentinel Molecule: A Technical Guide to N-(3-(Dimethylamino)propyl)tetradecanamide-d5 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in a Complex Matrix

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is the bedrock upon which pivotal decisions are made. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled sensitivity and selectivity. However, the journey from sample collection to final concentration value is fraught with potential variability. Ion suppression or enhancement, extraction inconsistencies, and instrumental drift can all conspire to undermine the accuracy of results.[1] To navigate this challenging terrain, the bioanalytical scientist employs a powerful ally: the internal standard (IS).

This technical guide delves into the core mechanism and practical application of a specific, highly effective type of internal standard: the stable isotope-labeled (SIL) internal standard, exemplified by N-(3-(Dimethylamino)propyl)tetradecanamide-d5 . We will explore its mechanism of action, the rationale behind its selection, and its role in building robust, self-validating bioanalytical methods, particularly in the burgeoning field of lipidomics and the analysis of bioactive fatty acid amides.

Part 1: The Core Principle — Isotope Dilution Mass Spectrometry

The efficacy of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. A SIL-IS is a version of the analyte where one or more atoms have been replaced by their heavier, stable isotopes—in this case, five hydrogen atoms are replaced by deuterium.[2]

This subtle alteration in mass is the key. While the mass spectrometer can easily distinguish between the analyte and the heavier internal standard, their physicochemical properties remain nearly identical.[2] This near-perfect chemical mimicry is the cornerstone of its function.

Why Deuteration?

  • Identical Chemical Behavior: The deuterated standard co-elutes with the analyte during chromatography, experiences the same extraction recovery, and is affected by matrix-induced ion suppression or enhancement in the same manner as the target analyte.[2][3]

  • Mass Differentiation: The mass difference ensures that the signals from the analyte and the internal standard are distinct and do not overlap in the mass spectrometer.

By adding a known quantity of this compound to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process, it acts as a sentinel. Any variability encountered by the analyte during the analytical workflow is mirrored by the SIL-IS.[1] The final quantification is not based on the absolute response of the analyte, but on the ratio of the analyte's signal to the internal standard's signal.[4] This ratio remains constant even if sample loss or signal suppression occurs, thus ensuring accuracy and precision.[1][5]

Part 2: Mechanism of Action in Practice — The Case of Primary Fatty Acid Amides (PFAMs)

To understand the practical application, let's consider the quantitative analysis of Primary Fatty Acid Amides (PFAMs). PFAMs, such as myristamide (the non-derivatized amide of the same fatty acid as our IS), are bioactive lipids implicated in a range of physiological processes. Their accurate measurement in biological fluids like plasma and urine is crucial for clinical research.[2][5]

Due to their low endogenous concentrations and the complexity of the biological matrix, a robust analytical method is essential.[2][5] A SIL-IS like this compound is ideally suited for this application. Although structurally it is a tertiary amine derivative of myristamide, its core fatty amide structure and long alkyl chain make it an excellent mimic for other long-chain PFAMs during extraction and LC-MS analysis.

Logical Framework for the Analytical Workflow

The following diagram illustrates the critical role of the SIL-IS at each stage of the bioanalytical process for PFAMs.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Contains: Analyte (A) Spike Spike with SIL-IS (IS) (this compound) Known Amount Sample->Spike Early addition is key Extraction Extraction (e.g., Protein Precipitation or SPE) Potential for variable recovery Spike->Extraction Evaporation Evaporation & Reconstitution Potential for sample loss Extraction->Evaporation Ionization ESI Source Matrix Effects (Suppression/Enhancement) Affects A and IS similarly Injection LC Injection Potential for volume variability Evaporation->Injection Chromatography Chromatographic Separation (Co-elution of A and IS) Injection->Chromatography Chromatography->Ionization Detection Mass Spectrometer Detects A and IS based on mass Ionization->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Generates two signals Calibration Plot Ratio vs. Concentration (Calibration Curve) Ratio->Calibration Quantification Determine Unknown Concentration Calibration->Quantification note1 IS compensates for loss here note2 IS compensates for matrix effects here note3 Ratio corrects for variability

Caption: Workflow demonstrating how the SIL-IS compensates for variability.

Part 3: Building a Self-Validating System — A Protocol Grounded in Scientific Integrity

The trustworthiness of a bioanalytical method hinges on its validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for this process.[6][7] The use of a SIL-IS is a cornerstone of a method designed to meet these standards.

Experimental Protocol: Quantification of PFAMs in Human Plasma

This protocol is adapted from established methodologies for the analysis of fatty acid amides and demonstrates the integration of this compound as the internal standard.[2][5]

1. Preparation of Standards and Solutions:

  • Stock Solutions: Prepare individual stock solutions of the target PFAM analytes and the this compound (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • Working Solutions: Prepare serial dilutions of the analyte stock solutions to create calibration standards. Prepare a separate working solution of the IS at a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma (for calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
  • Crucial Step: Add 10 µL of the IS working solution to every tube. Vortex briefly. This ensures the IS is present before any potential for loss.
  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • LC System: A standard UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • Detection: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized for each analyte and the IS.

Data Presentation: A Self-Validating System

The method's performance is assessed using validation parameters. The consistency of the IS response is a key indicator of method robustness.

Table 1: Representative Method Validation Parameters

ParameterAcceptance Criteria (FDA/EMA)Typical Performance with SIL-ISRationale for Success
Accuracy Within ±15% of nominal (±20% at LLOQ)95-105%The IS accurately corrects for analyte loss during extraction and any systematic bias from matrix effects.
Precision (%CV) ≤15% (≤20% at LLOQ)<10%The IS normalizes for random variations in sample handling, injection volume, and instrument response.
Matrix Effect IS-normalized factor within acceptable limitsConsistent across lotsThe co-eluting SIL-IS experiences the same ionization suppression/enhancement as the analyte, neutralizing the effect.
Recovery Consistent and reproducibleConsistentWhile absolute recovery may vary, the analyte-to-IS ratio is unaffected as both are lost proportionally.

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

Logical Relationship: Causality in Experimental Choices

The following diagram illustrates the decision-making process and the causal links between experimental choices and the achievement of a robust, validated method.

Causality_Diagram cluster_Solution Solution Framework cluster_Outcome Validation Outcome Goal Goal: Accurate & Precise Quantification Choose_IS Choose SIL-IS: This compound Goal->Choose_IS Requires a reliable normalizer Problem Problem: Analytical Variability (Matrix Effects, Recovery Loss) Add_Early Add IS at Start of Sample Preparation Choose_IS->Add_Early To track entire process Compensate_Matrix Compensation for Matrix Effects Choose_IS->Compensate_Matrix Due to co-elution & identical properties Compensate_Loss Compensation for Physical Loss Add_Early->Compensate_Loss Use_Ratio Quantify using Analyte/IS Peak Area Ratio High_Precision High Precision Use_Ratio->High_Precision High_Accuracy High Accuracy Use_Ratio->High_Accuracy Compensate_Loss->Use_Ratio Compensate_Matrix->Use_Ratio Validation Regulatory Compliance (FDA/EMA Guidelines) High_Precision->Validation High_Accuracy->Validation

Caption: Causal chain from problem to validated solution using a SIL-IS.

Conclusion

This compound is more than just a reagent; it is a tool for ensuring analytical integrity. Its mechanism of action, based on the principles of isotope dilution, allows it to serve as a near-perfect mimic for the analyte of interest, particularly within the class of fatty acid amides. By compensating for the inevitable variabilities of the bioanalytical process—from extraction to detection—it enables the creation of robust, reproducible, and trustworthy methods. This level of reliability is not merely an academic exercise; it is a prerequisite for advancing drug development and ensuring patient safety, making the judicious use of stable isotope-labeled internal standards an indispensable practice in the modern bioanalytical laboratory.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Myristamidopropyl Dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Deuteration in Advanced Material Science and Drug Development

Myristamidopropyl dimethylamine (MAPD) is a cationic surfactant of the amidoamine class, recognized for its applications in personal care products and as an effective antimicrobial agent, notably in ophthalmic solutions.[1][2][3] The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, offers a powerful tool to modulate the physicochemical and biological properties of molecules. This guide provides a comprehensive technical overview of the physical and chemical characteristics of deuterated Myristamidopropyl dimethylamine, offering insights for researchers, scientists, and professionals in drug development.

Deuteration can subtly yet significantly alter a molecule's metabolic stability, pharmacokinetic profile, and spectroscopic signature.[4][5] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can slow down metabolic processes that involve C-H bond cleavage, potentially enhancing the therapeutic window of a drug.[5] In the context of Myristamidopropyl dimethylamine, deuteration could lead to enhanced stability in formulations and potentially alter its antimicrobial activity and ocular residence time.

This guide will delve into the core physical and chemical properties of deuterated MAPD, provide detailed protocols for its characterization, and explore the implications of isotopic labeling on its behavior.

I. Core Physicochemical Properties of Deuterated Myristamidopropyl Dimethylamine

The introduction of deuterium into the Myristamidopropyl dimethylamine structure primarily affects its mass-dependent properties. While the electronic properties remain largely unchanged, the increased molecular weight and altered bond vibrational energies can influence its physical state, solubility, and stability.[6]

Molecular Structure and Isotopic Labeling

The molecular structure of Myristamidopropyl dimethylamine consists of a C14 fatty acid tail linked via an amide group to a propyl dimethylamine head.[1] Deuteration can be targeted to specific positions within the molecule or can be exhaustive (perdeuteration). The choice of labeling strategy depends on the intended application, such as enhancing metabolic stability at a specific site or for use as an internal standard in mass spectrometry.[4][7]

Diagram of Myristamidopropyl Dimethylamine Structure:

cluster_tail Myristoyl Tail (C14) cluster_linker Amide Linker cluster_head Propyl Dimethylamine Head CH3 CH₃ CH2_1 (CH₂)₁₂ CH3->CH2_1 C_O C=O CH2_1->C_O NH NH C_O->NH CH2_2 (CH₂)₃ NH->CH2_2 N N CH2_2->N CH3_2 CH₃ N->CH3_2 CH3_3 CH₃ N->CH3_3 cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product MyristicAcid Myristic Acid Amidation Amidation Reaction (e.g., using a coupling agent like DCC or EDC) MyristicAcid->Amidation DeutDiamine Deuterated 3-(dimethylamino)-1-propanamine DeutDiamine->Amidation DeutMAPD Deuterated Myristamidopropyl dimethylamine Amidation->DeutMAPD cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_results Results Synthesis Synthesized Deuterated Myristamidopropyl Dimethylamine NMR NMR Spectroscopy (¹H and ²H) Synthesis->NMR MS Mass Spectrometry (LC-MS) Synthesis->MS HPLC HPLC Analysis Synthesis->HPLC Structure Structural Confirmation & Site of Deuteration NMR->Structure Enrichment Isotopic Enrichment MS->Enrichment Purity Chemical Purity HPLC->Purity cluster_cause Cause cluster_effect Effect cluster_implication Implication Deuteration Deuteration (¹H → ²H) BondStrength Increased C-D Bond Strength Deuteration->BondStrength SlowerCleavage Slower Enzymatic Cleavage of C-D Bond BondStrength->SlowerCleavage IncreasedStability Increased Metabolic Stability SlowerCleavage->IncreasedStability LongerHalfLife Longer Half-life SlowerCleavage->LongerHalfLife

References

An In-depth Technical Guide to the Safe Handling of N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for N-(3-(Dimethylamino)propyl)tetradecanamide-d5 is publicly available. This guide has been meticulously compiled by synthesizing data from the non-deuterated analogue, N-(3-(Dimethylamino)propyl)tetradecanamide, and established best practices for the handling of deuterated compounds. The information provided herein is intended for use by qualified scientific professionals and researchers. All users should conduct their own risk assessments prior to use.

Section 1: Chemical Identification and Overview

This compound is the deuterium-labeled version of Myristamidopropyl Dimethylamine.[1][2] Stable isotope-labeled compounds like this are invaluable in research, particularly in pharmacokinetic studies (ADME), metabolic profiling, and as internal standards for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[2][3] The incorporation of deuterium atoms allows for the differentiation and tracking of molecules within biological systems.[1][2] While deuteration can alter the metabolic profile of a compound, often slowing metabolic processes (a phenomenon known as the kinetic isotope effect), the fundamental toxicological properties are generally guided by the parent, non-labeled compound.[4][5][6]

PropertyValueSource
Chemical Name This compound[1]
Alias N-[3-(Dimethylamino)propyl]tetradecanoamide-d5[1]
Parent Compound N-(3-(Dimethylamino)propyl)tetradecanamide; Myristamidopropyl Dimethylamine[7]
Parent CAS Number 45267-19-4[8][9]
Parent Molecular Formula C₁₉H₄₀N₂O[7][8][9]
Parent Molecular Weight 312.5 g/mol [7][9]
Calculated MW (d5) ~317.5 g/mol
Typical Purity ≥98%[1]

Section 2: Hazard Identification and Classification

The hazard profile for the deuterated compound is extrapolated from its non-deuterated counterpart, N-(3-(Dimethylamino)propyl)tetradecanamide.

GHS Classification (Based on Parent Compound):

  • Skin Irritation (Category 2) [7]

  • Serious Eye Damage (Category 1) [7]

Signal Word: Danger [7]

Hazard Statements:

  • H315: Causes skin irritation.[7]

  • H318: Causes serious eye damage.[7]

Primary Hazards:

  • Corrosive/Irritant: The parent compound is known to cause serious eye damage and skin irritation.[7] Direct contact should be strictly avoided.

  • Sensitization Potential: While the Cosmetic Ingredient Review (CIR) Expert Panel deems the parent compound safe in cosmetics when formulated to be non-sensitizing, the pure substance may have sensitizing potential.[7]

The following diagram outlines the logical flow for hazard identification and the initial response protocol.

Hazard_Identification_and_Response Figure 1: Hazard Identification & Initial Response Workflow cluster_0 Hazard Assessment cluster_1 Immediate Response Protocol Start Compound Handling (N-(3-(...)-d5) Assess Assess Potential Exposure Routes Start->Assess Hazards Primary Hazards Identified: - Skin Irritation (Cat 2) - Serious Eye Damage (Cat 1) Assess->Hazards Exposure_Event Exposure Occurs? Hazards->Exposure_Event Skin_Contact Skin Contact Exposure_Event->Skin_Contact Yes (Skin) Eye_Contact Eye Contact Exposure_Event->Eye_Contact Yes (Eye) First_Aid_Skin Wash with plenty of soap and water. Remove contaminated clothing. Skin_Contact->First_Aid_Skin First_Aid_Eye Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. Eye_Contact->First_Aid_Eye Seek_Medical Seek Immediate Medical Attention First_Aid_Skin->Seek_Medical First_Aid_Eye->Seek_Medical

Caption: Figure 1: Hazard Identification & Initial Response Workflow.

Section 3: First-Aid Measures

Immediate action is critical in the event of exposure. The following procedures are based on the known hazards of the parent compound.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [10][11]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[10][11]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur.[10]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[10]

Section 4: Handling, Storage, and Isotopic Integrity

Proper handling and storage are paramount not only for safety but also for maintaining the isotopic purity of the compound. Deuterated compounds are susceptible to hydrogen-deuterium (H-D) exchange, which can compromise experimental results.

Safe Handling Protocols
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves before use.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse.[12]

Storage and Preservation of Isotopic Purity

The primary goal is to prevent the substitution of deuterium atoms with hydrogen from atmospheric moisture or protic solvents.

  • Temperature:

    • Long-term (Powder): Store at -20°C for up to 3 years.[1]

    • Short-term (Powder): Store at 4°C for up to 2 years.[1]

    • In Solvent: Prepare solutions fresh. For short-term storage, aliquot into tightly sealed vials and store at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture.

  • Container: Use tightly sealed, airtight containers. For highly sensitive applications, consider storage in flame-sealed ampoules.

  • Solvent Choice: If preparing solutions, use anhydrous aprotic or deuterated solvents (e.g., DMSO-d6, Acetonitrile-d3) to prevent H-D exchange.

The following workflow diagram illustrates the best practices for handling and storage to ensure compound integrity.

Isotopic_Integrity_Workflow Figure 2: Workflow for Maintaining Isotopic Integrity cluster_receiving Receiving & Initial Storage cluster_handling Sample Preparation cluster_final Use & Final Storage Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store_Powder Store Powder at -20°C (Long-term) or 4°C (Short-term) under Inert Gas Inspect->Store_Powder Prepare Prepare for Use Store_Powder->Prepare Equilibrate Equilibrate to Room Temp BEFORE Opening Prepare->Equilibrate Weigh Weigh in Controlled (Dry/Inert) Atmosphere Equilibrate->Weigh Prevents Condensation Dissolve Dissolve in Anhydrous Aprotic or Deuterated Solvent Weigh->Dissolve Use_Exp Use in Experiment Dissolve->Use_Exp Store_Sol Aliquot & Store Solution at -80°C in Sealed Vials Use_Exp->Store_Sol For Future Use Discard Discard Unused Solution (if necessary) Use_Exp->Discard Experiment Complete

Caption: Figure 2: Workflow for Maintaining Isotopic Integrity.

Section 5: Toxicological and Ecological Information

Toxicological Profile (Based on Parent Compound):

  • Acute Toxicity: No comprehensive data is available for the parent compound. A structurally similar compound, Myristamidopropylamine oxide, is classified as harmful if swallowed.[13]

  • Skin Corrosion/Irritation: Causes skin irritation.[7]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[7]

  • Carcinogenicity/Mutagenicity: No data available to suggest carcinogenic or mutagenic effects.[12]

The Deuterium Isotope Effect: The replacement of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This can slow down metabolic pathways that involve the cleavage of this bond.[5] This "kinetic isotope effect" can lead to:

  • Increased metabolic stability and a longer biological half-life.[5][6]

  • A potentially altered toxicity profile, as the formation of toxic metabolites may be reduced.[5][6] However, it could also lead to "metabolic switching," where the body uses alternative metabolic pathways.[5] Therefore, while the parent compound's toxicology is the primary guide, the deuterated version may exhibit a different pharmacokinetic and toxicological profile.[4]

Ecological Information: No specific ecological data is available. The compound should not be released into the environment. Prevent entry into waterways, sewers, or soil.

Section 6: Accidental Release and Disposal

  • Accidental Release:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE) as described in Section 4.

    • Avoid generating dust.

    • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service.

References

A Guide to the Characterization and Certification of N-(3-(Dimethylamino)propyl)tetradecanamide-d5: An Essential Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Precision in Quantitative Bioanalysis

In the landscape of modern drug development and clinical research, the demand for analytical accuracy is absolute. Quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), forms the bedrock upon which critical decisions in pharmacokinetics, toxicology, and metabolic studies are made. The integrity of this data is inextricably linked to the quality of the reagents employed, none more so than the internal standard. A stable isotope-labeled internal standard (SIL-IS) is the cornerstone of a robust bioanalytical method, serving to correct for variability inherent in sample preparation and instrumental analysis.[1]

This technical guide provides an in-depth examination of N-(3-(Dimethylamino)propyl)tetradecanamide-d5, a deuterated analogue of a common fatty acid amide. Its purpose is to serve as a comprehensive resource for researchers, scientists, and quality assurance professionals on the critical parameters detailed in its Certificate of Analysis (CoA). We will dissect the analytical methodologies used to certify its identity, purity, and isotopic enrichment, providing not just the "what" but the "why" behind each test. This document is structured to empower the end-user to confidently assess and utilize this critical reagent, ensuring the highest caliber of data integrity in their research.

The Role and Molecular Profile of this compound

This compound is the deuterated form of Myristamidopropyl Dimethylamine.[2] Its primary and indispensable role is as an internal standard for the quantitative analysis of its non-labeled counterpart or structurally similar analytes by isotope dilution mass spectrometry.[2][3] The incorporation of five deuterium atoms provides a crucial mass shift, allowing the mass spectrometer to differentiate it from the endogenous analyte while maintaining nearly identical chemical and physical properties. This near-perfect chemical mimicry is what makes it the "gold standard" for correcting matrix effects, variations in extraction recovery, and fluctuations in ionization efficiency.[1]

Property Value Source
Chemical Name This compoundN/A
Parent Compound CAS 45267-19-4[4][5][6]
Molecular Formula C₁₉H₃₅D₅N₂ON/A
Monoisotopic Mass 317.3458 g/mol N/A
Parent Mol. Weight 312.54 g/mol [4][5]
Typical Purity Spec. Chemical Purity: ≥98%; Isotopic Purity: ≥99 atom % D[3]

Deconstructing the Certificate of Analysis: A Self-Validating System

A Certificate of Analysis is more than a simple declaration of quality; it is a batch-specific dossier of empirical evidence.[7] For a high-purity standard like this compound, the CoA must provide a transparent and scientifically sound validation of its key attributes. The following sections detail the core analytical tests and the logic behind their inclusion.

Identity Confirmation: Structural Verification Beyond Doubt

Identity confirmation ensures that the material is unequivocally the correct molecule. This is typically achieved through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the molecule, which serves as a primary confirmation of its elemental composition. For this compound, the protonated molecule [M+H]⁺ would be analyzed.

  • Expected Exact Mass [M+H]⁺: 318.3536 Da

  • Rationale: The high mass accuracy of instruments like a Time-of-Flight (TOF) or Orbitrap analyzer can confirm the molecular formula to within a few parts-per-million (ppm), providing strong evidence of identity. The observed mass must align with the theoretical mass calculated for C₁₉H₃₆D₅N₂O⁺.

NMR provides the definitive structural fingerprint of the molecule. For a deuterated standard, both ¹H (Proton) and ¹³C (Carbon-13) NMR are crucial.

  • ¹H NMR Analysis: The proton NMR spectrum of the deuterated compound will be nearly identical to its non-deuterated parent, with one critical difference: the signals corresponding to protons on the deuterated positions will be absent or significantly diminished. In this compound, the five deuterium atoms are typically placed on the terminal methyl group of the tetradecanoyl chain (C14) and the two adjacent methylene protons (C13), a common strategy to prevent in-source back-exchange. The disappearance of the triplet corresponding to the terminal methyl group and the multiplet for the adjacent methylene group provides unambiguous proof of the location of deuteration.

  • ¹³C NMR Analysis: The ¹³C spectrum confirms the integrity of the carbon backbone. While the signals for the deuterated carbons will be present, they will appear as multiplets with significantly lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) from attached protons. This confirms that the deuteration process did not unintentionally alter the molecular structure.

Purity Assessment: Quantifying Chemical and Isotopic Integrity

Purity is a two-fold consideration for a deuterated standard: chemical purity (the percentage of the desired compound versus other chemical entities) and isotopic purity (the degree of deuterium enrichment).

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), typically with UV or Charged Aerosol Detection (CAD), is used to assess chemical purity.

  • Methodology: A reverse-phase C18 column is commonly used with a gradient elution of acetonitrile and water containing a modifier like formic acid to ensure good peak shape for the amine-containing molecule.[8]

  • Acceptance Criteria: A typical specification for a high-quality standard is ≥98% purity by peak area.

  • Rationale: This analysis is critical to identify and quantify any impurities arising from the synthesis, such as starting materials, reagents, or side-products. The absence of significant impurity peaks demonstrates the robustness of the synthesis and purification process.

Experimental Protocol: HPLC-UV Analysis

  • System: UHPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: 205 nm (amide chromophore).

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the standard in methanol to a concentration of 1 mg/mL.

This is arguably the most critical parameter for a deuterated internal standard. It is determined by analyzing the isotopic distribution of the molecular ion cluster using high-resolution mass spectrometry.

  • Methodology: The sample is infused or injected into an HRMS instrument, and the relative intensities of the ions corresponding to the d0, d1, d2, d3, d4, and d5 species are measured. The isotopic purity is calculated based on the contribution of the d5 peak to the total intensity of the cluster, after correcting for the natural isotopic abundance of C, N, and O.

  • Acceptance Criteria: Isotopic enrichment should be ≥99 atom % Deuterium. This ensures that the contribution of the unlabeled (d0) form in the internal standard solution is negligible and will not interfere with the measurement of the analyte at the lower limit of quantitation (LLOQ). The European Medicines Agency (EMA) guidelines stress the importance of verifying the purity of the labeled standard.[4]

Diagram: Isotopic Purity Calculation Workflow

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Result A Inject Sample into HRMS B Acquire Full Scan Mass Spectrum A->B C Extract Ion Intensities for Isotopologue Cluster (d0 to d5) B->C D Correct for Natural ¹³C Isotope Abundance C->D E Calculate Relative Abundance of Each Isotopologue D->E F Isotopic Purity (%) = (Intensity_d5 / ΣIntensities_d0-d5) * 100 E->F

Caption: Workflow for determining isotopic purity using HRMS data.

Synthesis and Potential Impurities: An Authoritative Perspective

A robust understanding of the synthetic pathway is crucial for predicting potential impurities. While the exact proprietary synthesis may vary, a common route involves the amidation of myristic acid-d5 with N,N-dimethylpropane-1,3-diamine.

Diagram: Plausible Synthetic Pathway

G MA_d5 Myristic Acid-d5 C₁₃H₂₆D₅O₂ Coupling Coupling Agent (e.g., EDC/HOBt) MA_d5->Coupling Product N-(3-(Dimethylamino)propyl)- tetradecanamide-d5 C₁₉H₃₅D₅N₂O Coupling->Product Amide Bond Formation Amine N,N-Dimethyl- propane-1,3-diamine C₅H₁₄N₂ Amine->Coupling

Caption: A likely synthetic route via activated carboxylic acid coupling.

This pathway informs the quality control process. Key potential impurities to monitor include:

  • Unreacted Starting Materials: Residual myristic acid-d5 or N,N-dimethylpropane-1,3-diamine.

  • Isotopic Impurities: The presence of d0 to d4 versions of myristic acid in the starting material will directly result in a lower isotopic enrichment of the final product. This is why the isotopic purity of the deuterated starting material is a critical quality attribute.

  • Side-Products: Impurities from the coupling reagents or side reactions.

The chromatographic purity analysis is designed to detect and quantify these potential chemical impurities, ensuring they are below acceptable limits.

Regulatory Context and Final Assessment

The use of deuterated internal standards in regulated bioanalysis is strongly recommended by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][9] The FDA's guidance on Bioanalytical Method Validation underscores the need for well-characterized internal standards.[10] A comprehensive Certificate of Analysis, detailing the methodologies and results for identity, chemical purity, and isotopic purity, provides the necessary documentation to meet these stringent regulatory expectations.

By understanding the scientific principles and experimental rigor behind each entry on the CoA for this compound, researchers can proceed with confidence, knowing their analytical foundation is secure. This, in turn, ensures the generation of reliable, reproducible, and defensible data essential for advancing drug development and scientific discovery.

References

A Technical Guide to the Applications of Isotope-Labeled N-(3-(Dimethylamino)propyl)tetradecanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the key applications of isotope-labeled N-(3-(Dimethylamino)propyl)tetradecanamide, with a particular focus on its deuterated analogue, N-(3-(Dimethylamino)propyl)tetradecanamide-d5. As a critical tool in modern bioanalysis and drug development, the incorporation of stable isotopes into this molecule enhances analytical precision and provides profound insights into its metabolic fate and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven experimental protocols. We will delve into its paramount role as an internal standard in quantitative mass spectrometry, its utility as a tracer for metabolic pathway elucidation, and its application in comprehensive Drug Metabolism and Pharmacokinetics (DMPK) studies.

Introduction: The Imperative for Isotopic Labeling

N-(3-(Dimethylamino)propyl)tetradecanamide is a fatty acid amide with a tertiary amine moiety, a structural motif found in various biologically active molecules. To accurately study its behavior in complex biological systems, it is essential to distinguish it from endogenous matrix components. Isotopic labeling, the substitution of an atom with its heavier, non-radioactive (stable) isotope, provides a powerful solution.

Stable isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) create a mass shift in the molecule without significantly altering its chemical and physical properties.[1][2] This mass difference is easily detectable by mass spectrometry (MS), making isotope-labeled analogues ideal tools for a variety of applications.[1][2] Deuterium-labeled compounds, in particular, are widely used due to the relative ease of synthesis and the significant mass shift they provide.[3][4] This guide will focus on this compound, a deuterated version of the parent compound, as a representative example.

The core advantages of using an isotope-labeled version include:

  • Enhanced Analytical Accuracy : Serves as an ideal internal standard for quantitative LC-MS/MS analysis, co-eluting with the analyte to correct for matrix effects, ionization variability, and sample loss during preparation.[3][5]

  • Metabolic Tracking : Enables the precise tracing of the molecule and its metabolites through complex biological pathways, distinguishing exogenous compounds from endogenous ones.[1][2]

  • Pharmacokinetic Profiling : Facilitates accurate in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[1]

Core Application I: The Gold Standard for Quantitative Bioanalysis

The most prevalent application of this compound is as an internal standard (IS) for the precise quantification of its non-labeled counterpart in biological matrices such as plasma, urine, and tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Rationale: Mitigating Matrix Effects

Biological samples are inherently complex, containing a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results.[3] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. Because the isotope-labeled IS is chemically identical to the analyte, it is the perfect tool for this purpose.[5][6] By measuring the ratio of the analyte's signal to the IS's signal, these variations can be normalized, leading to highly accurate and reproducible quantification.[5]

Experimental Workflow: Quantitative LC-MS/MS

The following protocol outlines a typical workflow for quantifying N-(3-(Dimethylamino)propyl)tetradecanamide in human plasma.

  • Thaw plasma samples and calibration standards on ice.

  • To 100 µL of each plasma sample, add 10 µL of a working solution of this compound (e.g., at 500 ng/mL in methanol) to serve as the internal standard. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 200 µL of the supernatant to a clean HPLC vial for analysis.

A UHPLC system coupled to a triple quadrupole mass spectrometer is ideal for this analysis.[7] The method involves separating the analyte from other matrix components on a C18 column followed by detection using Multiple Reaction Monitoring (MRM).

Parameter Condition
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection method minimizes background noise.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-(3-(Dimethylamino)propyl)tetradecanamide313.3101.1 (Quantifier)20
313.372.1 (Qualifier)25
This compound (IS)318.3106.120

Disclaimer: The MRM transitions and collision energies are hypothetical and should be optimized empirically for the specific instrument used.

Data Analysis and Validation

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this curve. The method should be validated according to regulatory guidelines for linearity, accuracy, precision, and selectivity.[8]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with IS (Compound-d5) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 UHPLC Separation (C18 Column) p5->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection (Analyte + IS Transitions) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Area Ratio (Analyte / IS) d1->d2 d3 Quantify using Calibration Curve d2->d3

Fig 1. Workflow for quantitative analysis using an isotope-labeled internal standard.

Core Application II: Tracing Metabolic Transformations

Understanding how a compound is metabolized is a cornerstone of drug development. Isotope-labeled N-(3-(Dimethylamino)propyl)tetradecanamide serves as an invaluable tracer to identify and structurally elucidate its metabolites.

The Principle: In Vitro Metabolism Studies

In vitro models, such as pooled human liver microsomes (pHLMs) or hepatocytes, contain the primary enzymes responsible for drug metabolism (e.g., Cytochrome P450s).[9][10] By incubating the isotope-labeled compound with these systems, metabolites can be generated. The unique isotopic signature of the parent compound is retained in its metabolites, allowing them to be easily distinguished from the background matrix in subsequent LC-MS analysis. This aids in identifying metabolic "hotspots" on the molecule.[11]

Experimental Protocol: Metabolite Identification
  • Incubation: Incubate this compound (e.g., at 10 µM) with pHLMs (e.g., 1 mg/mL protein) in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein and analyze the supernatant using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.

Data Analysis: Finding the Metabolic Needle in a Haystack

The analysis of the HRMS data involves searching for masses corresponding to the deuterated parent compound plus the mass shifts of common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation). The presence of the deuterium label provides high confidence that the detected signals are true metabolites and not endogenous interferences.

G cluster_metabolism In Vitro Incubation (pHLM + NADPH) cluster_detection LC-HRMS Analysis Parent Isotope-Labeled Parent (Compound-d5) M1 Metabolite A (+16 Da, Hydroxylation) Parent->M1 M2 Metabolite B (-14 Da, N-Demethylation) Parent->M2 M3 Metabolite C (+32 Da, Dihydroxylation) M1->M3 D1 Detect Isotopic Signature of Parent and Metabolites M1->D1 M2->D1 M3->D1

Fig 2. Using isotope labels to trace metabolic pathways.

Core Application III: Defining Pharmacokinetic Profiles

Pharmacokinetics (PK) describes the journey of a drug through the body.[12] Isotope-labeled compounds are critical for conducting accurate PK studies, providing data on the rate and extent of ADME.[1]

The Advantage in PK Studies

Using an isotope-labeled compound allows for the precise measurement of its concentration in biological fluids over time, even at very low levels.[12] This is essential for calculating key PK parameters such as:

  • Area Under the Curve (AUC): A measure of total drug exposure.

  • Maximum Concentration (Cmax): The peak concentration achieved.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

Representative PK Study Design
  • Animal Model: Wistar rats are commonly used for preclinical PK studies.[13]

  • Dosing: A cohort of rats is administered a single intravenous (IV) or oral (PO) dose of this compound.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Sample Processing: Plasma is harvested from the blood samples.

  • Bioanalysis: The concentration of the deuterated compound in each plasma sample is quantified using the validated LC-MS/MS method described in Section 2, but using a different internal standard (e.g., a ¹³C-labeled analogue or a structural analogue).

The resulting concentration-time data is then used to model the pharmacokinetic profile of the compound, providing essential information for dose selection and safety assessment in further drug development stages.

Synthesis and Quality Control

The synthesis of isotope-labeled compounds like this compound requires specialized chemical methods. One common approach involves using a deuterated starting material in the synthesis pathway. For example, a deuterated version of the amine precursor could be used.[14][15]

Quality Control is paramount. The final product must be rigorously tested to ensure:

  • Chemical Purity: Typically >98% as determined by HPLC and NMR.

  • Isotopic Enrichment: The percentage of molecules that contain the deuterium label, which should ideally be ≥98%.[3]

  • Structural Integrity: Confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Conclusion

Isotope-labeled N-(3-(Dimethylamino)propyl)tetradecanamide, particularly its deuterated form, is an indispensable tool for the modern researcher. Its application as an internal standard in LC-MS/MS bioanalysis provides unparalleled accuracy and reliability for quantification. As a tracer, it illuminates complex metabolic pathways and enables the confident identification of metabolites. Finally, its use in pharmacokinetic studies provides the critical data needed to understand a compound's behavior in vivo. This guide has outlined the core principles and provided representative protocols to demonstrate the power and versatility of this key research molecule, underscoring the foundational importance of isotopic labeling in advancing scientific discovery and drug development.

References

An In-Depth Technical Guide to N-(3-(Dimethylamino)propyl)tetradecanamide-d5: A Versatile Tool in Advanced Analytical and Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(3-(Dimethylamino)propyl)tetradecanamide-d5, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who are leveraging mass spectrometry-based analysis and metabolic studies. This document will delve into the compound's core properties, its synthesis, and detailed protocols for its application as an internal standard and metabolic tracer.

Core Compound Identification and Properties

This compound is the deuterium-labeled analogue of N-(3-(Dimethylamino)propyl)tetradecanamide, also known as myristamidopropyl dimethylamine. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.

While a specific CAS number for the d5-labeled variant is not consistently assigned, the parent compound, N-(3-(Dimethylamino)propyl)tetradecanamide, is identified by CAS Number 45267-19-4 [1][2][3][4]. For research and regulatory purposes, it is crucial to reference the certificate of analysis provided by the supplier for lot-specific information on isotopic enrichment and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₃₅D₅N₂O[5]
Molecular Weight 317.56 g/mol [5]
Appearance Typically a solid at room temperature[6]
Purity ≥98% (typical)[5]

The Rationale for Deuteration: Enhancing Analytical Precision

In quantitative LC-MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision[7]. The nearly identical physicochemical properties of this compound to its non-labeled counterpart ensure that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. By adding a known amount of the deuterated standard to samples at the beginning of the workflow, it serves as a reliable comparator to correct for analyte loss during sample preparation and variations in instrument response[7].

Synthesis of this compound

The synthesis of this compound involves the coupling of a deuterated amine precursor with myristic acid or a derivative thereof. A plausible synthetic route is outlined below, based on established methods for amide synthesis and amine deuteration.

Synthesis of Deuterated 3-(Dimethylamino)propylamine

A practical approach to synthesizing deuterated dimethylamine involves the use of a deuterated methylation reagent, such as TsOCD₃, with a suitable amine precursor[8][9]. The synthesis of deuterated 3-(dimethylamino)propylamine can be achieved through modifications of known procedures for the synthesis of the non-deuterated analog, which often involves the reaction of acrylonitrile with dimethylamine followed by hydrogenation[10][11]. To introduce the deuterium labels, a deuterated starting material would be used in a multi-step synthesis.

Amide Coupling Reaction

The final step involves the formation of the amide bond. This can be achieved by reacting the deuterated 3-(dimethylamino)propylamine with myristic acid in the presence of a coupling agent, such as carbonyldiimidazole, in a suitable solvent like tetrahydrofuran[8].

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow cluster_amine_synthesis Deuterated Amine Synthesis cluster_amide_coupling Amide Coupling Acrylonitrile Acrylonitrile DMAPN_d6 N,N-Dimethylaminopropionitrile-d6 Acrylonitrile->DMAPN_d6 Reaction Deuterated_Dimethylamine Dimethylamine-d6 Deuterated_Dimethylamine->DMAPN_d6 Hydrogenation Hydrogenation DMAPA_d5 3-(Dimethylamino)propylamine-d5 Hydrogenation->DMAPA_d5 DMAPN_d6->Hydrogenation Reduction Final_Product N-(3-(Dimethylamino)propyl) tetradecanamide-d5 DMAPA_d5->Final_Product Reaction Myristic_Acid Myristic Acid Myristic_Acid->Final_Product Coupling_Agent Carbonyldiimidazole Coupling_Agent->Final_Product

Caption: Proposed synthetic workflow for this compound.

Application in Quantitative Bioanalysis: A Step-by-Step LC-MS/MS Protocol

The following protocol provides a general framework for the quantitative analysis of N-(3-(Dimethylamino)propyl)tetradecanamide using its d5-labeled internal standard. Method optimization and validation are essential for specific matrices and instrumentation.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting fatty acid amides from biological matrices like plasma[12].

  • Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following parameters are suggested as a starting point for method development.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 50% B, increase to 98% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-(3-(Dimethylamino)propyl)tetradecanamide313.3102.125
This compound318.3107.125

Note: Collision energy is instrument-dependent and requires optimization.

Diagram 2: LC-MS/MS Analytical Workflow

LCMS_Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Separation Liquid Chromatography (C18 Reversed-Phase) Sample_Prep->LC_Separation Ionization Electrospray Ionization (Positive Mode) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->Mass_Analysis Data_Analysis Data Acquisition and Quantification Mass_Analysis->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

Advanced Applications in Drug Development

ADME (Absorption, Distribution, Metabolism, and Excretion) Studies

Stable isotope-labeled compounds are invaluable tools in ADME studies. This compound can be used as a tracer to non-invasively track the distribution, transformation, and clearance of the parent compound and its metabolites in vivo[2][6]. This is critical for understanding the pharmacokinetic profile of new chemical entities. The use of deuterated tracers allows for the differentiation between the administered compound and endogenous levels of similar molecules[13].

Stable Isotope-Resolved Metabolomics (SIRM)

SIRM is a powerful technique used to trace the flow of atoms through metabolic pathways[14]. By introducing a stable isotope-labeled substrate, such as ¹³C-glucose or ¹⁵N-glutamine, into a biological system, the incorporation of these isotopes into various metabolites can be monitored over time. This compound can be used in conjunction with other labeled tracers in SIRM studies to investigate lipid metabolism[6][12]. For example, by exposing cells to ¹³C-labeled fatty acids and using this compound as an internal standard, researchers can accurately quantify the synthesis and turnover of various fatty acid amides.

Diagram 3: Role in Stable Isotope-Resolved Metabolomics

SIRM_Concept cluster_input Inputs to Biological System Labeled_Substrate ¹³C-Labeled Substrate (e.g., ¹³C-Fatty Acid) Biological_System Cells or Organism Labeled_Substrate->Biological_System Internal_Standard N-(3-(Dimethylamino)propyl) tetradecanamide-d5 Internal_Standard->Biological_System Metabolic_Pathways Lipid Metabolism Biological_System->Metabolic_Pathways Labeled_Metabolites ¹³C-Labeled Fatty Acid Amides Metabolic_Pathways->Labeled_Metabolites LC_MS_Analysis LC-MS/MS Analysis Labeled_Metabolites->LC_MS_Analysis Quantification Quantification of Metabolic Flux LC_MS_Analysis->Quantification

Caption: Conceptual diagram of SIRM using a deuterated internal standard.

Conclusion

This compound is a highly valuable tool for researchers in drug development and metabolic research. Its use as an internal standard significantly enhances the accuracy and reliability of quantitative LC-MS/MS methods. Furthermore, its application as a tracer in ADME and stable isotope-resolved metabolomics studies provides deep insights into the fate and flux of fatty acid amides in biological systems. The protocols and information provided in this guide serve as a robust starting point for the successful implementation of this compound in advanced analytical workflows.

References

The Analytical & Antimicrobial Investigator's Guide to N-[3-(Dimethylamino)propyl]tetradecanamide and its Stable Isotope Labeled Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Beyond the Catalog—Unveiling the Utility of a Labeled Amidoamine

In modern research, the true value of a chemical entity is realized not just by its intrinsic properties, but by the sophisticated methodologies it enables. N-[3-(Dimethylamino)propyl]tetradecanamide, a cationic amidoamine surfactant, is a case in point. While its primary role as a potent antimicrobial agent is well-documented, its deuterated counterpart, N-[3-(Dimethylamino)propyl]tetradecanamide-d5 (MAPD-d5) , unlocks a higher tier of analytical precision. This guide moves beyond simple product descriptions to provide a deep, technical dive into the synergistic research applications of these two molecules. We will explore the "why" behind experimental choices, offering field-proven insights into leveraging MAPD's biological activity and MAPD-d5's analytical prowess. This document is structured not as a rigid template, but as a logical narrative—from understanding the molecule's core antimicrobial function to exploiting its labeled form for precise quantification and exploring its potential in advanced drug delivery systems.

Section 1: The Core Analyte: Understanding N-[3-(Dimethylamino)propyl]tetradecanamide (MAPD)

N-[3-(Dimethylamino)propyl]tetradecanamide, also known by synonyms such as Myristamidopropyl Dimethylamine (MAPD), is a fascinating molecule at the intersection of surfactant chemistry and antimicrobial activity.[1] Structurally, it comprises a 14-carbon hydrophobic tail derived from myristic acid and a hydrophilic headgroup containing a tertiary amine, rendering it cationic at physiological pH. This amphiphilic nature is the very foundation of its biological and physical properties.

Mechanism of Action: A Disruptive Force Against Microbial Membranes

The primary research application of MAPD stems from its broad-spectrum antimicrobial properties. It exhibits potent activity against a range of pathogens, including bacteria, fungi, and the protozoan Acanthamoeba, a notorious cause of microbial keratitis.[2][3]

The scientific consensus points to a mechanism centered on the disruption of cell membrane integrity. As a cationic surfactant, the positively charged dimethylaminopropyl headgroup of MAPD is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. The hydrophobic myristoyl tail then inserts into the lipid bilayer, destabilizing its structure. This leads to increased membrane permeability, leakage of essential intracellular components like potassium ions (K+), and ultimately, cell death.[4]

cluster_membrane Microbial Cell Membrane (Negative Surface Charge) cluster_mapd MAPD Structure cluster_disruption 3. Membrane Disruption PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid Leakage K+ Ion Leakage & Cell Lysis PL3->Leakage MAPD MAPD Molecule CationicHead Cationic Headgroup (+ charge) HydrophobicTail Hydrophobic Tail CationicHead->PL1 1. Electrostatic Attraction HydrophobicTail->PL2 2. Insertion into Lipid Bilayer

Figure 1: Proposed mechanism of MAPD antimicrobial action.
Quantifying Antimicrobial Efficacy: Key Metrics

To rigorously assess the antimicrobial potential of MAPD in a research setting, several key quantitative metrics are employed. These values are crucial for comparing its activity against different organisms or benchmarking it against other antimicrobial agents.

MetricDescriptionTypical Values for MAPD (vs. Acanthamoeba spp.)Reference
MCC Minimum Cysticidal Concentration: The lowest concentration that results in no viable amoebic cysts after a specified exposure time (e.g., 24 hours).6.25 - 25 µg/mL[5]
Time-Kill Kinetics Measures the rate of microbial killing over time at a specific concentration. Often expressed as a log reduction in viable organisms.≥ 3-log kill of cysts within 1-2 hours at 50-100 µg/mL.[5]
MIC Minimum Inhibitory Concentration: The lowest concentration that prevents visible growth of a microorganism.Organism-dependent[2]

Section 2: The Indispensable Tool: N-[3-(Dimethylamino)propyl]tetradecanamide-d5 (MAPD-d5)

Quantitative studies in biological and complex matrices are fraught with challenges, including sample loss during preparation, matrix effects (ion suppression or enhancement), and instrument variability. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. MAPD-d5, in which five hydrogen atoms are replaced with deuterium, is the ideal internal standard for MAPD quantification.

Why Deuterium Labeling? Deuterium-labeled standards are chemically identical to the analyte of interest, meaning they co-elute chromatographically and exhibit the same extraction recovery and ionization efficiency. However, they are mass-shifted by the number of deuterium atoms (in this case, +5 Da). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while the identical chemical behavior ensures that any analytical variability affects both compounds equally. The ratio of the analyte signal to the internal standard signal is used for quantification, providing a highly accurate and precise measurement.[6][7]

cluster_workflow Quantitative Analysis Workflow cluster_logic Rationale Sample Biological Sample (contains MAPD) Spike Spike with known amount of MAPD-d5 (Internal Standard) Sample->Spike Extract Sample Preparation (e.g., SPE, LLE) Spike->Extract Analysis LC-MS/MS Analysis Extract->Analysis Logic1 MAPD and MAPD-d5 behave identically during extraction, compensating for sample loss. Extract->Logic1 Quant Quantification (Ratio of MAPD / MAPD-d5) Analysis->Quant Logic2 Matrix effects suppress or enhance both MAPD and MAPD-d5 signals equally. Analysis->Logic2 Logic3 The ratio remains constant, ensuring accurate quantification. Quant->Logic3

Figure 2: Logic of using MAPD-d5 as an internal standard.

Section 3: Field-Proven Protocols & Methodologies

This section provides detailed, actionable protocols for both biological evaluation and analytical quantification. These are designed to be self-validating systems, incorporating necessary controls for trustworthy data generation.

Biological Protocol: Antimicrobial Susceptibility Testing (Acanthamoeba Cysticidal Assay)

This protocol is adapted from established methods to determine the Minimum Cysticidal Concentration (MCC) of MAPD against Acanthamoeba cysts.[5]

1. Preparation of Acanthamoeba Cysts: a. Grow Acanthamoeba trophozoites in an axenic medium (e.g., PYG medium) at 30-32°C. b. Induce encystment by transferring trophozoites to a non-nutrient agar plate and incubating for 7-10 days. c. Harvest mature cysts by scraping the agar surface and washing three times with sterile 1/4 strength Ringer's solution via centrifugation (1000 x g for 10 min). d. Resuspend cysts in Ringer's solution and adjust the concentration to approximately 1 x 10^5 cysts/mL.

2. Preparation of MAPD Solutions: a. Prepare a 1 mg/mL stock solution of MAPD in a suitable buffer (e.g., 2 mM Tris-HCl, pH 7.2). Note: Avoid using plastic tubes for dilution as MAPD can adsorb to the surface; use glass vials.[5] b. Create a series of twofold dilutions from the stock solution in the same buffer to achieve a range of test concentrations (e.g., 100 µg/mL down to 0.78 µg/mL).

3. Exposure and Incubation: a. In sterile glass tubes, mix 100 µL of the cyst suspension with 900 µL of each MAPD dilution. b. Include a positive control (cysts with a known cysticidal agent like 0.02% chlorhexidine) and a negative control (cysts with buffer only). c. Incubate the tubes at 30°C for 24 hours.

4. Neutralization and Viability Assessment: a. After incubation, neutralize the effect of MAPD by diluting the suspension 1:10 in a suitable neutralizer (e.g., Dey-Engley neutralizing broth) and centrifuging to pellet the cysts. b. Resuspend the cyst pellet in fresh PYG medium. c. Plate 100 µL of the suspension onto non-nutrient agar plates seeded with a lawn of E. coli. d. Incubate the plates at 30°C for up to 7 days.

5. Determination of MCC: a. Observe the plates daily for the presence of amoebic plaques (zones of clearing in the bacterial lawn), which indicate excystment and viable trophozoites. b. The MCC is the lowest concentration of MAPD that results in no plaque formation.

Analytical Protocol: Quantification of MAPD in Biological Matrix using LC-MS/MS with MAPD-d5

This protocol provides a framework for developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying MAPD.

1. Sample Preparation (Protein Precipitation & Extraction): a. To 100 µL of a biological sample (e.g., plasma, corneal homogenate), add 10 µL of a 100 ng/mL MAPD-d5 working solution in methanol (internal standard). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Proposed): The following transitions are proposed based on the structures of MAPD (MW: 312.54) and MAPD-d5 (MW: 317.56). Note: These should be empirically optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Rationale for Fragment
MAPD 313.3102.1Cleavage of the amide bond, yielding the protonated [3-(dimethylamino)propyl]amine fragment.
313.358.1Further fragmentation of the dimethylamino group.
MAPD-d5 318.3107.1Deuterated [3-(dimethylamino)propyl]amine fragment.
318.362.1Further fragmentation of the deuterated dimethylamino group.

3. Data Analysis and Quantification: a. Generate a calibration curve by spiking blank matrix with known concentrations of MAPD and a fixed concentration of MAPD-d5. b. Plot the ratio of the peak area of the MAPD quantifier transition to the peak area of the MAPD-d5 quantifier transition against the concentration of MAPD. c. Apply a linear regression to the calibration curve. d. Determine the concentration of MAPD in unknown samples by interpolating their peak area ratios from the calibration curve.

Section 4: Advanced Applications in Drug Development

The utility of MAPD and its labeled analog extends beyond antimicrobial testing into the realm of drug formulation and delivery.

Formulation of Cationic Liposomes for Drug Delivery

MAPD's cationic and amphiphilic structure makes it a candidate lipid for formulating cationic liposomes. These nanocarriers can encapsulate therapeutic agents (like nucleic acids or hydrophobic drugs) and, due to their positive surface charge, can efficiently interact with and be taken up by negatively charged cell membranes.

cluster_liposome Cationic Liposome Structure cluster_cell Target Cell MAPD_lipid MAPD Cell_Membrane Cell Membrane (- charge) MAPD_lipid->Cell_Membrane Electrostatic Interaction Helper_lipid Helper Lipid (e.g., DOPE) Aqueous_Core Aqueous Core (for hydrophilic drugs) Bilayer Lipid Bilayer (for hydrophobic drugs) Cell_Membrane->Aqueous_Core Endocytosis & Drug Release

References

A Comprehensive Guide to Stable Isotope-Labeled Compounds in Elucidating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stable isotope labeling has become a cornerstone of modern metabolic research, providing an unparalleled ability to trace the dynamic flow of molecules through the intricate networks of biochemical reactions that define cellular function. By introducing compounds enriched with heavy, non-radioactive isotopes like ¹³C, ¹⁵N, or ²H, researchers can move beyond static snapshots of metabolite concentrations to quantify the rates (fluxes) of metabolic pathways in living systems.[1][2][3] This guide offers an in-depth exploration of the principles, experimental design, analytical methodologies, and data interpretation strategies essential for leveraging stable isotope tracers. It is intended for researchers, scientists, and drug development professionals seeking to apply this powerful technology to uncover novel biological insights, identify therapeutic targets, and understand the metabolic underpinnings of disease.

The Principle and Power of Stable Isotope Tracing

What are Stable Isotopes and Why Use Them in Metabolism?

At its core, stable isotope tracing involves using molecules where one or more atoms have been replaced by their heavier, non-radioactive isotopic forms.[2] For example, a standard carbon atom (¹²C) has 6 protons and 6 neutrons. Its stable isotope, carbon-13 (¹³C), also has 6 protons but possesses an extra neutron, making it one Dalton heavier.[4] This mass difference is the key to the technique.

Unlike radioactive isotopes, stable isotopes do not decay and pose no radiation risk, making them safe for a wide range of in vitro and in vivo studies, including clinical trials.[2][5] Critically, the addition of a neutron does not significantly alter the chemical properties of the molecule.[2][3] As a result, enzymes and transporters process these "labeled" compounds identically to their "unlabeled" counterparts.[3] By supplying a labeled nutrient (a "tracer") to cells or an organism, scientists can follow the journey of the heavy atoms as they are incorporated into downstream metabolites.[2][6] This allows for the direct measurement of metabolic dynamics, an insight that cannot be achieved by simply measuring the size of metabolite pools.[1][2]

Common Isotopes in Metabolic Research

The choice of isotope is dictated by the metabolic pathways of interest. The most common isotopes and their primary applications are summarized below.

IsotopeNatural Abundance (%)Common Labeled PrecursorPrimary Application
Carbon-13 (¹³C) ~1.1%D-Glucose, L-GlutamineTracing the backbone of central carbon metabolism, including glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle.[6][7]
Nitrogen-15 (¹⁵N) ~0.37%L-Glutamine, Amino AcidsTracking nitrogen flow in amino acid and nucleotide biosynthesis.[8]
Deuterium (²H) ~0.015%Deuterated Water (D₂O), Labeled GlucoseProbing redox metabolism, fatty acid synthesis, and gluconeogenesis.[8]
Overview of Metabolic Flux Analysis (MFA)

Stable isotope tracing is the experimental foundation for Metabolic Flux Analysis (MFA), a computational technique used to quantify the rates of intracellular reactions.[1][9] ¹³C-MFA is often considered the gold standard for determining metabolic fluxes.[1][10] The process involves:

  • Introducing a ¹³C-labeled substrate (e.g., ¹³C-glucose) to a biological system.

  • Allowing the system to reach a metabolic and isotopic steady state.

  • Measuring the distribution of ¹³C atoms across various downstream metabolites using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Using computational models to determine the set of fluxes that best explains the observed labeling patterns.[11]

MFA provides a functional readout of the metabolome, revealing how cells allocate resources and respond to perturbations.[9]

Designing a Stable Isotope Tracing Experiment: A Strategic Approach

The success of any tracing experiment hinges on a robust and well-considered design. The primary goal is to maximize the information obtained from the labeling patterns to confidently answer a specific biological question.[8]

Choosing the Right Isotope-Labeled Tracer

The selection of the tracer is the most critical decision in the experimental design.[12] The choice depends entirely on the pathway being interrogated.

  • Uniformly Labeled Tracers: In these tracers, all atoms of a specific element are replaced with the heavy isotope (e.g., [U-¹³C₆]-glucose). These are excellent for obtaining a broad overview of where the carbon from a specific substrate is incorporated throughout the metabolic network.[12] For instance, [U-¹³C₆]-glucose is widely used to investigate the TCA cycle.[13]

  • Position-Specific Tracers: Here, only certain atoms in the molecule are labeled (e.g., [1,2-¹³C₂]-glucose). These tracers are powerful tools for resolving specific, often parallel or cyclical, pathways.[14] For example, [1,2-¹³C₂]-glucose can distinguish between glycolysis and the pentose phosphate pathway by tracking the fate of the first and second carbons of glucose.[14][15] Similarly, [U-¹³C₅]-glutamine is often the preferred choice for precise analysis of the TCA cycle.[14]

Establishing Experimental Conditions
  • In Vitro vs. In Vivo Models: Tracing experiments can be performed in cell culture (in vitro) or in whole organisms (in vivo). In vitro studies offer a controlled environment ideal for mechanistic questions. In vivo studies, such as infusing labeled nutrients into a mouse model, provide systemic context but present greater complexity.[6][10]

  • Reaching Isotopic Steady State: For standard MFA, it's crucial that the labeling of intracellular metabolites reaches a steady state, meaning the fractional incorporation of the isotope in each metabolite pool is stable over time.[16] The time required to reach this state depends on the turnover rate and pool size of the metabolites. Glycolytic intermediates often reach steady state within minutes, while TCA cycle intermediates may take several hours.[16] Failure to achieve steady state can lead to misinterpretation of flux data.[16]

Workflow for Isotope Tracing Experiment

A well-designed workflow is critical for reproducible results. The diagram below outlines the key stages from experimental setup to data analysis.

G cluster_0 Experimental Design cluster_1 Execution cluster_2 Analysis & Interpretation A Define Biological Question B Select Isotopic Tracer (e.g., ¹³C-Glucose) A->B C Choose System (In Vitro / In Vivo) B->C D Introduce Labeled Substrate to Cells/Organism C->D E Incubate to Achieve Isotopic Steady State D->E F Quench Metabolism & Extract Metabolites E->F G Analyze via LC-MS or GC-MS F->G H Correct for Natural Isotope Abundance G->H I Calculate Mass Isotopomer Distributions (MIDs) H->I J Metabolic Flux Analysis (MFA) & Pathway Visualization I->J

Caption: General workflow for a stable isotope tracing experiment.

Methodologies: From Sample to Signal

Step-by-Step Protocol: ¹³C-Glucose Labeling in Cell Culture

This protocol provides a generalized workflow for a standard labeling experiment in adherent cell culture.

  • Cell Seeding: Plate cells at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow in standard culture medium.

  • Media Preparation: Prepare experimental media by supplementing base medium (lacking glucose) with the desired concentration of ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose) and other necessary components like dialyzed serum.

  • Labeling: Aspirate the standard medium and wash cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Culture the cells in the labeling medium for a predetermined duration to approach isotopic steady state. This time point must be optimized.

  • Metabolism Quenching & Extraction: This is a critical step to halt enzymatic activity instantly.

    • Aspirate the labeling medium rapidly.

    • Wash the cell monolayer with ice-cold normal saline.

    • Immediately add a pre-chilled (-80°C) 80% methanol solution to the plate.[6]

    • Scrape the cells in the cold methanol and transfer the cell lysate/extract mixture to a microcentrifuge tube.

  • Sample Processing: Centrifuge the extract at a high speed at 4°C to pellet protein and cell debris. Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

Analytical Platforms for Detecting Isotope Incorporation

Mass spectrometry (MS) is the predominant analytical tool for stable isotope tracing due to its high sensitivity and ability to resolve mass differences.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique that separates volatile and thermally stable metabolites.[7] It often requires chemical derivatization to make metabolites volatile but provides excellent chromatographic resolution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile platform that separates metabolites based on their physicochemical properties (e.g., polarity) before MS analysis.[7][18] LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally fragile.[7] High-resolution mass spectrometers like Orbitrap or TOF instruments are particularly powerful for untargeted analysis of labeled compounds.[19][20]

Data Analysis and Interpretation

Raw MS data must undergo several processing steps to yield biologically meaningful information.

Correcting for Natural Isotope Abundance

A crucial first step is to correct for the natural abundance of heavy isotopes.[16] For example, ~1.1% of all carbon in nature is ¹³C.[4] This means that even an unlabeled metabolite with 6 carbon atoms will have a small M+1 peak. This natural abundance must be mathematically removed to determine the true enrichment from the tracer.[16]

G cluster_0 Glycolysis cluster_1 TCA Cycle (1st Round) Glucose Glucose (M+6) G3P G3P (M+3) Glucose->G3P Pyruvate Pyruvate (M+3) G3P->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate AKG α-KG (M+2) Citrate->AKG Malate Malate (M+2) AKG->Malate

References

Tracking In Vivo Metabolism with N-(3-(Dimethylamino)propyl)tetradecanamide-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The study of metabolic pathways in a living organism, or in vivo, presents significant challenges in distinguishing between endogenous metabolite pools and the fate of exogenously introduced compounds. Stable isotope labeling is a powerful technique that overcomes this hurdle by allowing researchers to trace the metabolic journey of specific molecules.[1][2] This guide provides a comprehensive technical overview of the use of N-(3-(Dimethylamino)propyl)tetradecanamide-d5, a deuterium-labeled fatty acid amide, as a tracer for investigating lipid metabolism.

This document details the core principles of stable isotope-resolved metabolomics (SIRM), the rationale behind the tracer's design, and detailed protocols for its application.[3][4] We cover critical aspects of experimental design, from tracer formulation and animal administration to tissue sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By explaining the causality behind each experimental choice, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to achieve robust and reproducible results in metabolic flux studies.

Introduction: The Power of Seeing Pathways

Metabolomics provides a snapshot of the physiological state of a biological system by measuring its small-molecule metabolites.[5] However, a static snapshot often fails to capture the dynamic nature of metabolic networks.[6] To understand how metabolites are synthesized, transported, and transformed—the "flux" through a pathway—we must be able to track molecules in real-time within a living system.[7][8]

Stable isotope tracers are non-radioactive compounds where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3][9] These labeled molecules are biochemically indistinguishable from their endogenous counterparts by the organism's metabolic machinery but are easily differentiated by mass spectrometry.[10] This allows for the precise tracking of the tracer's incorporation into downstream metabolites, providing invaluable insights into pathway activity and regulation.[6][11][12]

This compound is a specialized tracer designed for studying the metabolism of fatty acid amides and the fatty acids themselves. Fatty acid amides are a class of bioactive lipids, including the endocannabinoid anandamide and the sleep-inducing oleamide, that play crucial roles in neuromodulation and cellular signaling.[13][14][15] This guide will equip you with the foundational knowledge and practical protocols to effectively utilize this tracer in your in vivo research.

Section 1: The Tracer Molecule: A Closer Look

This compound is a synthetic molecule specifically designed for metabolic tracing. Its structure is key to its function.

  • Tetradecanamide Backbone: The core of the molecule is derived from tetradecanoic acid, commonly known as myristic acid. This C14 saturated fatty acid is a component of various cellular lipids. Once the amide bond is hydrolyzed by enzymes like fatty acid amide hydrolase (FAAH), the labeled myristic acid can enter the cell's fatty acid pool.[13][16] From there, it can be incorporated into complex lipids like triglycerides and phospholipids or undergo β-oxidation for energy.[11][17]

  • Dimethylaminopropyl Group: This tertiary amine group enhances the molecule's solubility and can influence its pharmacokinetic properties.

  • Deuterium (d5) Label: The five deuterium atoms on the fatty acid chain provide the mass shift necessary for detection by mass spectrometry.[4][18] Deuterium is a common choice for labeling lipids and offers high sensitivity for tracing studies.[1][19] The use of stable isotopes avoids the complications of radioactivity while allowing for the clear distinction between the administered tracer and the vast endogenous pool of unlabeled metabolites.[18]

Section 2: Principles of In Vivo Metabolic Tracing

Using this compound allows researchers to move from static metabolite measurement to a dynamic analysis of metabolic flux. The core principle is to introduce the labeled tracer and monitor its appearance in downstream products over time.

The general workflow involves several key stages: tracer administration, sample collection at various time points, metabolite extraction, and LC-MS/MS analysis.[20] By measuring the ratio of the labeled (heavy) to unlabeled (light) forms of a metabolite, we can calculate its isotopic enrichment. This enrichment data, when plotted over time, reveals the rate of synthesis and turnover of specific molecules and pathways.[9][10]

G cluster_workflow Conceptual In Vivo Tracing Workflow Tracer Tracer Formulation & Administration Animal In Vivo Metabolism (Animal Model) Tracer->Animal Dosing Sampling Time-Course Sample Collection (Blood, Tissues) Animal->Sampling Harvesting Extraction Metabolite Extraction & Sample Prep Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Interpretation Analysis->Data Peak Integration & Enrichment Calculation

Workflow for in vivo metabolite tracking.

This approach can reveal how different physiological states, genetic modifications, or pharmacological interventions alter metabolic pathways.[11][21]

Section 3: Experimental Design & Protocols

A well-designed experiment is crucial for obtaining meaningful results. This section provides field-proven protocols and explains the rationale behind key decisions.

Animal Model and Husbandry
  • Model Selection: C57BL/6 mice are commonly used for metabolic studies due to their well-characterized metabolism.[11][17] Ensure animals are properly acclimatized and housed under controlled conditions (temperature, light-dark cycle) to minimize metabolic variability.

  • Diet: The animal's diet can significantly impact lipid metabolism. Use a standardized chow and consider the dietary lipid composition when interpreting results. For specific questions, a controlled diet may be necessary.

  • Group Size: A pilot study is recommended to determine appropriate group sizes. Typically, 3-5 animals per time point or treatment group are sufficient, but this should be confirmed with power analysis.

Tracer Formulation and Administration

The formulation method must ensure the tracer is stable and bioavailable. Given the lipidic nature of the tracer, it requires a suitable vehicle for administration.

Table 1: Example Tracer Formulations for In Vivo Administration

Formulation Component Purpose Example Concentration (for IV/IP) Example for Oral Gavage
Tracer Stock This compound Dissolve in DMSO Dissolve in DMSO
Solubilizing Agent Improves solubility in aqueous solutions PEG300, Tween 80 Corn Oil or 20% TPGS
Vehicle Diluent for final injection volume Sterile Saline (ddH₂O) Corn Oil

| Final Concentration | Target dose in appropriate volume | e.g., 10-150 mg/kg | e.g., 150 mg/kg |

Source: Adapted from general in vivo formulation methods.[4][17]

Protocol 1: Tracer Formulation for Intraperitoneal (IP) Injection

  • Prepare Stock Solution: Carefully weigh the required amount of this compound. Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Add Solubilizing Agents: To the DMSO stock, add PEG300 and mix until clear. Then, add Tween 80 and mix again until the solution is homogenous. A typical ratio might be 1:4:1 (DMSO:PEG300:Tween 80).

  • Final Dilution: Slowly add sterile saline or ddH₂O to reach the final desired concentration for injection. Ensure the final solution is clear and free of precipitates.

  • Administration: Administer a single bolus injection via the intraperitoneal route.[9] The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg).

Causality: The use of a DMSO/PEG300/Tween 80 vehicle is a common strategy to solubilize lipophilic compounds for systemic administration in animal models, ensuring the tracer enters circulation effectively.

Time Course and Sample Collection

The timing of sample collection is critical for capturing the dynamics of the metabolic pathway of interest.

  • Time Points: To track incorporation into a pathway, a time-course analysis is essential. For fatty acid metabolism, time points can range from minutes to several hours post-injection.[9][17] A suggested time course could be: 0, 30, 60, 120, and 240 minutes.

  • Sample Collection: Blood can be collected via tail vein or cardiac puncture at the terminal time point. Tissues of interest (e.g., liver, adipose, brain, muscle) should be harvested immediately after euthanasia.[5][22]

  • Quenching Metabolism: To preserve the metabolic snapshot, it is imperative to quench all enzymatic activity immediately upon collection.[23] This is achieved by snap-freezing tissues in liquid nitrogen.[22][24] Samples should then be stored at -80°C until extraction.

Metabolite Extraction from Tissues

The goal of extraction is to efficiently recover the metabolites of interest while removing interfering substances like proteins and salts.[5] A biphasic liquid-liquid extraction using a methanol/chloroform/water system is a robust method for separating polar and non-polar (lipid) metabolites.[23]

G cluster_extraction Tissue Metabolite Extraction Workflow Tissue 1. Weigh Frozen Tissue (~50-100 mg) Homogenize 2. Homogenize in Cold 80% Methanol Tissue->Homogenize Vortex 3. Add Water & Chloroform (Vortex Thoroughly) Homogenize->Vortex Centrifuge 4. Centrifuge to Separate Phases Vortex->Centrifuge Aqueous Aqueous Layer (Polar Metabolites) Centrifuge->Aqueous Collect top layer Organic Organic Layer (Lipids, Tracer) Centrifuge->Organic Collect bottom layer

Biphasic extraction for polar and non-polar metabolites.

Protocol 2: Biphasic Metabolite Extraction

  • Preparation: Pre-chill all tubes and solvents. Work quickly on dry ice to keep samples frozen.

  • Homogenization: Place a weighed piece of frozen tissue (~50-100 mg) into a 2 mL tube containing ceramic beads.[24][25] Add 400 µL of ice-cold 80% methanol (containing internal standards, if used). Homogenize using a bead beater for 30-60 seconds.

  • Phase Separation: To the homogenate, add 800 µL of cold chloroform and 200 µL of cold water.[24] The final ratio should be 2:2:1 (Methanol:Chloroform:Water). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.[24] This will separate the mixture into three layers: an upper aqueous phase (polar metabolites), a lower organic phase (lipids), and a protein disk at the interface.

  • Collection: Carefully pipette the lower organic phase (containing the tracer and its lipid derivatives) into a new tube.

  • Drying: Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Store the dried extract at -80°C until analysis.

Causality: This method effectively separates lipids from water-soluble metabolites and proteins, which can cause ion suppression during mass spectrometry analysis.[5] Using cold solvents and maintaining low temperatures throughout minimizes enzymatic degradation.[22]

Section 4: Analytical Methodology - LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical platform for metabolomics due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds.[8][26][27]

  • Liquid Chromatography (LC): The dried sample extract is first reconstituted in an appropriate solvent and injected into the LC system. A reverse-phase C18 column is typically used for lipid analysis, separating molecules based on their hydrophobicity.

  • Mass Spectrometry (MS): The separated molecules from the LC column enter the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). The mass analyzer then separates ions based on their mass-to-charge (m/z) ratio.[8]

  • Tandem Mass Spectrometry (MS/MS): For quantification, a triple quadrupole (QQQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode.[17] This highly selective technique involves isolating a specific parent ion (the labeled metabolite) and then fragmenting it to produce a characteristic daughter ion. Monitoring this specific transition (parent m/z → daughter m/z) dramatically reduces background noise and improves quantification accuracy.[26]

Table 2: Example LC-MS/MS Parameters for Tracer Detection

Parameter Setting Rationale
LC Column C18 Reverse Phase Excellent for separating lipids based on acyl chain length and saturation.
Mobile Phase A Water with 0.1% Formic Acid Standard aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile/Isopropanol with 0.1% Formic Acid Organic phase for eluting hydrophobic lipids.
Ionization Mode Positive ESI Fatty acid amides and lipids often ionize well in positive mode.
Analysis Mode Multiple Reaction Monitoring (MRM) Provides the highest sensitivity and selectivity for quantification.[17]

| MRM Transition | Precursor ion m/z → Product ion m/z | Specific to the d5-tracer and its target metabolites. Must be determined empirically. |

Section 5: Data Analysis and Interpretation

The output from the LC-MS/MS is a chromatogram showing signal intensity over time.

  • Peak Integration: The area under the curve for the MRM transition of each labeled and unlabeled metabolite is integrated using the instrument's software.[17]

  • Isotopic Enrichment Calculation: The fractional enrichment is calculated by dividing the peak area of the labeled species by the sum of the peak areas for both labeled and unlabeled species.

  • Pathway Analysis: By mapping the enrichment of various downstream metabolites, the flow of the d5-label through the metabolic network can be visualized.[3] For instance, the appearance of the d5 label in triglyceride species would indicate that the tracer was hydrolyzed and the resulting fatty acid was used for triglyceride synthesis.[11]

G cluster_pathway Potential Metabolic Fate of the d5-Tetradecanoyl Moiety Tracer Tracer (d5-amide) FA d5-Tetradecanoic Acid (Myristic Acid) Tracer->FA Hydrolysis (FAAH) CoA d5-Tetradecanoyl-CoA FA->CoA Activation TG Triglycerides CoA->TG Esterification PL Phospholipids CoA->PL Esterification BetaOx β-Oxidation CoA->BetaOx AcetylCoA d2-Acetyl-CoA BetaOx->AcetylCoA

Potential pathways for the d5-labeled fatty acid.

Section 6: Challenges and Considerations

  • Kinetic Isotope Effect: While generally minimal for deuterium in lipids, there can be slight differences in reaction rates compared to the unlabeled compound. This is usually negligible but should be considered.[4]

  • Tracer Dose: The amount of tracer administered should be small enough to not perturb the endogenous metabolite pools (a true "tracer" amount).[11] However, the dose must be high enough for the labeled species to be detected by the mass spectrometer.

  • Analytical Variability: Proper quality control is essential. This includes the use of internal standards to correct for extraction efficiency and instrument variability, as well as running pooled QC samples throughout the analytical batch.[4]

Conclusion

This compound is a valuable tool for the dynamic in vivo investigation of fatty acid amide and lipid metabolism. By combining robust experimental design, meticulous sample handling, and sensitive LC-MS/MS analysis, researchers can trace metabolic pathways with high precision. This technical guide provides the foundational principles and actionable protocols to empower scientists to uncover novel insights into the complex and dynamic world of metabolism, paving the way for new therapeutic strategies and a deeper understanding of biological systems.

References

Methodological & Application

Protocol for using N-(3-(Dimethylamino)propyl)tetradecanamide-d5 as an internal standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 as an Internal Standard in Quantitative Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the utilization of this compound as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-labeled counterpart, N-(3-(Dimethylamino)propyl)tetradecanamide, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals engaged in bioanalytical studies. We delve into the core principles of Isotope Dilution Mass Spectrometry (IDMS), provide step-by-step experimental procedures, and outline a robust method validation framework grounded in regulatory guidelines from the FDA and EMA.[1][2][3] The objective is to equip the user with the scientific rationale and practical knowledge to implement a precise, accurate, and reliable quantitative assay.

Introduction: The Rationale for Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly using LC-MS, achieving high accuracy and precision is paramount. The complexity of biological matrices (e.g., plasma, urine, tissue homogenates) introduces significant potential for variability during sample preparation, chromatography, and ionization.[4] An internal standard is a compound added to every sample, calibrator, and quality control (QC) sample at a known, constant concentration to correct for this variability.[5]

The ideal internal standard is a stable isotope-labeled version of the analyte.[6][7] this compound is the deuterated analog of N-(3-(Dimethylamino)propyl)tetradecanamide. Its key advantages include:

  • Identical Physicochemical Properties: It co-elutes with the analyte during chromatography and exhibits nearly identical extraction recovery and ionization efficiency.[5]

  • Correction for Matrix Effects: As it is affected by ion suppression or enhancement in the same way as the analyte, it provides a reliable basis for signal normalization.[6][8]

  • Mass Differentiation: It is readily distinguished from the analyte by a mass spectrometer due to the mass difference imparted by the deuterium atoms, without contributing to background signal at the analyte's mass-to-charge ratio (m/z).[5]

This methodology, known as Isotope Dilution Mass Spectrometry (IDMS), is considered the gold standard for quantitative analysis due to its ability to minimize measurement errors and produce highly reliable data.[9][10]

Analyte and Internal Standard Profile

PropertyN-(3-(Dimethylamino)propyl)tetradecanamide (Analyte)This compound (Internal Standard)
Synonym Myristamidopropyl DimethylamineMyristamidopropyl Dimethylamine-d5
CAS Number 45267-19-4[11][12]Not publicly available
Molecular Formula C₁₉H₄₀N₂O[11][13]C₁₉H₃₅D₅N₂O
Molecular Weight ~312.54 g/mol [11]~317.57 g/mol
Primary Application Analyte of interestInternal Standard for quantitative analysis[14][15]

cluster_Analyte Analyte cluster_IS Internal Standard a N-(3-(Dimethylamino)propyl)tetradecanamide (Native Analyte) b This compound (Deuterated Standard) a->b Structurally Identical, Mass Differentiated (+5 Da)

Caption: Structural relationship between the analyte and its deuterated internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS involves adding a known quantity of the "spiked" internal standard (this compound) to a sample containing an unknown quantity of the native analyte.[16][17] After allowing the spike to equilibrate with the sample, the mixture is processed. The mass spectrometer measures the intensity ratio of the native analyte to the spiked internal standard. Because any loss during sample processing affects both compounds equally, this ratio remains constant and is directly proportional to the initial concentration of the analyte.[9]

IDMS_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (Unknown Analyte Conc.) Mix Equilibrated Mixture (Analyte + IS-d5) Sample->Mix Spike Known Amount of Internal Standard (IS-d5) Spike->Mix Processed Processed Sample (e.g., Protein Precipitation, SPE) Mix->Processed Extraction LCMS LC-MS/MS System Processed->LCMS Data Peak Area Ratio (Analyte / IS-d5) LCMS->Data Final_Conc Final Analyte Concentration Data->Final_Conc Calculate vs. Calibration Curve

Caption: Core principle workflow of Isotope Dilution Mass Spectrometry (IDMS).

Detailed Experimental Protocol

This protocol outlines a general procedure for a plasma sample. It should be optimized and validated for the specific matrix and instrumentation used.

Materials and Equipment
  • Standards: N-(3-(Dimethylamino)propyl)tetradecanamide (analyte) and this compound (internal standard).

  • Solvents: Methanol, Acetonitrile (LC-MS grade or higher), Formic Acid, Dimethyl Sulfoxide (DMSO), Ultrapure Water.

  • Biological Matrix: Control (blank) human plasma (or other relevant matrix).

  • Labware: Calibrated pipettes, Class A volumetric flasks, polypropylene microcentrifuge tubes.

  • Instrumentation: Analytical balance, vortex mixer, centrifuge, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is the foundation of a quantitative assay. Using a solvent like DMSO or methanol ensures full dissolution. Serial dilutions are performed to create the calibration curve and QC samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of the analyte and the internal standard (IS) into separate volumetric flasks.

    • Dissolve in a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL. Store at -20°C or below.

  • Analyte Intermediate & Working Solutions:

    • Perform serial dilutions of the analyte primary stock solution using 50:50 Acetonitrile:Water to prepare intermediate stocks.

    • From these intermediates, prepare working solutions for spiking the calibration curve (CAL) standards and quality control (QC) samples.

  • Internal Standard Working Solution (IS-WS):

    • Dilute the IS primary stock solution with 50:50 Acetonitrile:Water to a final concentration of 100 ng/mL (this concentration is an example and must be optimized). The goal is to have a consistent, strong signal across all samples without saturating the detector.

Sample Preparation Workflow: Protein Precipitation

Causality: Protein precipitation is a simple and effective method to remove the majority of interfering macromolecules from plasma. The IS is added before precipitation to ensure it accounts for any analyte lost during centrifugation or transfer steps. Acetonitrile is commonly used as it efficiently precipitates proteins while keeping the analyte and IS in solution.

Sample_Prep_Workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) pipette_plasma Pipette 50 µL of Plasma into a 1.5 mL tube start->pipette_plasma add_is Add 25 µL of Internal Standard Working Solution (IS-d5) pipette_plasma->add_is Crucial Step: IS added early add_ppt Add 150 µL of Acetonitrile (Protein Precipitation Agent) add_is->add_ppt vortex Vortex for 30 seconds to ensure thorough mixing add_ppt->vortex centrifuge Centrifuge at >12,000 g for 10 minutes at 4°C vortex->centrifuge supernatant Transfer Supernatant to a clean vial centrifuge->supernatant Separate protein pellet from liquid phase inject Inject 5 µL into LC-MS/MS System supernatant->inject

Caption: Step-by-step sample preparation workflow using protein precipitation.

Example LC-MS/MS Conditions

Causality: Chromatographic conditions are developed to achieve a sharp, symmetrical peak for the analyte, separated from any matrix components that might cause ion suppression. MS/MS parameters (MRM transitions) are optimized for selectivity and sensitivity.

ParameterSuggested Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate. (To be optimized)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: Q1: 313.4 m/z → Q3: (Optimize for a specific fragment, e.g., 101.1 m/z) IS-d5: Q1: 318.4 m/z → Q3: (Optimize for the corresponding fragment, e.g., 106.1 m/z)

Bioanalytical Method Validation Protocol

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[18] The protocol should adhere to guidelines from regulatory bodies like the FDA and EMA.[2][3][19]

Validation ParameterPurposeTypical Acceptance Criteria (Chromatographic Methods)[1][3][20]
Selectivity To ensure that the method can differentiate and quantify the analyte from endogenous matrix components and other interferences.Response of interfering peaks at the retention time of the analyte should be <20% of the Lower Limit of Quantification (LLOQ) response. For the IS, it should be <5%.
Calibration Curve To demonstrate the relationship between the instrument response (analyte/IS ratio) and the known concentration of the analyte.At least 6-8 non-zero standards. A simple regression model (e.g., 1/x² weighted linear regression) should be used. The coefficient of determination (r²) should be ≥0.99.
Accuracy & Precision To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter between measurements (precision).Measured at LLOQ, Low QC, Mid QC, and High QC levels. The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV%) should not exceed 15% (20% at LLOQ).[21]
Matrix Effect To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.The CV% of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤15%.
Recovery To determine the efficiency of the extraction process.Recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples must be within ±15% of the nominal concentration.

Data Interpretation and Calculations

The concentration of the analyte in an unknown sample is determined by calculating the peak area ratio and interpolating the concentration from the calibration curve.

  • Calculate the Response Ratio (RR):

    • RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Generate the Calibration Curve:

    • Plot the RR for each calibrator (y-axis) against its nominal concentration (x-axis).

    • Apply a weighted (e.g., 1/x²) linear regression to generate the equation: y = mx + b, where y is the RR, x is the concentration, m is the slope, and b is the y-intercept.

  • Calculate Unknown Concentration:

    • Rearrange the equation: Concentration (x) = (RR - b) / m

    • Use this formula to calculate the concentration of the analyte in QC and unknown samples.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable framework for the quantitative analysis of its parent compound in complex biological matrices. By co-eluting and behaving identically to the analyte during sample processing and analysis, it effectively corrects for experimental variability, a cornerstone of the Isotope Dilution Mass Spectrometry technique. Adherence to the detailed protocols for sample preparation and the rigorous validation criteria outlined in regulatory guidelines ensures the generation of high-quality, defensible data suitable for pharmacokinetic, toxicokinetic, and other critical studies in the drug development pipeline.

References

N-(3-(Dimethylamino)propyl)tetradecanamide-d5: A Robust Internal Standard for Quantitative Bioanalysis in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quantitative analysis of analytes in complex biological matrices such as plasma is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. The accuracy and reliability of such measurements are critically dependent on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This application note provides a detailed guide on the use of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 (DAPT-d5), a stable isotope-labeled (SIL) internal standard, for the sensitive and accurate quantification of its non-labeled counterpart or structurally similar analytes in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind experimental choices, provide a step-by-step protocol, and discuss method validation in accordance with global regulatory expectations.

Introduction: The Imperative for High-Quality Internal Standards

In quantitative bioanalysis, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control to correct for analyte loss during sample processing and to account for variations in instrument response.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the analytical process but be distinguishable by the detector. Stable isotope-labeled internal standards (SIL-IS) are widely considered the "gold standard" for quantitative mass spectrometry.[2][3] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit similar ionization efficiency, extraction recovery, and fragmentation patterns.[4] The mass difference allows the mass spectrometer to differentiate between the analyte and the IS, a principle known as isotope dilution mass spectrometry (IDMS).[5]

DAPT-d5, with five deuterium atoms, offers a sufficient mass shift from the unlabeled analyte to prevent isotopic crosstalk while maintaining nearly identical behavior.[6] This makes it an exemplary choice for robust and reproducible quantitative bioanalysis, effectively mitigating issues like matrix effects, where co-eluting components can suppress or enhance the analyte signal.[7]

Physicochemical Properties and Rationale for Use

PropertyValueSignificance in Bioanalysis
Chemical Formula C19H35D5N2OThe deuteration provides a +5 Da mass shift from the unlabeled analyte, which is ideal for preventing mass spectrometric overlap.
Isotopic Purity Typically ≥98%High isotopic purity is crucial to ensure that the IS does not contribute to the analyte's signal, which would lead to artificially high measurements.
Chemical Purity Typically >99%High chemical purity prevents interference from other contaminants during analysis.[8]
Structure Tetradecanamide core with a dimethylaminopropyl sidechainThe lipophilic nature of the tetradecanamide chain and the basicity of the dimethylamino group dictate its extraction and chromatographic behavior, which will closely match its non-deuterated analog.

The selection of DAPT-d5 is predicated on its ability to track the analyte through the entire workflow, from extraction to detection.[9][6] Its structural identity ensures that any variations in sample pH, solvent polarity during extraction, or temperature fluctuations will affect both the analyte and the IS to the same extent. This leads to a consistent analyte/IS peak area ratio and, consequently, highly accurate and precise quantification.[5]

Experimental Protocol: Quantification of an Analyte in Human Plasma

This protocol outlines a validated method for the quantification of a hypothetical tetradecanamide-based analyte in human plasma using DAPT-d5 as the internal standard.

Materials and Reagents
  • Analyte and Internal Standard: Analytical reference standard of the analyte and this compound (IS).

  • Solvents: HPLC-grade or LC-MS grade acetonitrile (ACN), methanol (MeOH), and water; Formic acid (FA).

  • Plasma: Blank, pooled human plasma (K2EDTA), screened for potential interferences.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and DAPT-d5 into separate volumetric flasks and dissolve in MeOH to the final volume. Store at -20°C.

  • Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the analyte primary stock solution with 50:50 ACN:H2O to prepare working solutions for spiking into plasma. These will create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Internal Standard Working Solution (100 ng/mL): Dilute the DAPT-d5 primary stock solution with 50:50 ACN:H2O to achieve a final concentration of 100 ng/mL. This solution will be used for spiking all samples, calibrators, and QCs.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid, simple, and effective method for extracting a broad range of small molecules from plasma by removing high-abundance proteins like albumin.[10] Acetonitrile is a common and highly efficient precipitation solvent.[11][12][13]

Caption: Protein Precipitation Workflow for Plasma Sample Analysis.

LC-MS/MS Conditions
  • LC System: High-performance or Ultra-high performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm), maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: Linear ramp from 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be optimized based on the specific analyte.

    • DAPT-d5 (IS): m/z 320.4 -> [Product Ion] - Precursor mass reflects potential protonation [M+H]+ and requires experimental optimization for the product ion.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[14][15] Key validation parameters are summarized below, with acceptance criteria based on the harmonized ICH M10 guideline, which is recognized by both the FDA and EMA.[15][16]

Validation ParameterPurposeAcceptance Criteria (ICH M10)
Linearity Establish the relationship between concentration and instrument response using a calibration curve.Correlation coefficient (r²) ≥ 0.99 is recommended.
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter over multiple runs.For QCs, mean accuracy within ±15% of nominal (±20% for LLOQ). Precision (CV%) should not exceed 15% (20% for LLOQ).
Selectivity Ensure the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in blank samples.
Matrix Effect Assess the influence of matrix components on analyte ionization by comparing response in post-extraction spiked matrix vs. neat solution.The IS-normalized matrix factor should have a CV ≤ 15%.
Recovery Measure the efficiency of the extraction process by comparing pre-extraction vs. post-extraction spiked samples.Should be consistent and reproducible, although no specific value is mandated.
Stability Evaluate analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).Mean concentration should be within ±15% of the nominal concentration.

graph LR {
graph [fontname="Arial"];
node [fontname="Arial", shape=box, style=rounded];
edge [fontname="Arial"];

subgraph "Core Validation Experiments"
    A[Calibration Standards] --> B(Linearity & Range);
    C[Quality Controls (QC)] --> D(Accuracy & Precision);
    F[Blank & Spiked Plasma] --> G(Selectivity);
    F --> H(Matrix Effect);
    F --> J(Recovery);
    C --> K(Stability);
end

subgraph "Regulatory Compliance"
    direction LR
    L(ICH M10)
    M(FDA)
    N(EMA)
end

B --> L;
D --> L;
G --> L;
H --> L;
J --> L;
K --> L;
L --- M;
L --- N;

node[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
A; C; F;
node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
B; D; G; H; J; K;
node[shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
L; M; N;

}

Caption: Key Bioanalytical Method Validation Parameters and Regulatory Framework.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable framework for the quantitative analysis of its unlabeled analogue or structurally related compounds in plasma. Its ability to closely mimic the analyte throughout the sample preparation and LC-MS/MS analysis ensures effective correction for potential variability, leading to high-quality data that meets stringent global regulatory standards.[17][18] The detailed protocol and validation considerations outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to establish sensitive, accurate, and reproducible bioanalytical methods.

References

The Gold Standard in Lipidomics: A Guide to Quantitative Analysis of N-Acyl Amines Using N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Lipid Signaling Research

Fatty acid amides (FAAs) represent a diverse and crucial class of lipid signaling molecules, encompassing endocannabinoids like anandamide, sleep-inducing factors such as oleamide, and a host of other N-acylethanolamines (NAEs) and N-acyl-amines (NAAs).[1] These molecules play pivotal roles in a vast array of physiological processes, including neurotransmission, inflammation, and metabolic regulation.[2] Consequently, the ability to accurately quantify these often low-abundance lipids in complex biological matrices is paramount for researchers in drug discovery, biomarker validation, and fundamental biology.

The inherent complexity of the lipidome and the potential for analytical variability during sample processing present significant challenges to precise quantification.[3][4] Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards (SIL-IS), has emerged as the "gold standard" for overcoming these hurdles.[5][6] A SIL-IS is chemically identical to its endogenous analyte counterpart but has a greater mass due to the incorporation of heavy isotopes like deuterium (²H), ¹³C, or ¹⁵N.[6] When a known amount of a SIL-IS is introduced at the initial stage of sample preparation, it co-processes with the target analyte, effectively normalizing for variations in extraction efficiency, matrix effects, and instrument response.[6][7]

This application note provides a comprehensive guide to the use of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 as an internal standard for the quantitative analysis of N-(3-(Dimethylamino)propyl)tetradecanamide and related N-acyl-amines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will detail the underlying principles, provide validated protocols, and offer expert insights to ensure the generation of robust and reproducible data.

Core Principle: The Power of Isotope Dilution

The fundamental advantage of using this compound lies in its near-identical physicochemical properties to the native analyte.[4][7] This ensures that it behaves in the same manner throughout the entire analytical workflow, from initial extraction to final detection. The mass spectrometer can easily distinguish between the light (endogenous) and heavy (deuterated) forms based on their mass-to-charge (m/z) ratio. By calculating the ratio of the analyte's signal intensity to that of the known quantity of the internal standard, precise quantification can be achieved, irrespective of sample loss or signal suppression.[6]

Figure 1: Principle of Stable Isotope Dilution Mass Spectrometry cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (Endogenous Analyte) Spike Add Known Amount of This compound Sample->Spike Extraction Lipid Extraction (e.g., LLE, SPE) Spike->Extraction LC Chromatographic Separation (LC) Extraction->LC Analyte + IS Mixture MS Mass Spectrometry Detection (MS/MS) LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Curve Calibration Curve Ratio->Curve Concentration Calculate Analyte Concentration Curve->Concentration

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

PART 1: Materials and Reagents
  • Analytes and Internal Standard:

    • N-(3-(Dimethylamino)propyl)tetradecanamide (Analyte)

    • This compound (Internal Standard, IS)

  • Solvents (LC-MS Grade or equivalent):

    • Methanol

    • Acetonitrile

    • Water

    • Formic Acid

    • Methyl-tert-butyl ether (MTBE)

  • Biological Matrix:

    • Human Plasma (collected with K₂EDTA)

  • Equipment:

    • Microcentrifuge tubes (1.5 mL or 2 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g and 4°C)

    • Nitrogen evaporator

    • LC-MS/MS system (e.g., Triple Quadrupole)

    • C18 reverse-phase HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm)

PART 2: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of N-(3-(Dimethylamino)propyl)tetradecanamide and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of dilutions of the analyte stock solution in methanol to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the expected endogenous levels of the analyte and instrument sensitivity.

PART 3: Sample Preparation - Protein Precipitation (PPT)

This protocol is suitable for a rapid and efficient extraction from plasma.[8]

  • Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS spiking solution to each tube (except for "double blank" samples used to check for interferences).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex briefly and transfer to an LC autosampler vial.

PART 4: Sample Preparation - Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT, which may be necessary for certain complex matrices.[9][10]

  • Aliquoting and Spiking: Follow steps 1 and 2 from the PPT protocol.

  • Extraction: Add 1 mL of MTBE to each tube.

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

  • Organic Phase Transfer: Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporation and Reconstitution: Follow steps 7 and 8 from the PPT protocol.

Figure 2: Sample Preparation Workflow cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) start Plasma Sample (100 µL) spike Spike with IS (N-d5, 10 µL) start->spike ppt_add Add Acetonitrile (300 µL) spike->ppt_add Option 1 lle_add Add MTBE (1 mL) spike->lle_add Option 2 ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant dry Evaporate to Dryness ppt_supernatant->dry lle_vortex Vortex lle_add->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_supernatant Collect Organic Layer lle_centrifuge->lle_supernatant lle_supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Overview of sample preparation options for plasma analysis.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Parameter Recommended Setting
LC Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 50% B to 95% B over 5 min, hold 2 min, re-equilibrate
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometry Transitions (MRM)

The exact m/z values for the precursor and product ions should be determined by infusing the pure analyte and internal standard into the mass spectrometer. The following are theoretical transitions based on the structures.

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV)
N-(3-(Dimethylamino)propyl)tetradecanamide313.3To be determined empiricallyTo be optimized
This compound318.3To be determined empiricallyTo be optimized

Note: The five deuterium atoms on the d5 standard result in a +5 Da mass shift.

Data Analysis and Validation

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The curve should have a correlation coefficient (r²) of >0.99.

  • Quantification: The concentration of the analyte in unknown samples is calculated from their measured peak area ratios using the regression equation from the calibration curve.

  • Method Validation: A full method validation should be performed according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, linearity, matrix effect, and stability.[9][10]

Trustworthiness: A Self-Validating System

The use of a stable isotope-labeled internal standard like this compound creates a self-validating system for each sample. Any loss of analyte during the complex multi-step sample preparation will be mirrored by a proportional loss of the internal standard. This ensures that the ratio of their signals, which is the basis for quantification, remains constant and accurate. This internal correction is the cornerstone of robust and trustworthy quantitative lipidomics.[5][6]

Conclusion

This compound is an essential tool for researchers requiring accurate quantification of its corresponding analyte and related N-acyl-amines. By leveraging the principles of isotope dilution mass spectrometry, this internal standard compensates for analytical variability, thereby enhancing the precision, accuracy, and reliability of experimental results. The protocols and guidelines presented in this application note provide a solid framework for the successful implementation of this powerful analytical strategy in lipidomics research.

References

A Robust, Validated GC-MS Method for High-Throughput Quantification of Fatty Acid Amides in Human Plasma Using N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate and precise quantification of fatty acid amides (FAAs) in human plasma. The protocol leverages N-(3-(Dimethylamino)propyl)tetradecanamide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high-quality data by correcting for matrix effects and procedural variability. We provide a comprehensive guide covering the foundational principles of isotope dilution mass spectrometry, a step-by-step solid-phase extraction (SPE) protocol, optimized GC-MS parameters, and a full method validation summary according to regulatory guidelines. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable bioanalytical workflow for FAAs or structurally similar analytes.

Introduction: The Analytical Challenge and the Isotope Dilution Solution

Fatty acid amides (FAAs) are a class of bioactive lipids involved in various physiological processes, making their accurate quantification in biological matrices like plasma crucial for clinical and pharmaceutical research. However, analyzing these compounds presents significant challenges. The complexity of plasma can lead to matrix effects, where other endogenous substances interfere with the ionization of the target analyte, causing signal suppression or enhancement.[1][2] Furthermore, multi-step sample preparation procedures, such as extraction, can introduce variability in analyte recovery.[2]

To overcome these obstacles, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[1][3] A SIL-IS is a version of the analyte where several atoms (typically hydrogen) are replaced with a heavier stable isotope, like deuterium (²H or D).[2][4] this compound is a deuterated form of a C14 fatty acid amide, making it an ideal internal standard for the quantification of other medium to long-chain FAAs.[5][6]

The core principle, known as Isotope Dilution Mass Spectrometry (IDMS), relies on the fact that the SIL-IS is chemically and physically almost identical to the analyte.[2][3] It therefore co-elutes chromatographically and experiences the same extraction losses and matrix effects.[1][2][3] By adding a known amount of the SIL-IS to the sample at the very beginning of the workflow, any subsequent variations affect both the analyte and the standard equally. The mass spectrometer, which can easily distinguish between the light (analyte) and heavy (IS) versions by their mass-to-charge ratio (m/z), measures the ratio of their signals. This ratio remains constant regardless of sample loss or matrix interference, leading to highly accurate and precise quantification.[7]

cluster_0 Analytical Workflow Analyte Analyte in Biological Matrix Spike Spike with Known Amount of Deuterated IS Analyte->Spike Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction Analyte and IS are now mixed Analysis GC-MS Analysis Extraction->Analysis Variable losses & matrix effects affect both equally Result Accurate Quantification (Analyte/IS Ratio) Analysis->Result MS distinguishes by mass; Ratio remains constant

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Materials and Methods

Reagents and Chemicals
  • This compound (Internal Standard)

  • Analyte(s) of interest (e.g., Oleamide, Palmitamide)

  • HPLC-grade Methanol, Acetonitrile, Hexane, Ethyl Acetate, 2-Propanol

  • Formic Acid (≥98%)

  • Ammonium Hydroxide

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode polymeric sorbent)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and the internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary analyte stock with 50:50 Methanol:Water to prepare working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS primary stock with methanol. This concentration is chosen to provide a robust signal without being excessively high compared to the expected analyte concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is selected over simpler methods like protein precipitation to provide a much cleaner final extract.[8][9] This minimizes contamination of the GC inlet and MS ion source, improving method robustness and reducing instrument downtime. A mixed-mode SPE sorbent is often effective for FAAs, which possess both hydrophobic tails and polar head groups.[8]

cluster_spe SPE Cartridge Steps Start Start: 100 µL Plasma Sample Add_IS Add 20 µL of 50 ng/mL IS Add 200 µL 4% Formic Acid Start->Add_IS Vortex Vortex for 30 seconds Add_IS->Vortex Load 3. Load: Pre-treated Sample Vortex->Load Condition 1. Condition: 1 mL Methanol Equilibrate 2. Equilibrate: 1 mL Water Wash1 4. Wash 1: 1 mL 5% Methanol in Water Wash2 5. Wash 2: 1 mL Hexane Elute 6. Elute: 1 mL 5% NH4OH in Ethyl Acetate Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Ethyl Acetate Evaporate->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Protocol Steps:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the 50 ng/mL internal standard spiking solution.

  • Add 200 µL of 4% formic acid in water to disrupt protein binding. Vortex for 30 seconds.

  • Condition an SPE cartridge by passing 1 mL of methanol.

  • Equilibrate the cartridge by passing 1 mL of water. Do not let the sorbent go dry.

  • Load the entire pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Wash the cartridge with 1 mL of hexane to remove non-polar, neutral lipids.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate into a clean collection tube. The basic modifier ensures the amide is in a neutral state for efficient elution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate, vortex, and transfer to a GC vial with an insert.

GC-MS Instrumentation and Optimized Parameters

The following parameters were optimized for the analysis of C14-C18 fatty acid amides on a standard single quadrupole GC-MS system. A low-bleed MS-certified column is critical to minimize background noise.[10]

Parameter Setting Rationale
GC System
Inlet TypeSplit/SplitlessSplitless mode is used for maximum sensitivity in trace bioanalysis.[11]
Inlet Temp.280 °CEnsures rapid and complete vaporization of analytes without thermal degradation.
Injection Vol.1 µLStandard volume for this type of analysis.
Carrier GasHelium (99.999%)Inert gas providing good chromatographic efficiency.[11]
Flow Rate1.2 mL/min (Constant)Optimal flow for a 0.25 mm ID column, balancing efficiency and speed.
Oven ProgramInitial 150°C, hold 1 min, ramp 20°C/min to 300°C, hold 5 minThe initial temperature allows for good peak focusing. The ramp rate provides separation of common FAAs, and the final hold ensures the column is cleaned of any late-eluting compounds.[11]
Column30m x 0.25mm ID, 0.25µm, 5% Phenyl-MethylpolysiloxaneA standard, robust, and relatively non-polar column suitable for a wide range of semi-volatile compounds.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns.[11]
Electron Energy70 eVIndustry standard for creating reproducible mass spectra for library matching.[11]
Source Temp.230 °CA common temperature that balances ionization efficiency and prevents analyte degradation.[10]
Quadrupole Temp.150 °CStandard setting to ensure good mass filtering performance.[11]
Transfer Line290 °CMust be hot enough to prevent analyte condensation between the GC and MS.[10]
Solvent Delay4.0 minutesPrevents the large solvent peak from entering and saturating the MS detector.
AcquisitionSelected Ion Monitoring (SIM)SIM mode significantly increases sensitivity and selectivity compared to full scan by monitoring only specific ions of interest.[10]
SIM IonsAnalyte Quant Ion, Analyte Qualifier Ion, IS Quant IonSelect a unique and abundant ion for quantification and one or more qualifier ions for identity confirmation for both the analyte and the IS.

Method Validation

The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guidelines.[12][13][14]

Linearity and Range

The calibration curve was linear over the range of 1.0 to 1000 ng/mL. A weighted (1/x²) linear regression was used to account for heteroscedasticity, which is common in bioanalytical assays.

Statistic Result Acceptance Criteria
Concentration Range1.0 - 1000 ng/mLCovers expected biological range
Regression ModelWeighted Linear (1/x²)Appropriate for range
Correlation Coefficient (R²)> 0.997R² ≥ 0.99
Calibrator Accuracy85-115% (80-120% at LLOQ)Within ±15% (±20% at LLOQ)
Accuracy and Precision

Intra-day and inter-day accuracy (%Bias) and precision (%RSD) were assessed at three Quality Control (QC) levels: Low (3 ng/mL), Medium (150 ng/mL), and High (750 ng/mL).

QC Level Intra-Day (n=6) Inter-Day (3 days, n=18) Acceptance Criteria
%RSD %Bias %RSD %Bias %RSD ≤15%, %Bias ±15%
Low QC6.8%+4.2%8.1%+5.5%Met
Medium QC4.1%-1.5%5.3%-0.8%Met
High QC3.5%+2.1%4.9%+2.8%Met
Extraction Recovery and Matrix Effect
  • Extraction Recovery: The efficiency of the SPE process was consistently >85% across all QC levels. This was determined by comparing the analyte/IS peak area ratio from pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: The matrix factor was calculated to be between 0.95 and 1.04, indicating that co-eluting endogenous materials did not significantly impact analyte ionization. This demonstrates the effectiveness of the SPE cleanup procedure.[2]

Conclusion

This application note describes a comprehensive and robust GC-MS method for the quantification of fatty acid amides in human plasma. The strategic use of the deuterated internal standard, this compound, coupled with an optimized SPE and GC-MS workflow, ensures the method is accurate, precise, and reliable. The validation data presented herein meets the stringent requirements of regulatory bodies for bioanalytical methods. This protocol provides a solid foundation for researchers in need of high-quality quantitative data for FAAs and can be adapted for other similar analytes and matrices.

References

Application Notes and Protocols: A Comprehensive Guide to the Preparation of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Deuterated Compounds in Advanced Research

In the landscape of modern drug development and metabolic research, precision and accuracy are paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium, have emerged as indispensable tools.[1] The substitution of hydrogen with deuterium imparts a greater mass to the molecule, a change that, while not altering its fundamental chemical reactivity, can significantly influence its metabolic fate. This "deuterium isotope effect" can slow down metabolic processes, enhancing a drug's half-life or reducing the formation of toxic metabolites.[2]

N-(3-(Dimethylamino)propyl)tetradecanamide-d5 is a deuterium-labeled version of N-(3-(Dimethylamino)propyl)tetradecanamide. This stable isotope-labeled compound is invaluable for a range of applications, including:

  • Metabolic Tracing: It allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the parent compound within a biological system.[3][4]

  • Internal Standards: In quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, it serves as an ideal internal standard, correcting for variations in sample preparation and instrument response.[3][4]

  • Stable Isotope-Resolved Metabolomics (SIRM): This technique utilizes labeled compounds to map cellular metabolic networks, identify key regulatory nodes, and provide targets for drug development.[3][5]

This guide provides a detailed, field-proven protocol for the preparation of a stock solution of this compound, ensuring its integrity and suitability for downstream applications.

I. Foundational Principles: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective handling and use.

PropertyValueSource
Molecular Formula C₁₉H₃₅D₅N₂O[3][4]
Molecular Weight 317.56 g/mol [3][4]
Purity Typically ≥98%[5]
Isotopic Enrichment Typically >98%
Appearance Solid (powder)Inferred from storage recommendations
Primary Solvent Dimethyl sulfoxide (DMSO)[5]
Storage (Solid) -20°C for up to 3 years[5]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[5]

The long alkyl chain of the tetradecanamide moiety imparts a significant hydrophobic character to the molecule, while the dimethylaminopropyl group provides a degree of polarity. This amphipathic nature dictates the choice of solvent and handling procedures.

II. Pre-Protocol Essentials: Materials and Equipment

To ensure the accuracy and reproducibility of your stock solution, the following materials and equipment are required:

Materials:

  • This compound (purity ≥98%)

  • Anhydrous Dimethyl sulfoxide (DMSO), ≥99.9% purity

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with PTFE-lined caps

  • Sterile, low-retention microcentrifuge tubes

Equipment:

  • Analytical balance (readability to at least 0.01 mg)

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.

III. The Core Protocol: Step-by-Step Stock Solution Preparation

This protocol is designed to produce a 10 mM stock solution, a common starting concentration for many applications. Adjustments can be made based on experimental requirements and the compound's solubility limit in DMSO.

Step 1: Equilibration and Weighing

The integrity of a deuterated compound can be compromised by atmospheric moisture, which can lead to H-D exchange.[6]

  • Equilibrate to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold powder.[6]

  • Weighing in a Controlled Environment: In a fume hood, accurately weigh the desired amount of the compound. For a 1 mL, 10 mM stock solution, you will need 3.1756 mg. It is advisable to weigh slightly more than required into a tared, sterile amber glass vial. Record the exact weight.

Step 2: Dissolution - The Key to a Homogeneous Solution

The long-chain fatty acid amide structure may necessitate mechanical assistance for complete dissolution.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the weighed compound.

  • Initial Mixing: Cap the vial securely and vortex for 1-2 minutes. A visual inspection should reveal if the compound has readily dissolved.

  • Sonication for Enhanced Solubility: Due to its amphipathic nature, ultrasonication is recommended to ensure complete dissolution and to form a stable solution, potentially containing micelles.[7] Place the vial in a bath sonicator and sonicate for 10-15 minutes. The resulting solution should be clear and free of any visible particulates.

Step 3: Aliquoting and Storage - Preserving Integrity

To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted.[5]

  • Aliquoting: In a controlled environment, dispense the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.

  • Inert Gas Purge: Before capping each aliquot, gently flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen and moisture, further protecting the compound from degradation.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term stability (up to 6 months).[5]

IV. Workflow Visualization

The following diagram illustrates the key stages of the stock solution preparation workflow.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase Equilibrate Equilibrate Compound to Room Temperature Weigh Accurately Weigh Compound Equilibrate->Weigh Prevents condensation Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Proceed to dissolution Vortex Vortex Mix Add_Solvent->Vortex Sonicate Bath Sonicate Vortex->Sonicate Ensures complete dissolution Aliquot Aliquot into Single-Use Volumes Sonicate->Aliquot Proceed to storage Inert_Gas Purge with Inert Gas Aliquot->Inert_Gas Store Store at -80°C Inert_Gas->Store Maximizes stability QC Quality Control (NMR/MS) Store->QC Optional Verification

References

N-(3-(Dimethylamino)propyl)tetradecanamide-d5 in stable isotope-resolved metabolomics (SIRM)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-(3-(Dimethylamino)propyl)tetradecanamide-d5 for High-Fidelity Quantification in Stable Isotope-Resolved Metabolomics (SIRM) and Lipidomics

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fatty acid amides (FAAs) are a class of endogenous lipid signaling molecules that play crucial roles in a range of physiological processes. Their low abundance and complex biological matrices present significant analytical challenges for accurate quantification. This application note details the use of this compound (DAPA-d5) as a stable isotope-labeled internal standard (SIL-IS) for the high-fidelity quantification of its endogenous counterpart, DAPA, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We provide a detailed theoretical background on the principle of stable isotope dilution, step-by-step protocols for metabolite extraction from cell culture, a validated LC-MS/MS method, and a data analysis workflow. While Stable Isotope-Resolved Metabolomics (SIRM) often focuses on tracing the metabolic fate of isotopic tracers like ¹³C-glucose, the accurate quantification of key downstream metabolites is paramount for a complete biological interpretation.[1] The use of a SIL-IS like DAPA-d5 ensures that measurements of specific metabolite pool sizes are robust and precise, providing essential context to the dynamic flux data generated in a SIRM experiment.

Introduction: The Challenge of Quantifying Bioactive Lipids

N-(3-(Dimethylamino)propyl)tetradecanamide, a derivative of myristic acid, belongs to the diverse family of fatty acid amides. These lipids are involved in signaling pathways, though they are often present at low nanomolar concentrations in biological samples.[2][3] Accurately determining the concentration of such molecules is critical for understanding their biological function and for discovering biomarkers associated with pathological states.[2]

However, quantitative analysis using electrospray ionization mass spectrometry (ESI-MS) is susceptible to variability from multiple sources:

  • Sample Preparation: Inefficient or inconsistent recovery during metabolite extraction.[4]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[5]

  • Instrumental Variation: Fluctuations in instrument performance between runs.

The most reliable method to overcome these challenges is the stable isotope dilution technique, which employs a SIL-IS.[5][6] A SIL-IS is a form of the analyte where several atoms (typically hydrogen) are replaced with a heavy stable isotope (e.g., deuterium, ²H). Because DAPA-d5 is chemically and physically almost identical to the endogenous DAPA, it co-behaves during sample preparation and chromatography.[7] However, it is easily distinguished by its higher mass in the mass spectrometer. By adding a precise, known amount of DAPA-d5 to a sample at the very beginning of the workflow, it acts as a perfect internal control, enabling highly accurate and precise quantification of the endogenous DAPA.[8]

Principle of the Method: Stable Isotope Dilution

The core principle is to calculate the concentration of the endogenous analyte based on the response ratio to the SIL-IS. The SIL-IS is "spiked" into the sample at a known concentration ([IS]) during the initial lysis or extraction step. After processing and LC-MS/MS analysis, the peak areas for the endogenous analyte (Area_Analyte) and the internal standard (Area_IS) are measured. The concentration of the endogenous analyte ([Analyte]) is then calculated using the response factor derived from a calibration curve or, in its simplest form, by direct ratio.

This process corrects for any analyte loss during sample handling and normalizes for ionization variability, as both the analyte and the standard are affected proportionally.[5]

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Sample Biological Sample (Cells, Plasma, Tissue) Endogenous DAPA = ? Spike Spike with known amount of DAPA-d5 (SIL-IS) Sample->Spike Extract Metabolite Extraction (e.g., MTBE Method) (Analyte & IS lost proportionally) Spike->Extract LCMS LC-MS/MS Analysis (Detects DAPA & DAPA-d5) Extract->LCMS Data Peak Area Integration Area_Analyte / Area_IS LCMS->Data Calc Calculate Concentration [Analyte] = Ratio * [IS] Data->Calc

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Experimental Protocols

Required Materials and Reagents
  • This compound (DAPA-d5)

  • LC-MS Grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), Water, and Acetonitrile (ACN)

  • Formic Acid (FA)

  • Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Centrifuge capable of 4°C and >15,000 x g

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system with an ESI source

Protocol: Metabolite Extraction from Adherent Cell Culture

This protocol is adapted from robust methods for separating lipid and polar metabolite fractions.[9][10] The DAPA-d5 internal standard is added directly to the quenching/extraction solvent to ensure it is present from the earliest possible moment.

  • Prepare Internal Standard Stock: Prepare a 1 mg/mL stock solution of DAPA-d5 in methanol. From this, create a working solution of 1 µg/mL in methanol. Store at -20°C.

  • Cell Culture: Grow cells to the desired confluency (e.g., in a 6-well plate). If part of a SIRM experiment, this is done in the presence of a metabolic tracer like ¹³C-glucose for a defined period.

  • Quenching and Harvesting:

    • Aspirate the cell culture medium.

    • Wash the cells rapidly twice with 1 mL of ice-cold PBS. Aspirate completely.

    • Place the plate on dry ice to quench metabolism instantly.

  • Extraction:

    • Prepare the extraction solvent: a 1:1 (v/v) mixture of Methanol and MTBE. For each sample, you will need 1 mL.

    • Crucial Step: Add the DAPA-d5 working solution to the extraction solvent to achieve a final concentration appropriate for the expected level of endogenous DAPA (e.g., 10-50 ng/mL is a common starting point).

    • Add 1 mL of the internal standard-containing extraction solvent to each well.

    • Scrape the cells from the plate surface and transfer the entire cell lysate/solvent mixture to a 2.0 mL microcentrifuge tube.

  • Phase Separation:

    • Vortex the tubes vigorously for 1 minute and agitate at 4°C for 30 minutes.

    • Add 250 µL of LC-MS grade water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Fraction Collection:

    • Three layers will form: an upper organic (non-polar) layer containing lipids, a lower aqueous (polar) layer, and a protein pellet at the interface.[9]

    • Carefully collect the upper organic phase (~700 µL) into a new tube. This fraction contains DAPA and DAPA-d5.

  • Sample Finalization:

    • Dry the collected organic phase to completion under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 90:10 Acetonitrile:Water). Vortex, sonicate briefly, and centrifuge to pellet any insoluble debris.

    • Transfer the supernatant to an LC vial for analysis.

Protocol: LC-MS/MS Analysis

This method uses a standard reverse-phase chromatography setup suitable for fatty acid amides.[3][11]

Table 1: Liquid Chromatography Parameters
LC System UPLC/HPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 50% B
1-8 min: 50% to 98% B
8-10 min: Hold at 98% B
10-10.1 min: 98% to 50% B
10.1-12 min: Hold at 50% B (re-equilibration)
Table 2: Tandem Mass Spectrometry Parameters
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
Scan Mode Multiple Reaction Monitoring (MRM)
Analyte (DAPA) Precursor (Q1): 313.3 m/z ([M+H]⁺)
Product (Q3): To be determined empirically (e.g., fragment from propyl-dimethylamino group)
SIL-IS (DAPA-d5) Precursor (Q1): 318.3 m/z ([M+H]⁺)
Product (Q3): Same as analyte or corresponding +5 Da fragment

Note: The exact product ions and collision energies for MRM transitions must be optimized empirically on the specific mass spectrometer being used.

Data Analysis and Interpretation

Quantification Workflow

The process involves integrating the chromatographic peaks for both the endogenous DAPA and the DAPA-d5 internal standard and then calculating the concentration.

cluster_data Data Processing cluster_calc Calculation raw_data Raw LC-MS/MS Data (.wiff, .raw, etc.) integration Peak Integration in Software (e.g., SciexOS, MassHunter) raw_data->integration peak_areas Export Peak Areas (Area_Analyte, Area_IS) integration->peak_areas ratio Calculate Area Ratio Ratio = Area_Analyte / Area_IS peak_areas->ratio concentration Calculate Final Concentration [Analyte] = Ratio * [IS_Conc] ratio->concentration normalize Normalize to Sample Amount (e.g., cell number, protein content) concentration->normalize final Final Result (e.g., pmol/10^6 cells) normalize->final

Caption: Data analysis workflow for calculating final analyte concentration.
Integration into a SIRM Context

In a SIRM experiment, the primary goal is often to trace the path of atoms from a labeled precursor (e.g., ¹³C from glucose) through metabolic networks.[12][13] This reveals which pathways are active and their relative contributions to the synthesis of downstream metabolites.

The quantitative data for DAPA, obtained using the DAPA-d5 standard, provides a critical piece of the puzzle: the absolute pool size of the metabolite. This is important because a change in isotopic enrichment (the percentage of a metabolite pool that is labeled) can be caused by two factors: a change in its synthesis/breakdown rate (flux) or a change in the overall size of the pool. By having an accurate measure of the pool size, researchers can deconvolve these effects and build more sophisticated metabolic models, leading to a more accurate understanding of the cellular response to stimuli or drug treatment.[1]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Signal for Analyte & IS Inefficient extraction; Improper MS parameters; Sample degradation.Optimize extraction protocol; Infuse standard to tune MRM parameters; Ensure samples are kept cold.
High Variability (CV%) Inconsistent sample handling/pipetting; Matrix effects not fully corrected.Ensure precise addition of internal standard; Dilute sample to reduce matrix effects; Check for carryover between injections.
Poor Peak Shape Incompatible reconstitution solvent; Column degradation; Improper gradient.Reconstitute sample in a solvent similar to the initial mobile phase; Use a guard column or replace the analytical column.
Crosstalk between MRM Channels Isotopic impurity in standard or natural abundance of isotopes in analyte.Ensure high isotopic purity of the standard (≥98%); If necessary, use a different product ion for quantification.[6]

Conclusion

The use of this compound is an essential tool for any researcher aiming to accurately measure the levels of its endogenous counterpart. By following the principles of stable isotope dilution, this internal standard effectively mitigates variability introduced during sample preparation and analysis. Incorporating this robust quantitative method into broader metabolomics and SIRM studies provides high-quality data on metabolite pool sizes, which is essential for the sophisticated modeling of metabolic flux and the confident identification of changes in lipid signaling pathways.

References

Application Notes & Protocols: Leveraging N-(3-(Dimethylamino)propyl)tetradecanamide-d5 for Robust Pharmacokinetic ADME Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of a candidate compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for clinical success. The precision and accuracy of pharmacokinetic (PK) data hinge on the quality of the bioanalytical methods employed. This technical guide provides an in-depth exploration of the application of N-(3-(Dimethylamino)propyl)tetradecanamide-d5, a stable isotope-labeled (SIL) internal standard, for the quantitative analysis of its non-deuterated analogue in complex biological matrices. We will delve into the foundational principles of using deuterated internal standards, present detailed protocols for key in vitro and in vivo ADME studies, and discuss the regulatory framework that underpins bioanalytical method validation.

The Foundational Role of Deuterated Internal Standards in Bioanalysis

The use of internal standards is a critical practice in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, to correct for variability during sample processing and analysis.[1] Among the different types of internal standards, stable isotope-labeled (SIL) versions of the analyte, such as this compound, are considered the gold standard.[2][3]

A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[4] This subtle mass modification allows the internal standard to be distinguished from the analyte by the mass spectrometer, while ensuring it shares nearly identical physicochemical properties.[2] This near-identical behavior is the cornerstone of its utility; it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression/enhancement) as the analyte.[3] By adding a known concentration of the deuterated standard to samples at the initial stage of processing, it effectively normalizes for variations throughout the analytical workflow, leading to enhanced precision and accuracy.[4][5]

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) both provide comprehensive guidelines on bioanalytical method validation, emphasizing the importance of using an appropriate internal standard.[6][7][8] The use of a SIL internal standard is strongly recommended to ensure the reliability and robustness of pharmacokinetic data submitted for regulatory evaluation.[1]

Physicochemical Properties of N-(3-(Dimethylamino)propyl)tetradecanamide and its Deuterated Analog

A clear understanding of the physicochemical properties of both the analyte and its deuterated internal standard is essential for method development.

PropertyN-(3-(Dimethylamino)propyl)tetradecanamideThis compoundReference
Molecular Formula C19H40N2OC19H35D5N2O[9]
Molecular Weight 312.5 g/mol Approx. 317.5 g/mol [9]
IUPAC Name N-[3-(dimethylamino)propyl]tetradecanamideN-[3-(dimethylamino)propyl]tetradecanamide-d5[10]
Key Feature Analyte of interest in ADME studies.Stable isotope-labeled internal standard.[5][11]N/A

Experimental Protocols

The following protocols are designed to serve as a comprehensive guide for researchers utilizing this compound in fundamental ADME studies.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a procedure to assess the metabolic stability of a test compound, which is a critical parameter for predicting its hepatic clearance.[12]

Objective: To determine the rate of disappearance of N-(3-(Dimethylamino)propyl)tetradecanamide when incubated with human liver microsomes.

Materials and Reagents:

  • N-(3-(Dimethylamino)propyl)tetradecanamide (Test Compound)

  • This compound (Internal Standard, IS)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (Termination Solution)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[12]

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_compound Prepare Test Compound & IS Stock Solutions pre_incubate Pre-incubate HLM & Compound at 37°C prep_compound->pre_incubate prep_hlm Thaw & Dilute HLM in Buffer prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_incubate->initiate time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate->time_points terminate Terminate Reaction with Cold ACN containing IS time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Calculate Peak Area Ratio (Analyte/IS) lcms->data clearance Determine Intrinsic Clearance (CLint) data->clearance

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the test compound stock solution with phosphate buffer to achieve a final incubation concentration of 1 µM.

  • Incubation:

    • In a 96-well plate, add the diluted test compound and HLM (final concentration 0.5 mg/mL).[13]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a fixed concentration of this compound (e.g., 100 ng/mL).[14]

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Plot the natural logarithm of the remaining percentage of the test compound against time. The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the intrinsic clearance (CLint) and half-life (t1/2).[14]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a framework for conducting a basic PK study in rodents to determine key parameters like Cmax, Tmax, AUC, and half-life.

Objective: To characterize the pharmacokinetic profile of N-(3-(Dimethylamino)propyl)tetradecanamide in rats following a single intravenous (IV) or oral (PO) administration.

Materials and Reagents:

  • N-(3-(Dimethylamino)propyl)tetradecanamide (Test Compound)

  • This compound (Internal Standard)

  • Appropriate formulation vehicle (e.g., saline, PEG400)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Acetonitrile (ACN)

  • 0.1% Formic acid in water and acetonitrile (Mobile Phases)

Workflow for In Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis & PK Modeling acclimatize Acclimatize Animals dose Administer Test Compound (IV or PO) acclimatize->dose collect_blood Collect Blood at Pre-defined Time Points dose->collect_blood process_plasma Process Blood to Obtain Plasma collect_blood->process_plasma store_plasma Store Plasma at -80°C process_plasma->store_plasma add_is Add Internal Standard (IS) to Plasma store_plasma->add_is precipitate Protein Precipitation with Cold ACN add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Analyte Concentration lcms->quantify pk_params Calculate PK Parameters (AUC, Cmax, t1/2) quantify->pk_params

Caption: General workflow for an in vivo pharmacokinetic study.

Step-by-Step Procedure:

  • Dosing:

    • Acclimatize animals for at least 3 days prior to the study.

    • Administer a single dose of the test compound via the desired route (e.g., 2 mg/kg IV or 10 mg/kg PO).

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalytical Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, add 150 µL of ice-cold acetonitrile containing this compound (e.g., 100 ng/mL) to precipitate proteins and serve as the internal standard.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Pharmacokinetic Modeling:

    • Generate a calibration curve by spiking known concentrations of the test compound into blank plasma and processing as described above.

    • Analyze the study samples and the calibration curve standards using a validated LC-MS/MS method.

    • Calculate the concentration of the test compound in each sample using the calibration curve.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Bioanalytical Method Validation: A Trustworthy System

Every protocol must be underpinned by a rigorously validated bioanalytical method to ensure the integrity of the data. Full validation should be performed in line with regulatory guidelines from bodies such as the FDA and EMA.[15][16][17]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical for Chromatography)Rationale
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 sources. Response should be <20% of LLOQ for analyte and <5% for IS.[18]Ensures the method can differentiate the analyte and IS from endogenous matrix components.[17]
Calibration Curve At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Establishes the relationship between instrument response and analyte concentration over the intended analytical range.[7]
Accuracy & Precision Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) at a minimum of four QC levels (L, M, H, LLOQ).[1]Demonstrates the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The CV of the matrix factor (analyte/IS peak response ratio in post-extraction spiked samples vs. neat solution) should be ≤15%.Assesses the impact of co-eluting matrix components on the ionization of the analyte and IS.
Recovery Should be consistent and reproducible, though not necessarily 100%.Measures the efficiency of the extraction process.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples.[16]Confirms that the analyte concentration does not change from sample collection to analysis.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of its parent compound in complex biological matrices. Its use, embedded within rigorously validated bioanalytical methods, is fundamental to generating high-quality pharmacokinetic data. The protocols and principles outlined in this guide provide a robust framework for researchers in drug development to confidently assess the ADME properties of their candidate compounds, ultimately facilitating informed decision-making and adherence to global regulatory standards.

References

Application Notes and Protocols for N-(3-(Dimethylamino)propyl)tetradecanamide-d5 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding N-(3-(Dimethylamino)propyl)tetradecanamide-d5

This compound is a deuterated form of N-(3-(Dimethylamino)propyl)tetradecanamide, a long-chain fatty acid amide. The non-deuterated counterpart is an amphiphilic molecule, suggesting potential interactions with cellular membranes and involvement in lipid metabolism.[1] Due to its structural similarity to endogenous lipids, this compound is a valuable tool for researchers studying cellular processes involving fatty acid uptake, metabolism, and signaling. The deuterium labeling provides a means to trace the molecule's fate within cells using techniques like mass spectrometry, making it an excellent probe for metabolic studies.[1][2]

This guide provides a comprehensive framework for utilizing this compound in cell culture experiments. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols to determine optimal experimental concentrations and to investigate the compound's effects on cellular phenotypes, such as intracellular lipid accumulation.

I. Initial Characterization and Preparation of this compound

Before initiating cell-based assays, it is crucial to properly handle, dissolve, and store the compound to ensure experimental reproducibility and accuracy.

Reagent Handling and Storage
  • Safety Precautions: Always handle this compound in accordance with the manufacturer's safety data sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture to maintain its stability and integrity.

Preparation of Stock Solutions

The choice of solvent is critical for ensuring the compound's solubility and compatibility with cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of lipophilic compounds.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of N-(3-(Dimethylamino)propyl)tetradecanamide is approximately 312.54 g/mol ; the deuterated form will have a slightly higher molecular weight. Refer to the manufacturer's certificate of analysis for the exact molecular weight.

  • Dissolution: In a sterile microcentrifuge tube, add the calculated mass of the compound. Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

II. Determining Optimal Concentration: A Two-Phase Approach

The optimal concentration of this compound will be cell-type and assay-dependent. A systematic approach to determine the appropriate concentration range is essential to differentiate specific biological effects from non-specific cytotoxicity.

Phase 1: Wide-Range Dose-Response Screening

The initial step is to assess the compound's effect over a broad range of concentrations to identify a preliminary effective range.

dot

DoseResponse_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare 10 mM Stock in DMSO serial_dil Prepare Serial Dilutions (e.g., 100 µM to 1 nM) start->serial_dil treat_cells Treat Cells with Compound Dilutions serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, Resazurin) incubate->viability_assay data_analysis Analyze Data & Plot Dose-Response Curve viability_assay->data_analysis determine_range Identify Preliminary Concentration Range data_analysis->determine_range

Caption: Workflow for initial dose-response screening.

Protocol for Wide-Range Dose-Response Screening:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow the cells to adhere overnight.

  • Compound Dilution: Prepare a series of 10-fold serial dilutions of the 10 mM stock solution in your complete cell culture medium. A suggested starting range is from 100 µM down to 1 nM.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a suitable assay, such as the MTT, WST-1, or resazurin assay.[3] These assays measure metabolic activity, which is often correlated with cell viability.

  • Data Analysis: Plot the cell viability (%) against the logarithm of the compound concentration to generate a dose-response curve. This will help you identify the concentration range where the compound exhibits biological activity without causing significant cell death.

Phase 2: Narrow-Range Cytotoxicity Assessment

Based on the initial screening, a more focused range of concentrations should be tested to precisely determine the cytotoxic threshold.

dot

Cytotoxicity_Workflow cluster_setup Setup cluster_assay Assay cluster_measure Measurement select_range Select Narrow Concentration Range (based on dose-response) prepare_dilutions Prepare 2-fold Serial Dilutions select_range->prepare_dilutions treat_cells Treat with Compound prepare_dilutions->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate ldh_assay Perform LDH Release Assay incubate->ldh_assay analyze_data Calculate % Cytotoxicity ldh_assay->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Caption: Workflow for determining cytotoxicity (IC50).

Protocol for Cytotoxicity Assessment (LDH Assay):

The lactate dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[4][5]

  • Prepare Cells and Compound Dilutions: Seed cells as described previously. Prepare a series of 2-fold dilutions of this compound in culture medium, focusing on the concentration range identified in the initial screen.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in culture medium only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided with most commercial LDH assay kits) to induce 100% cell death.

  • Treatment and Incubation: Treat the cells with the compound dilutions and controls, and incubate for the desired time.

  • LDH Assay: Following incubation, collect the cell culture supernatant and perform the LDH assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the % cytotoxicity against the compound concentration to determine the IC50 value (the concentration that causes 50% cell death).

ParameterDescriptionSignificance
IC50 The concentration of a drug that inhibits a specific biological or biochemical function by 50%. In this context, it refers to the concentration that reduces cell viability by 50%.[2]A primary measure of a compound's potency; a lower IC50 indicates a more potent cytotoxic compound.[2]
EC50 The concentration of a drug that induces a response halfway between the baseline and maximum effect.Measures the potency of a drug in terms of the concentration required to elicit a 50% maximal response.[2]
GI50 The concentration of a drug that inhibits cell growth by 50%.Useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[2]

III. Application Protocol: Investigating Intracellular Lipid Accumulation

Given its fatty acid structure, this compound may influence intracellular lipid storage. The following protocol outlines a method to assess its effect on lipid droplet formation using Oil Red O staining.

Protocol for Oil Red O Staining:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Once attached, treat the cells with a non-cytotoxic concentration range of this compound (determined from the previous experiments) for 24-72 hours. Include appropriate controls.

  • Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Staining:

    • Wash the fixed cells with PBS.

    • Incubate with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution, ensuring the cells are completely covered. Incubate for 15-20 minutes.

    • Remove the staining solution and wash the cells repeatedly with distilled water until the water runs clear.

  • Counterstaining (Optional): Stain the nuclei with hematoxylin for 1-2 minutes for better visualization of cellular morphology.

  • Microscopy: Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) using a light microscope.

  • Quantification (Optional): For a quantitative analysis, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 520 nm.[6]

IV. Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust starting point for investigating the cellular effects of this compound. By systematically determining the optimal concentration range and assessing cytotoxicity, researchers can confidently design experiments to probe its biological functions. The deuterated nature of this compound opens up exciting possibilities for tracing its metabolic fate and identifying its intracellular targets using advanced analytical techniques. Future studies could explore its impact on specific lipid metabolic pathways, its potential role in cell signaling, and its interactions with cellular membranes.

V. References

  • Smolecule. (2023, August 15). Buy Tetradecanamide | 638-58-4. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. Cytotoxicity Assays. Retrieved from --INVALID-LINK--

  • Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from --INVALID-LINK--

  • BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments. Retrieved from --INVALID-LINK--

  • Promega Corporation. Cell Viability, Proliferation and Cytotoxicity Assays. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. Cytotoxicity assays. Retrieved from --INVALID-LINK--

  • Bio-protocol. Intracellular Lipid Accumulation. Retrieved from --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Lipid Accumulation Assay in Huh7 Cells. Retrieved from --INVALID-LINK--

  • Bio-protocol. Measurement of intracellular lipid accumulation. Retrieved from --INVALID-LINK--

  • Sorger Lab. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from --INVALID-LINK--

  • MedChemExpress. This compound. Retrieved from --INVALID-LINK--

  • Abcam. Hepatic Lipid Accumulation/ Steatosis Assay Kit (ab133131). Retrieved from --INVALID-LINK--

  • PubMed Central. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells. Retrieved from --INVALID-LINK--

  • InVivoChem. This compound. Retrieved from --INVALID-LINK--

References

A Robust HPLC-ELSD Method for the Quantitative Analysis of N-(3-(Dimethylamino)propyl)tetradecanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of N-(3-(Dimethylamino)propyl)tetradecanamide. Due to the compound's lack of a significant UV-absorbing chromophore, conventional UV detection methods are inadequate. This protocol overcomes this challenge by employing an Evaporative Light Scattering Detector (ELSD), which provides universal detection for non-volatile analytes. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and water, modified with formic acid to ensure excellent peak symmetry by mitigating secondary interactions between the analyte's tertiary amine and the stationary phase. This guide provides a comprehensive, step-by-step protocol, the scientific rationale behind the methodological choices, and performance characteristics, making it suitable for quality control, formulation analysis, and research applications.

The Analytical Challenge: Understanding the Analyte

N-(3-(Dimethylamino)propyl)tetradecanamide is an amphiphilic molecule characterized by a long C14 alkyl chain (from tetradecanoic acid, also known as myristic acid) and a polar head group containing a tertiary amine.[1][2][3] This structure, while conferring useful surfactant-like properties, presents two primary challenges for HPLC analysis:

  • Lack of a Chromophore: The molecule does not possess functional groups that absorb light in the mid-to-high UV spectrum (220-400 nm). While the amide bond exhibits some absorbance at very low wavelengths (~200-215 nm), detection in this range suffers from low sensitivity and high interference from common HPLC solvents and additives.[4]

  • Peak Tailing: The basic tertiary amine group is prone to strong ionic interactions with residual acidic silanol groups present on the surface of silica-based stationary phases. This secondary interaction mechanism, in addition to the primary reversed-phase retention, can lead to significant peak tailing, compromising resolution and accuracy.[5]

Addressing these challenges requires a carefully designed method that selects an appropriate detection technology and optimizes the mobile phase chemistry to control peak shape.

Methodological Rationale: A Self-Validating System

To develop a trustworthy and robust protocol, each component of the analytical system was selected to address the specific challenges posed by the analyte.

Separation Mode: Reversed-Phase Chromatography

The prominent hydrophobic C14 alkyl chain makes N-(3-(Dimethylamino)propyl)tetradecanamide an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[6] In this mode, the analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase. A C18 column provides excellent retention and separation for long-chain fatty acid amides.[4]

Detection: The Power of Evaporative Light Scattering (ELSD)

Given the analyte's non-chromophoric nature, a universal detector is required. An Evaporative Light Scattering Detector (ELSD) is superior to a Refractive Index (RI) detector for this application because it is compatible with gradient elution and is generally more sensitive.[7][8] The principle of ELSD involves three sequential steps:

  • Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) and sprayed to form a fine aerosol of droplets.

  • Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.

  • Detection: A light source (e.g., a laser) illuminates the stream of analyte particles. The scattered light is measured by a photodetector, generating a signal proportional to the mass of the analyte.[9][10]

This technique is perfectly suited for N-(3-(Dimethylamino)propyl)tetradecanamide, as the compound is non-volatile and the chosen mobile phase components are highly volatile.

Mobile Phase Chemistry: Ensuring Peak Symmetry

To counteract the peak tailing caused by silanol interactions, the mobile phase is acidified. The addition of a small concentration of an acid, such as formic acid, serves to protonate the residual silanol groups on the stationary phase, rendering them neutral. Concurrently, the analyte's tertiary amine is also protonated. This ensures a single, consistent interaction mode (hydrophobic partitioning) between the analyte and the column, resulting in sharp, symmetrical Gaussian peaks. Formic acid is an excellent choice as it is volatile and fully compatible with ELSD and Mass Spectrometry (MS).[11]

Analytical Workflow Overview

The following diagram illustrates the complete analytical process, from the initial preparation of the sample to the final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_elsd ELSD Detection cluster_data Data Processing prep1 Weighing Accurately weigh standard or sample prep2 Dissolution Dissolve in diluent (e.g., Methanol) prep1->prep2 prep3 Homogenization Vortex and/or sonicate to ensure complete dissolution prep2->prep3 hplc_inj Injection Inject prepared solution into HPLC system prep3->hplc_inj hplc_sep RP Separation Isocratic elution on C18 column hplc_inj->hplc_sep elsd1 Nebulization Eluent mixed with N₂ to form aerosol hplc_sep->elsd1 elsd2 Evaporation Solvent removed in heated drift tube elsd1->elsd2 elsd3 Detection Light scattering from analyte particles measured elsd2->elsd3 data_acq Data Acquisition Chromatogram is recorded elsd3->data_acq data_proc Quantification Peak area integration and concentration calculation data_acq->data_proc

Caption: Workflow for HPLC-ELSD analysis.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, and column thermostat.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Methanol (HPLC grade or higher)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • N-(3-(Dimethylamino)propyl)tetradecanamide reference standard (>95% purity)

  • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column with low silanol activity is recommended.[11]

Chromatographic and Detector Conditions

All quantitative data and instrument parameters are summarized in the table below.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 3.5 µmStandard for reversed-phase separation of hydrophobic molecules.[4]
Mobile Phase 85:15 (v/v) Acetonitrile : Water with 0.1% Formic AcidProvides adequate retention and elution. Formic acid ensures sharp peaks.[11]
Elution Mode IsocraticSimplifies the method and improves reproducibility for a single analyte analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and improves peak shape and reproducibility.
Injection Volume 10 µLStandard volume to ensure good peak shape without overloading the column.
Run Time 10 minutesSufficient to allow for elution of the analyte and any minor impurities.
ELSD Drift Tube Temp. 50 °COptimized to ensure complete evaporation of the mobile phase without degrading the analyte.
ELSD Nebulizer Gas (N₂) 1.5 SLM (Standard Liters per Minute)Standard setting for effective nebulization at the given mobile phase flow rate.
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare 1 L of mobile phase, measure 850 mL of acetonitrile and 150 mL of deionized water into a suitable clean, glass reservoir.

    • Add 1.0 mL of formic acid to the mixture.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of N-(3-(Dimethylamino)propyl)tetradecanamide reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol (as the diluent).

    • Vortex and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix well. This solution should be stored at 2-8 °C.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask.

    • Follow steps 2-4 from the Standard Stock Solution preparation.

    • If necessary, filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Expected Performance and Validation

A properly executed analysis using this method will yield a sharp, symmetrical peak for N-(3-(Dimethylamino)propyl)tetradecanamide. The method is designed to be validated according to ICH guidelines (Q2(R1)). Key performance characteristics are outlined below.

Performance ParameterTypical SpecificationPurpose
Linearity (R²) ≥ 0.998Demonstrates a direct proportional relationship between peak area and concentration.
Precision (RSD) ≤ 2.0%Ensures the repeatability and intermediate precision of the results.
Accuracy (% Recovery) 98.0% - 102.0%Confirms the closeness of the measured value to the true value.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Defines the lowest concentration that can be reliably quantified.
Specificity No interference at analyte RTEnsures the method is free from interference from matrix components or impurities.

Conclusion

This application note presents a specific, robust, and reliable HPLC-ELSD method for the quantitative determination of N-(3-(Dimethylamino)propyl)tetradecanamide. By pairing reversed-phase chromatography with evaporative light scattering detection and optimizing the mobile phase with formic acid, the inherent analytical challenges of poor UV absorbance and peak tailing are effectively overcome. This protocol is well-suited for routine use in quality control and research environments, providing accurate and reproducible results for formulation analysis and purity assessment.

References

Application Notes and Protocols for N-(3-(Dimethylamino)propyl)tetradecanamide-d5 as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tracer for Elucidating Complex Ceramide Dynamics

Ceramides are central bioactive lipids in the intricate network of sphingolipid metabolism, playing critical roles in cellular signaling, membrane structure, and the regulation of cell fate, including apoptosis and proliferation.[1][2] The subcellular location and concentration of ceramides are tightly regulated, with their synthesis initiated at the endoplasmic reticulum (ER) and subsequent transport to the Golgi apparatus for conversion into more complex sphingolipids like sphingomyelin.[3][4] This transport is a critical control point in sphingolipid metabolism and is mediated by both vesicular and non-vesicular pathways, the latter involving the ceramide transfer protein (CERT).[3][4] Dysregulation of ceramide metabolism is implicated in a host of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[1][5]

Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for dissecting the complexities of lipid metabolism, allowing for the precise tracking of metabolic fates and fluxes.[6][7] N-(3-(Dimethylamino)propyl)tetradecanamide-d5 (DMAPT-d5) is a deuterium-labeled compound with potential as a novel tracer for investigating ceramide biology. Structurally, DMAPT-d5 possesses a C14 fatty amide chain (tetradecanamide), analogous to the acyl chain of a common ceramide species (C14-ceramide), and a polar head group. This structural similarity suggests that DMAPT-d5 may be recognized by the cellular machinery involved in ceramide transport and metabolism, acting as a mimetic that can be traced by its isotopic label.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of DMAPT-d5 as a tracer to study ceramide trafficking and metabolism. While the primary documented role of the non-deuterated parent compound is as an antimicrobial agent, its structural analogy to ceramide provides a strong rationale for its investigation as a tool in lipidomics.[3][8] We present detailed protocols for the application of DMAPT-d5 in cell culture, subsequent lipid extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), underpinned by the scientific principles of stable isotope tracing.

Principle of DMAPT-d5 as a Tracer

The core principle of using DMAPT-d5 as a tracer lies in its mass difference from its endogenous, non-labeled counterparts. The five deuterium atoms on the propyl linker of the head group create a distinct mass shift of +5 Da, which is readily detectable by mass spectrometry.[9] When introduced into a biological system, DMAPT-d5 can be taken up by cells and potentially enter pathways involved in ceramide transport and metabolism. By tracking the fate of the deuterated molecule, researchers can investigate its uptake, intracellular localization, and potential incorporation into other lipid species.

The proposed application of DMAPT-d5 is to probe the activity of ceramide transport mechanisms. For instance, if DMAPT-d5 is a substrate for the CERT protein, its transport from the ER to the Golgi can be monitored. Furthermore, by analyzing the lipidome for the appearance of the d5 label on other molecules, the metabolic fate of the DMAPT-d5 can be elucidated. This allows for the quantitative assessment of ceramide pathway dynamics under various experimental conditions, such as upon treatment with potential therapeutic agents.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and hypothetical LC-MS/MS settings for the use of DMAPT-d5 as a tracer. These values should be optimized for specific cell lines and experimental goals.

ParameterRecommended RangeRationale
Cell Culture
Seeding Density2 x 10^5 - 1 x 10^6 cells/well (6-well plate)Ensure cells are in the logarithmic growth phase and form a confluent monolayer for consistent uptake.
DMAPT-d5 Concentration1 - 25 µMStart with a low concentration to minimize potential cytotoxicity and optimize for sufficient signal-to-noise in MS detection.
Incubation Time30 minutes - 24 hoursTime-course experiments are recommended to capture both rapid transport events and longer-term metabolic incorporation.
Lipid Extraction
Extraction MethodMTBE MethodProvides efficient extraction of a broad range of lipids, including ceramides and other sphingolipids, with good phase separation.[3]
Internal StandardsC17-Ceramide, C12-CeramideUse of non-endogenous odd-chain or short-chain ceramides as internal standards is crucial for accurate quantification.
LC-MS/MS Analysis
ColumnC18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)Offers good separation of lipid species based on their hydrophobicity.
Mobile Phase AWater with 0.1% Formic Acid & 10 mM Ammonium FormateStandard mobile phase for positive ion mode lipidomics.
Mobile Phase BAcetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid & 10 mM Ammonium FormateStrong organic mobile phase for eluting lipids from the reverse-phase column.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DMAPT (non-labeled)313.3101.125
DMAPT-d5 (tracer)318.3106.125
C17-Ceramide (Internal Std)510.5264.335
C14-Ceramide (Endogenous)466.5264.335

Note: The m/z values are for [M+H]+ ions and should be confirmed experimentally. The product ions for DMAPT and DMAPT-d5 are hypothesized based on the fragmentation of the dimethylaminopropyl head group.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells with DMAPT-d5

This protocol describes the general procedure for treating cultured mammalian cells with DMAPT-d5 to trace its uptake and trafficking.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • DMAPT-d5 stock solution (e.g., 10 mM in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Preparation of Labeling Medium: Prepare the labeling medium by diluting the DMAPT-d5 stock solution into fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM).

  • Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to each well.

  • Incubation: Incubate the cells for the desired time points (e.g., 30 min, 2h, 6h, 24h).

  • Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to stop the uptake and remove residual tracer.

  • Cell Lysis and Storage: Add an appropriate volume of ice-cold PBS to each well, scrape the cells, and transfer the cell suspension to a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction using the MTBE Method

This protocol is for the extraction of total lipids from the cell pellets obtained in Protocol 1.

Materials:

  • Cell pellets from Protocol 1

  • Methanol (MeOH), HPLC grade, chilled

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Internal standard solution (e.g., C17-Ceramide in MeOH)

Procedure:

  • Resuspension: Resuspend the cell pellet in 100 µL of water.

  • Addition of Methanol and Internal Standard: Add 360 µL of MeOH containing the internal standard to the resuspended cells. Vortex thoroughly.

  • Addition of MTBE: Add 1.2 mL of MTBE and vortex for 1 hour at 4°C.

  • Phase Separation: Add 300 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried lipid extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of DMAPT-d5 and Endogenous Ceramides

This protocol outlines the analysis of the lipid extracts by LC-MS/MS to quantify DMAPT-d5 and endogenous ceramides.

Materials:

  • Dried lipid extracts from Protocol 2

  • Reconstitution solvent (e.g., Acetonitrile/Isopropanol/Water 65:30:5, v/v/v)

  • LC-MS/MS system equipped with a C18 column and a triple quadrupole mass spectrometer

Procedure:

  • Reconstitution: Reconstitute the dried lipid extracts in 100 µL of the reconstitution solvent. Vortex and centrifuge to pellet any insoluble material.

  • LC Separation: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the C18 column. Elute the lipids using a gradient of mobile phase A and B.

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for DMAPT-d5, non-labeled DMAPT (if applicable), endogenous ceramides, and the internal standard as detailed in the quantitative data summary table.

  • Data Analysis: Integrate the peak areas for each analyte and internal standard. Calculate the concentration of each analyte by normalizing its peak area to the peak area of the corresponding internal standard.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Lipid Extraction cluster_analysis Analysis cell_seeding 1. Cell Seeding incubation 2. Incubation cell_seeding->incubation labeling 3. DMAPT-d5 Labeling incubation->labeling harvesting 4. Cell Harvesting labeling->harvesting extraction 5. MTBE Extraction harvesting->extraction drying 6. Solvent Evaporation extraction->drying reconstitution 7. Reconstitution drying->reconstitution lcms 8. LC-MS/MS Analysis reconstitution->lcms data_analysis 9. Data Analysis lcms->data_analysis

Caption: Experimental workflow for tracing DMAPT-d5 in cultured cells.

Hypothesized Metabolic and Transport Pathway

hypothesized_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus DMAPT_d5_ext DMAPT-d5 DMAPT_d5_er DMAPT-d5 DMAPT_d5_ext->DMAPT_d5_er Uptake DMAPT_d5_golgi DMAPT-d5 DMAPT_d5_er->DMAPT_d5_golgi CERT-mediated Transport (Hypothesized) Ceramide_syn Ceramide Synthesis SM_synthesis Sphingomyelin Synthesis DMAPT_d5_golgi->SM_synthesis Potential Metabolism

Caption: Hypothesized pathway of DMAPT-d5 uptake and trafficking.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, several validation steps are crucial:

  • Cytotoxicity Assay: Before conducting tracer studies, perform a dose-response experiment to determine the non-toxic concentration range of DMAPT-d5 for the chosen cell line.

  • Time-Dependent Uptake: Demonstrate that the uptake of DMAPT-d5 into the cells is time-dependent, which is characteristic of a biological process.

  • Use of Inhibitors: To validate the involvement of specific pathways, such as CERT-mediated transport, conduct experiments with known inhibitors (e.g., HPA-12) and observe the effect on DMAPT-d5 trafficking.[3]

  • Stable Isotope Purity: Ensure the isotopic purity of the DMAPT-d5 standard to avoid interference from unlabeled species.

  • Linearity of Detection: Establish a calibration curve to ensure that the LC-MS/MS detection of DMAPT-d5 is linear over the expected concentration range.

Conclusion and Future Perspectives

This compound presents an intriguing tool for the exploration of ceramide biology. Its structural similarity to endogenous ceramides provides a strong rationale for its investigation as a tracer for ceramide transport and metabolism. The protocols outlined in these application notes provide a robust framework for researchers to begin exploring the utility of DMAPT-d5 in their own experimental systems. By combining these methodologies with rigorous validation, the scientific community can further unravel the complex and vital roles of ceramides in health and disease. Future studies could involve the use of DMAPT-d5 in animal models to investigate in vivo lipid dynamics and the development of targeted therapeutic strategies aimed at modulating ceramide metabolism.

References

Application Note: High-Throughput Screening of Acid Ceramidase Inhibitors Using a Competition Binding Assay with N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a competition binding assay to identify and characterize inhibitors of acid ceramidase (AC). Acid ceramidase is a pivotal enzyme in sphingolipid metabolism, regulating cellular levels of ceramide, a key bioactive lipid involved in apoptosis and inflammation.[1][2] Dysregulation of AC activity is implicated in various pathologies, including cancer, making it a compelling therapeutic target.[1][3] This application note details a robust protocol using N-(3-(Dimethylamino)propyl)tetradecanamide-d5 (d5-DMAPT) as an unlabeled competitor against a labeled ligand. The methodology is tailored for a high-throughput format, enabling the efficient screening of large compound libraries.

Principle of the Competition Binding Assay

A competitive binding assay is a fundamental technique used to determine the affinity of a test compound (unlabeled ligand) for a target by measuring its ability to compete with a labeled ligand for a limited number of binding sites.[4][5] In this context, the assay measures how effectively a test compound, such as d5-DMAPT or a novel library compound, displaces a labeled ligand from the active site of the acid ceramidase enzyme.

The core principle relies on an inverse relationship: the higher the affinity of the unlabeled test compound for the target, the lower the concentration required to displace the labeled ligand, resulting in a reduced signal.[4] By generating a dose-response curve, one can determine the concentration of the test compound that inhibits 50% of the labeled ligand binding, known as the IC50 value. This IC50 value can then be converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[6][7]

This protocol will describe a Scintillation Proximity Assay (SPA), a homogeneous assay format that eliminates the need for a physical separation step between bound and free radioligand, making it highly suitable for high-throughput screening (HTS).[8][9][10]

G cluster_0 Scenario 1: No Competitor cluster_1 Scenario 2: With Competitor Receptor Acid Ceramidase (AC) Complex_A [³H]-L* :: AC Complex (High Signal) Receptor->Complex_A Forms Labeled_Ligand Radiolabeled Ligand ([³H]-L*) Labeled_Ligand->Receptor Binds Receptor_B Acid Ceramidase (AC) Complex_B Competitor :: AC Complex (Low Signal) Receptor_B->Complex_B Forms Labeled_Ligand_B Radiolabeled Ligand ([³H]-L*) Labeled_Ligand_B->Receptor_B Binding Inhibited Competitor Unlabeled Competitor (e.g., d5-DMAPT) Competitor->Receptor_B Competes & Binds

Caption: Principle of Competition Binding Assay for Acid Ceramidase.

Materials and Reagents

Critical Reagents
  • Recombinant Human Acid Ceramidase (AC): High-purity enzyme is essential for reproducible results.

  • This compound (d5-DMAPT): Unlabeled competitor standard. The deuterated form ensures it is distinguishable in mass spectrometry for orthogonal validation if needed.[11][12]

  • Radiolabeled Ligand: A suitable tritiated ([³H]) ligand that binds to AC with high affinity and specificity. For this protocol, we will use a hypothetical high-affinity tritiated ceramide analog, [³H]-Ceramide-X.

  • SPA Beads: Protein A-coated SPA beads suitable for capturing the AC enzyme, which should be pre-complexed with an anti-AC antibody.

  • Test Compounds: Library of small molecules dissolved in 100% DMSO.

Buffers and Solutions
  • Assay Buffer: 25 mM Sodium Acetate, pH 4.5, 0.1% (w/v) BSA, 0.1% Triton X-100. Rationale: The acidic pH is optimal for acid ceramidase activity, while BSA and Triton X-100 are included to prevent non-specific binding to surfaces and maintain protein stability.[13]

  • Stop Solution: Not required for SPA format.

  • DMSO: ACS grade, for compound dilutions.

  • Scintillation Fluid: Not required for SPA format.

Equipment
  • Microplate reader capable of detecting SPA signal (e.g., MicroBeta², TopCount™).

  • 384-well, low-volume, white microplates.

  • Multichannel pipettes or automated liquid handling system.

  • Plate shaker/orbital mixer.

  • Centrifuge with microplate adaptors.

Experimental Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 40 µL. Consistent reagent preparation and handling are critical to minimize variability.[14]

Reagent Preparation
  • Enzyme-Antibody Complex: Prepare a working solution of the anti-AC antibody and recombinant AC in Assay Buffer. Incubate for 1 hour at 4°C to allow complex formation. The final concentration should be determined empirically to yield a robust signal window.

  • SPA Bead Slurry: Resuspend the Protein A SPA beads in Assay Buffer to the manufacturer's recommended concentration. This slurry must be kept homogenous by gentle agitation.

  • Labeled Ligand Solution: Dilute the [³H]-Ceramide-X stock in Assay Buffer. The final concentration in the assay should be at or below its dissociation constant (Kd) to ensure the assay is sensitive to competition.[15]

  • Competitor (d5-DMAPT) Serial Dilution: Prepare a 10-point, 1:3 serial dilution series of d5-DMAPT in 100% DMSO. This will serve as the reference compound for generating a standard inhibition curve.

  • Test Compound Plates: Prepare intermediate dilution plates of test compounds from the main library stocks.

Assay Plate Setup

The following components should be added to the 384-well plate in the specified order. It is crucial to define wells for Total Binding, Non-Specific Binding (NSB), and Competition.[16]

Well TypeComponent 1 (10 µL)Component 2 (10 µL)Component 3 (10 µL)Component 4 (10 µL)
Total Binding Assay Buffer + 4% DMSOLabeled Ligand SolutionEnzyme-Ab ComplexSPA Bead Slurry
NSB High-conc. Unlabeled LigandLabeled Ligand SolutionEnzyme-Ab ComplexSPA Bead Slurry
Competition Test Compound / d5-DMAPTLabeled Ligand SolutionEnzyme-Ab ComplexSPA Bead Slurry

Step-by-Step Addition:

  • Add Competitors/Controls (10 µL):

    • To Competition wells, add 10 µL of the appropriate test compound or d5-DMAPT dilution (prepared in Assay Buffer with 4% DMSO to achieve a final DMSO concentration of 1%).

    • To Total Binding wells, add 10 µL of Assay Buffer containing 4% DMSO.

    • To NSB wells, add 10 µL of a saturating concentration of a known, potent unlabeled AC inhibitor (e.g., 100x the Ki of a reference compound) to determine the background signal.

  • Add Labeled Ligand (10 µL): Add 10 µL of the [³H]-Ceramide-X working solution to all wells.

  • Add Enzyme-Antibody Complex (10 µL): Add 10 µL of the pre-incubated AC/antibody complex to all wells.

  • Add SPA Beads (10 µL): Add 10 µL of the homogenous SPA bead slurry to all wells. Expert Tip: Ensure the bead slurry is constantly and gently mixed during addition to prevent settling and ensure well-to-well consistency.

Incubation and Measurement
  • Seal and Mix: Seal the plate and mix gently on a plate shaker for 1 minute.

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours to allow the binding reaction to reach equilibrium.[17] The optimal incubation time should be determined during assay development.

  • Centrifugation (Optional): Centrifuge the plate briefly (e.g., 1,000 x g for 1 minute) to facilitate bead settling.

  • Signal Detection: Read the plate on an SPA-capable microplate reader. The proximity of the bound [³H]-Ceramide-X to the scintillant in the bead will generate a light signal.[8][18]

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw data (Counts Per Minute, CPM) from the reader is used to calculate the percent inhibition for each test compound concentration.

  • Percent Inhibition (%) = 100 x [ 1 - (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) ]

Determining the IC50 Value

Plot the Percent Inhibition against the logarithm of the competitor concentration. Fit the data to a four-parameter logistic (4PL) model to determine the IC50 value, which is the concentration of the competitor that causes 50% inhibition of labeled ligand binding.[14]

Calculating the Ki Value

The IC50 is an assay-dependent value. To determine the absolute binding affinity (Ki), which is independent of assay conditions, use the Cheng-Prusoff equation.[6][19]

  • Ki = IC50 / ( 1 + [L] / Kd )

Where:

  • [L] is the concentration of the labeled ligand ([³H]-Ceramide-X).

  • Kd is the dissociation constant of the labeled ligand for the target enzyme.

G Raw_CPM Raw CPM Data (Total, NSB, Sample) Calc_Inhibition Calculate % Inhibition Raw_CPM->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Competitor] Calc_Inhibition->Plot_Curve Fit_4PL Fit Curve (4PL Model) Plot_Curve->Fit_4PL IC50 Determine IC50 Fit_4PL->IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki_Value Calculate Ki (Binding Affinity) Cheng_Prusoff->Ki_Value

Caption: Workflow for calculating inhibitor binding affinity (Ki) from raw assay data.

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the screening data, several quality control metrics should be monitored for each plate.[14][16]

ParameterFormulaAcceptance CriteriaRationale
Signal Window (S/B) Mean CPM_Total / Mean CPM_NSB> 5Ensures a sufficiently large dynamic range to detect inhibition.
Z'-factor 1 - [ (3σ_Total + 3σ_NSB) / |CPM_Total - CPM_NSB| ]> 0.5A statistical measure of assay robustness and suitability for HTS. A value > 0.5 indicates excellent assay quality.
d5-DMAPT IC50 From reference curveWithin 2-fold of historical averageMonitors plate-to-plate consistency and reagent performance.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Window (S/B < 5) - Inactive enzyme or antibody- Degraded radioligand- Insufficient bead concentration- Verify enzyme activity with a functional assay.- Use fresh reagents and check radioligand purity.- Titrate bead concentration.
High NSB (>30% of Total) - Non-specific binding of radioligand to plate or beads- Hydrophobic test compounds- Increase Triton X-100 or BSA concentration in Assay Buffer.- Test compounds at lower concentrations; flag compounds with steep, non-ideal curves.
Poor Z'-factor (< 0.5) - High well-to-well variability- Inconsistent liquid handling- Ensure homogenous bead suspension during dispensing.- Calibrate pipettes/liquid handlers.- Increase replicate number.
Drift in Reference IC50 - Inconsistent reagent concentrations- Temperature fluctuations during incubation- Prepare fresh reagents and verify concentrations.- Ensure consistent incubation temperature across all plates.[20]

References

Troubleshooting & Optimization

N-(3-(Dimethylamino)propyl)tetradecanamide-d5 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-(Dimethylamino)propyl)tetradecanamide-d5. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the solubility of this compound in various organic solvents. Here, you will find frequently asked questions (FAQs) and troubleshooting guidance to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a combination of its structural components:

  • A long C14 alkyl chain (tetradecanamide): This extended hydrocarbon tail is non-polar and lipid-like, dominating the molecule's character and favoring solubility in non-polar organic solvents. As the length of the hydrocarbon portion of an amide increases, its solubility in polar solvents generally decreases.[1]

  • A tertiary amide group: The amide group introduces polarity and the capacity for hydrogen bonding, although to a lesser extent than primary or secondary amides. Tertiary amides can act as hydrogen bond acceptors, which contributes to their solubility in certain polar solvents.[2][3]

  • A tertiary amine group (dimethylamino): This group adds to the polarity of the molecule and can be protonated in acidic conditions, which would dramatically increase its solubility in polar protic solvents.

  • Deuterium labeling (-d5): The five deuterium atoms are a stable isotope label and do not significantly alter the physicochemical properties, including solubility, compared to the non-deuterated analog.[4][5]

Q2: I need to prepare a stock solution of this compound. Which organic solvent should I start with?

A2: For preparing stock solutions, a good starting point for many compounds with moderate polarity is Dimethyl Sulfoxide (DMSO).[5] It is a strong polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. For this compound, with its significant non-polar character, you might also consider solvents like ethanol, methanol, or dichloromethane (DCM).

Q3: How does solvent polarity affect the solubility of this compound?

A3: The principle of "like dissolves like" is central here.

  • Non-polar solvents (e.g., hexane, toluene) will primarily interact with the long C14 alkyl chain.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) will interact with the polar amide and dimethylamino groups.

  • Polar protic solvents (e.g., ethanol, methanol) can act as hydrogen bond donors to the amide's carbonyl oxygen and the tertiary amine's nitrogen.[1][3]

Due to the molecule's amphipathic nature (having both polar and non-polar regions), it is likely to be more soluble in solvents of intermediate polarity or in mixtures of polar and non-polar solvents.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen solvent.

  • Possible Cause: The solvent may not be appropriate for the solute's polarity.

  • Solution:

    • Review Solvent Choice: Based on the compound's structure (a lipid-like amide), if you started with a highly polar solvent like water, insolubility is expected.[6] Try a more non-polar solvent like chloroform or a moderately polar solvent like ethanol.[6]

    • Apply Gentle Heating: For some solvent-solute pairs, increasing the temperature can enhance solubility. Use a water bath to warm the solution gently. Be cautious, as excessive heat can degrade the compound.

    • Use Sonication: A sonicator bath can help break up solid particles and accelerate the dissolution process.

    • Consider a Solvent Mixture: If a single solvent is ineffective, try a mixture. For example, a chloroform:methanol mixture is often used for lipid extractions and may be effective here.[7]

Issue 2: The compound dissolves initially but then precipitates out of solution.

  • Possible Cause: You may have created a supersaturated solution, or the temperature of the solution has decreased.

  • Solution:

    • Dilute the Solution: Add more of the same solvent to decrease the concentration to below the saturation point.

    • Maintain Temperature: If the solution was heated to dissolve the compound, try to maintain that temperature during your experiment.

    • Re-dissolve and Transfer: If precipitation occurs upon cooling, you may need to work with warmed solutions and pre-warmed equipment.

Issue 3: I am unsure if the compound has fully dissolved.

  • Possible Cause: The solution may be a fine suspension rather than a true solution.

  • Solution:

    • Visual Inspection: A true solution should be clear and free of any visible particles. Hold the container against a light source to check for suspended matter.

    • Tyndall Effect: Shine a laser pointer through the solution. If the beam is visible, it indicates the presence of suspended particles (a colloid or suspension), and the compound is not fully dissolved.

    • Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter. If solid material is collected on the filter, the compound was not fully dissolved.

Experimental Protocol: Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, ethanol, methanol, chloroform, dichloromethane, hexane)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled water bath

  • Glass vials with screw caps

Procedure:

  • Prepare a Saturated Solution:

    • Weigh out a known amount of this compound (e.g., 10 mg) and place it in a glass vial.

    • Add a small, measured volume of the chosen solvent (e.g., 0.5 mL).

    • Cap the vial tightly and vortex for 1-2 minutes.

    • If the solid dissolves completely, add more of the compound in known increments until a persistent solid is observed.

    • If the solid does not dissolve, place the vial in a sonicator bath for 15-30 minutes.

    • If undissolved solid remains, gently warm the vial in a water bath (e.g., to 37°C or 50°C) and vortex periodically.

    • Allow the solution to equilibrate at a constant temperature for several hours to ensure saturation.

  • Isolate the Supernatant:

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

  • Quantify the Dissolved Solute:

    • Evaporate the solvent from the supernatant under a stream of nitrogen or in a vacuum concentrator.

    • Weigh the vial containing the dried residue.

    • Calculate the mass of the dissolved compound by subtracting the initial weight of the vial.

  • Calculate Solubility:

    • Solubility (mg/mL) = Mass of dissolved compound (mg) / Volume of supernatant (mL)

Visualization of Concepts

Caption: Key molecular and solvent properties determining solubility.

Troubleshooting_Workflow Solubility Troubleshooting Start Compound does not dissolve Solvent_Check Is the solvent polarity appropriate? Start->Solvent_Check Yes_Solvent Yes Solvent_Check->Yes_Solvent Yes No_Solvent No Solvent_Check->No_Solvent No Apply_Energy Apply gentle heating or sonication Yes_Solvent->Apply_Energy Change_Solvent Select a more appropriate solvent (e.g., Chloroform, Ethanol) No_Solvent->Change_Solvent Change_Solvent->Start Dissolved Compound Dissolves Apply_Energy->Dissolved Not_Dissolved Still not dissolved Apply_Energy->Not_Dissolved If solid remains Solvent_Mixture Try a solvent mixture (e.g., Chloroform:Methanol) Not_Dissolved->Solvent_Mixture Solvent_Mixture->Dissolved

Caption: A workflow for troubleshooting solubility issues.

Summary of Expected Solubility

Solvent ClassExample SolventsExpected SolubilityRationale
Non-polar Hexane, TolueneModerate to HighThe long C14 alkyl chain will interact favorably with non-polar solvents.
Polar Aprotic DMSO, Acetone, DCMModerate to HighThese solvents can interact with the polar amide and amine groups without the steric hindrance of hydrogen bonding.
Polar Protic Ethanol, MethanolModerateThese solvents can act as hydrogen bond donors to the amide and amine groups, but the long non-polar tail may limit solubility.
Highly Polar WaterLow to InsolubleThe large, non-polar alkyl chain is expected to make the molecule poorly soluble in water, despite the presence of polar groups.[1][6]

References

How to resolve peak splitting for N-(3-(Dimethylamino)propyl)tetradecanamide-d5 in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A-TS-HPLC-Guide-001

From the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak splitting issues during the HPLC analysis of N-(3-(Dimethylamino)propyl)tetradecanamide-d5. As a long-chain aliphatic amide with a tertiary amine, this molecule presents specific chromatographic challenges. This document provides a structured, in-depth approach to troubleshooting and resolving these issues, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak splitting for this compound?

The primary cause is almost certainly the interaction between the basic tertiary amine group on your analyte and residual silanol groups on the silica-based stationary phase of your HPLC column.[1][2] At typical analytical pH ranges (pH 3-7), the dimethylamino group (a tertiary amine) is protonated, carrying a positive charge. This positive ion can interact strongly with acidic, negatively charged silanol groups (Si-O⁻) on the silica surface via a secondary ion-exchange mechanism.[3][4][5] Because these interactions are kinetically slow and occur at a limited number of sites, it leads to significant peak tailing or, in severe cases, complete peak splitting.

Q2: Could the deuterium (-d5) labeling be causing the peak splitting?

It is highly unlikely. Deuterium isotope effects in reversed-phase HPLC typically manifest as small shifts in retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart.[6][7][8] This phenomenon, known as the chromatographic isotope effect (CIE), is due to minor differences in bond energies and hydrophobicity but does not cause peak splitting.[9][10] The underlying issue remains the interaction of the basic amine with the column.

Q3: My column is a modern, end-capped C18. Why am I still seeing this issue?

Even the most advanced end-capping procedures do not eliminate all residual silanol groups.[2][11] Approximately 50% of silanols can remain unreacted on the silica surface after derivatization.[11] While modern, high-purity silica (Type B) columns have fewer and less acidic silanols compared to older columns, a sufficient number still exist to cause poor peak shape for highly basic compounds like your analyte.[12]

Q4: What is the quickest potential fix I can try?

The most direct approach is to modify your mobile phase by adding a "silanol suppressor" or "competing base," such as triethylamine (TEA).[13][14][15] Adding a small concentration (e.g., 0.1% v/v) of TEA to your mobile phase can dramatically improve peak shape.[16][17] The protonated triethylammonium ion will preferentially interact with the active silanol sites, effectively masking them from your analyte.[12]

In-Depth Troubleshooting Guide

Peak splitting for basic analytes is a classic chromatographic challenge. The following guide provides a logical workflow, from initial diagnosis to advanced method optimization, to systematically resolve the issue.

The Core Problem: Analyte-Silanol Interaction

On a standard silica-based C18 column, the surface is not perfectly uniform. It contains the desired hydrophobic C18 chains but also residual, unreacted silanol groups (Si-OH). These silanols are acidic and can deprotonate to form Si-O⁻ sites, especially at pH > 4. Your analyte, this compound, has a tertiary amine that becomes protonated (positively charged) at pH values below its pKa (likely around 9.5-10.5).

This creates a strong, undesirable electrostatic interaction between the positively charged analyte and the negatively charged silanol sites. This secondary interaction mechanism disrupts the primary reversed-phase (hydrophobic) separation, leading to poor peak shape.

Troubleshooting Workflow

The following workflow is designed to guide you from simple mobile phase adjustments to column selection to achieve a symmetrical, sharp peak.

HPLC_Troubleshooting Troubleshooting Workflow for Peak Splitting cluster_0 Start Here cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Column & Hardware Check cluster_3 Outcome Start Peak Splitting Observed for This compound MP_pH Adjust Mobile Phase pH Start->MP_pH MP_Additive Add Competing Base (e.g., 0.1-0.5% Triethylamine) Goal: Mask silanol sites. Start->MP_Additive MP_LowpH Option A: Low pH (2.5-3.5) (e.g., 0.1% Formic Acid or TFA) Goal: Protonate silanols to minimize anionic sites. MP_pH->MP_LowpH Acidic Route MP_HighpH Option B: High pH (10-11) (e.g., 0.1% Ammonium Hydroxide) Goal: Neutralize the analyte's tertiary amine. MP_pH->MP_HighpH Basic Route Col_Select Change HPLC Column MP_LowpH->Col_Select If tailing persists MP_HighpH->Col_Select If tailing persists (Ensure column is pH stable!) MP_Additive->Col_Select If tailing persists Col_Modern Use Modern High-Purity, End-Capped Column (e.g., Luna Omega, Kinetex) Col_Select->Col_Modern Col_Embed Use Polar-Embedded or Shielded Phase (e.g., Ascentis RP-Amide) Col_Select->Col_Embed Result Symmetrical Peak Achieved Col_Modern->Result Col_Embed->Result

Caption: Logical workflow for troubleshooting peak splitting.

Detailed Experimental Protocols
Protocol A: Mobile Phase Optimization

Mobile phase composition is the most powerful tool for controlling retention and peak shape for ionizable compounds.[18][19][20] The goal is to create an environment where either the problematic silanols or the basic amine are neutralized.[3][21]

Option 1: Low pH Analysis (Ion Suppression of Silanols)

  • Principle: At a low pH (2.5-3.5), the vast majority of surface silanol groups will be protonated and neutral (Si-OH), minimizing the ion-exchange interaction.[17][22] Your analyte will be fully protonated (positive charge), but with no corresponding negative sites on the stationary phase, peak shape should improve.

  • Step-by-Step Protocol:

    • Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).

    • Add a modifier to lower the pH. Good choices include:

      • 0.1% (v/v) Formic Acid (LC-MS compatible)

      • 0.1% (v/v) Trifluoroacetic Acid (TFA) (Excellent for peak shape, but can cause ion suppression in MS)

      • 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid (non-volatile, not for LC-MS).[17]

    • Measure the pH of the aqueous component before mixing with the organic solvent.[22]

    • Mix with your organic solvent (Acetonitrile or Methanol) to the desired percentage.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Option 2: High pH Analysis (Analyte Neutralization)

  • Principle: By raising the mobile phase pH to be at least 2 units above the analyte's pKa (e.g., pH > 10.5), the tertiary amine will be in its neutral, free-base form.[4][23][24] In this state, it will not participate in ion-exchange with silanols, leading to excellent peak shape.[3]

  • CRITICAL CAVEAT: Standard silica columns are not stable above pH 8. You MUST use a column specifically designed for high pH work (e.g., hybrid-silica or polymer-based columns).[22] Using a standard silica column at high pH will irreversibly dissolve the stationary phase.

  • Step-by-Step Protocol:

    • Confirm your column is rated for high pH stability (e.g., Waters XBridge, Agilent Zorbax Extend-C18).

    • Prepare the aqueous component using a high-pH buffer. Good choices include:

      • 0.1% (v/v) Ammonium Hydroxide (LC-MS compatible)

      • 10 mM Ammonium Bicarbonate, adjusted to pH 10 (LC-MS compatible).[4]

    • Mix with your organic solvent.

    • Thoroughly equilibrate the column.

Option 3: Using a Competing Base Additive (Silanol Masking)

  • Principle: This is often the most effective strategy on standard C18 columns. A small, basic additive like Triethylamine (TEA) is added to the mobile phase.[12][15] The protonated TEA preferentially binds to the active silanol sites, effectively shielding them from the analyte.[14]

  • Step-by-Step Protocol:

    • Prepare your standard mobile phase (e.g., Acetonitrile/Water with an acidic modifier like 0.1% formic acid).

    • Add Triethylamine (TEA) to the final, mixed mobile phase at a concentration of 0.1% - 0.5% (v/v). A good starting point is 0.2%.

    • Note: TEA has a strong odor and should be handled in a fume hood. It is also not ideal for LC-MS due to its persistent nature and potential for ion suppression. Once a column has been exposed to TEA, it can be difficult to remove, so it's often best to dedicate that column to methods using TEA.[16]

Protocol B: Column Selection

If mobile phase optimization does not fully resolve the issue, the column chemistry is the next logical parameter to change.

Column TechnologyPrinciple of OperationRecommended For...
High-Purity, End-Capped Silica (e.g., Type B) Uses silica with very low metal content and extensive end-capping to minimize available silanols.A good starting point, but may still show tailing for very strong bases.[12][17]
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes.[11]Excellent choice for improving peak shape of basic compounds without needing mobile phase additives.
Bidentate C18 / Doubly End-Capped Utilizes advanced bonding chemistry to provide more complete surface coverage and shield silanols more effectively than traditional bonding.Provides enhanced stability and better peak shape for bases compared to standard C18 phases.[1][3]
High-pH Stable (Hybrid or Polymeric) Made from materials (e.g., organo-silica hybrid particles) that do not dissolve at high pH, allowing for the neutralization of basic analytes.The definitive solution when working at high pH is the desired strategy.[22]

Summary and Recommendations

For resolving peak splitting of this compound, a systematic approach is key.

  • Start with Mobile Phase: The most efficient first step is to try a low pH mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). If peak shape is still suboptimal, add 0.2% Triethylamine as a competing base.

  • Consider High pH if Equipped: If you have a pH-stable column, switching to a high pH mobile phase (e.g., 0.1% Ammonium Hydroxide, pH 10.5) is an excellent and often definitive solution.

  • Evaluate Column Chemistry: If mobile phase additives are undesirable (e.g., for LC-MS applications), switching to a column with a polar-embedded or other "base-deactivated" stationary phase is the recommended next step.

By following this guide, you can systematically diagnose the root cause of your peak splitting and implement a robust, scientifically sound solution to achieve excellent chromatography for your analyte.

References

Technical Support Center: Minimizing Matrix Effects with N-(3-(Dimethylamino)propyl)tetradecanamide-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 (DMPTA-d5) as an internal standard in mass spectrometry-based bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating matrix effects and ensuring the accuracy and reproducibility of your analytical data.

Introduction: The Challenge of the Matrix and the Role of a Stable Isotope-Labeled Internal Standard

In the realm of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accurate and reproducible results is paramount. However, the inherent complexity of biological matrices such as plasma, serum, and urine presents a significant challenge.[1] These matrices contain a multitude of endogenous and exogenous components, including phospholipids, proteins, salts, and metabolites, that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This phenomenon, known as the matrix effect , can lead to either ion suppression or enhancement, causing a discrepancy between the true concentration of an analyte and the instrument's response.[4][5] Consequently, matrix effects can severely compromise the accuracy, precision, and sensitivity of an analytical method.[6]

To counteract these variations, an internal standard (IS) is added at a constant concentration to all samples, including calibration standards and quality controls.[7][8] The ideal internal standard co-elutes with the analyte and experiences the same matrix effects.[9] By using the ratio of the analyte's response to the IS's response for quantification, variability introduced during sample preparation and analysis can be normalized.[10]

The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte.[8][11] This compound (DMPTA-d5) is a deuterium-labeled form of N-(3-(Dimethylamino)propyl)tetradecanamide.[12][13] As a SIL-IS, it is chemically and physically almost identical to its unlabeled counterpart, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[8] This makes DMPTA-d5 an excellent tool for minimizing matrix effects and enhancing the reliability of your bioanalytical data.[13]

This guide will provide you with the necessary knowledge and tools to effectively use DMPTA-d5 to overcome the challenges posed by matrix effects in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPTA-d5) and why is it used as an internal standard?

A1: DMPTA-d5 is the deuterium-labeled form of N-(3-(Dimethylamino)propyl)tetradecanamide.[12][13] It is used as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry.[12] Its primary purpose is to account for variability during sample processing and analysis, thereby improving the accuracy and precision of quantitative results.[8][11] Because its physicochemical properties are nearly identical to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement from matrix effects, allowing for effective normalization of the analyte signal.[8]

Q2: What are matrix effects, and how can they impact my analytical results?

A2: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[2][5] These effects manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal).[4][14] Matrix effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity of the analytical method.[6] They are a major concern in bioanalysis because of the complexity of biological samples.[1]

Q3: Why is a stable isotope-labeled internal standard like DMPTA-d5 superior to a structural analog?

A3: A SIL-IS like DMPTA-d5 is considered the gold standard because it has nearly identical chemical and physical properties to the analyte.[8] This ensures that it co-elutes with the analyte and is affected by matrix components in the same way.[9] A structural analog, while similar, may have different retention times and ionization efficiencies, leading to differential matrix effects and less accurate correction.[8]

Q4: What are the primary sources of matrix effects in biological samples?

A4: The primary sources of matrix effects are endogenous and exogenous substances present in the biological matrix.[3] Endogenous components include phospholipids, proteins, salts, and metabolites.[3] Phospholipids are particularly problematic as they are abundant in plasma and serum and often co-extract with analytes of interest.[15] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[3]

Q5: At what stage of the workflow should I add the DMPTA-d5 internal standard?

A5: The internal standard should be added as early as possible in the sample preparation process, ideally before any extraction steps.[7][16] This ensures that the IS can account for any analyte loss or variability that occurs during sample handling, extraction, and reconstitution.[8]

Troubleshooting Guides

Scenario 1: High Variability in Internal Standard (DMPTA-d5) Response Across Samples

Question: I am observing significant variability in the peak area of my DMPTA-d5 internal standard across different subject samples within the same analytical run. What could be the cause, and how should I address it?

Answer:

Variability in the internal standard response is a red flag that requires investigation to ensure data accuracy.[17][18]

Potential Causes:

  • Inconsistent Sample Preparation: Errors during sample preparation, such as inconsistent pipetting of the sample or the IS solution, can lead to varying concentrations of the IS in the final extract.[16]

  • Differential Matrix Effects: While a SIL-IS is designed to track the analyte, severe and highly variable matrix effects between different samples can still cause fluctuations in the IS signal.[18] This is more common with simpler sample preparation techniques like protein precipitation.[19]

  • Sample-Specific Issues: The presence of high concentrations of metabolites or co-administered drugs in certain samples can lead to significant ion suppression that affects the IS.[5]

  • Instrument Instability: Fluctuations in the mass spectrometer's performance, such as a dirty ion source or detector fatigue, can cause signal drift over the course of an analytical run.[16][20]

Troubleshooting Workflow:

A High IS Variability Observed B Review Sample Preparation Procedure - Check pipetting techniques - Ensure proper mixing A->B C Evaluate Matrix Effects - Analyze post-extraction spiked samples from different lots of matrix B->C If procedure is consistent D Investigate Sample-Specific Interferences - Dilute problematic samples - Review sample history (co-medications) C->D If matrix effects are variable E Assess Instrument Performance - Check system suitability - Clean ion source C->E If matrix effects are consistent F Re-optimize Sample Cleanup - Switch from PPT to LLE or SPE D->F If dilution helps G Resolved E->G If performance improves F->G

Caption: Troubleshooting workflow for high internal standard variability.

Step-by-Step Solutions:

  • Verify Sample Preparation Consistency:

    • Review your standard operating procedure (SOP) for sample preparation.

    • Ensure that pipettes are properly calibrated and that operators are using consistent technique.

    • Confirm that the internal standard solution is being thoroughly mixed with the sample matrix.[16]

  • Assess Inter-Lot Matrix Variability:

    • Prepare post-extraction spiked samples by adding DMPTA-d5 to the extracted blank matrix from at least six different sources.

    • Compare the IS response in these samples to the response in a neat solution. Significant variation between the different lots of matrix indicates that the matrix effect is not consistent.[4]

  • Optimize Sample Cleanup:

    • If you are using protein precipitation, consider switching to a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more of the interfering matrix components, especially phospholipids.[15][19]

  • Dilute the Sample:

    • Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[5] However, ensure that the diluted analyte concentration remains above the lower limit of quantitation (LLOQ).

  • Check Instrument Performance:

    • Inject a system suitability test (SST) sample at the beginning and end of your analytical run to check for any drift in instrument performance.[20]

    • If a drift is observed, perform routine maintenance such as cleaning the ion source.[20]

Scenario 2: Analyte Signal is Suppressed, but DMPTA-d5 Signal is Stable

Question: My quality control samples are failing, showing a lower than expected concentration for my analyte. However, the DMPTA-d5 internal standard response is consistent. What does this indicate?

Answer:

This scenario suggests a problem that is specific to the analyte and is not being compensated for by the internal standard.

Potential Causes:

  • Analyte Instability: The analyte may be degrading in the biological matrix during sample collection, storage, or processing.[21] If the degradation product does not have the same mass transition, you will observe a loss of analyte signal.

  • Cross-Talk or Interference: There might be an interference at the mass transition of the analyte that is not present for the DMPTA-d5. This could be from a metabolite or an exogenous compound.

  • Deuterium-Hydrogen Exchange: In some cases, deuterium atoms on a SIL-IS can exchange with protons from the solvent, especially under certain pH conditions.[8] If this occurs, the IS will no longer be a perfect representation of the analyte. However, this is less likely for DMPTA-d5 given the stability of the deuterium labels.

  • Incorrect Internal Standard Concentration: If the concentration of the internal standard is too high, it could be competing with the analyte for ionization, leading to suppression of the analyte signal, especially at lower concentrations.[8]

Troubleshooting Steps:

  • Evaluate Analyte Stability:

    • Perform short-term and long-term stability tests of the analyte in the biological matrix at different temperatures.

    • Analyze samples immediately after collection and preparation to see if the signal is higher.

  • Check for Interferences:

    • Analyze blank matrix from multiple sources to check for any endogenous peaks at the retention time and mass transition of your analyte.

    • If a metabolite is suspected, review the metabolic pathway of the drug.

  • Optimize Internal Standard Concentration:

    • The concentration of the IS should ideally be similar to the mid-point of the calibration curve.[7]

    • Experiment with a lower concentration of DMPTA-d5 to see if the analyte response improves.

Best Practices and Experimental Protocols

Optimizing Sample Preparation to Minimize Matrix Effects

The most effective way to combat matrix effects is to remove interfering components from the sample before analysis.[19][22] The choice of sample preparation technique depends on the nature of the analyte and the complexity of the matrix.

Technique Principle Effectiveness in Removing Phospholipids Considerations
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.Low to ModerateFast and simple, but often results in significant matrix effects due to co-extraction of phospholipids.[15][19]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.Moderate to HighMore selective than PPT. The choice of solvent and pH is critical for good recovery.[19]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.HighHighly selective and provides the cleanest extracts, but is more time-consuming and expensive.[15]
Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general guideline for performing LLE on plasma samples using DMPTA-d5 as an internal standard. It should be optimized for your specific analyte.

Objective: To extract the analyte and DMPTA-d5 from plasma while minimizing the co-extraction of phospholipids and other matrix components.

Materials:

  • Plasma samples, calibration standards, and quality controls

  • DMPTA-d5 internal standard working solution

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • Ammonium hydroxide (for pH adjustment)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Workflow Diagram:

A 1. Aliquot 100 µL of plasma sample B 2. Add 25 µL of DMPTA-d5 IS solution A->B C 3. Vortex to mix (30 seconds) B->C D 4. Add 50 µL of 2% NH4OH (adjust pH) C->D E 5. Add 600 µL of MTBE D->E F 6. Vortex to extract (5 minutes) E->F G 7. Centrifuge (4000 rpm, 10 minutes) F->G H 8. Transfer organic layer to a clean tube G->H I 9. Evaporate to dryness under N2 H->I J 10. Reconstitute in 100 µL of mobile phase I->J K 11. Inject into LC-MS/MS J->K

Caption: Liquid-liquid extraction workflow.

Step-by-Step Procedure:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control.

  • Adding Internal Standard: Add 25 µL of the DMPTA-d5 working solution to each tube.

  • Mixing: Vortex the tubes for 30 seconds to ensure thorough mixing of the IS with the plasma.

  • pH Adjustment: Add 50 µL of 2% ammonium hydroxide to basify the sample. This ensures that analytes with basic functional groups are in their neutral form, improving their extraction into an organic solvent.[19]

  • Adding Extraction Solvent: Add 600 µL of MTBE to each tube.

  • Extraction: Vortex the tubes for 5 minutes to facilitate the partitioning of the analyte and IS into the organic phase.

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer and the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds to ensure the analyte and IS are fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

By following these troubleshooting guides and best practices, you can effectively utilize DMPTA-d5 to minimize matrix effects and generate high-quality, reliable data in your bioanalytical studies.

References

Long-term stability of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing N-(3-(Dimethylamino)propyl)tetradecanamide-d5. As a deuterated internal standard, its stability is paramount for the accuracy and reproducibility of quantitative analyses.[1][2] This document provides in-depth answers to common questions, troubleshooting for stability issues, and validated protocols to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The principal chemical degradation route is the hydrolysis of the amide bond.[3][4] This reaction involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom through the action of water.[3] The process can be catalyzed by either acidic or basic conditions, resulting in the formation of tetradecanoic acid and N,N-dimethylpropane-1,3-diamine.[3][5][6] Given that many biological samples and analytical mobile phases are aqueous, understanding and mitigating hydrolysis is critical for maintaining the compound's concentration.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: For maximum long-term stability, a stock solution of this compound should be stored at -20°C or lower .[7][8] The solvent should be a suitable organic solvent, such as ethanol or DMSO.[2][7] The container should be a glass vial with a PTFE-lined cap to prevent leaching of impurities from plastics and to ensure a tight seal against solvent evaporation.[8] For lipids, particularly those susceptible to oxidation (though this is less of a concern for a saturated fatty acid amide), purging the headspace of the vial with an inert gas like argon or nitrogen is a recommended best practice.[7][8]

Q3: Which solvents are recommended for preparing stock solutions to ensure long-term stability?

A3: Anhydrous, aprotic organic solvents are highly recommended for long-term storage to minimize the risk of hydrolysis. Solvents such as Dimethyl Sulfoxide (DMSO), or anhydrous ethanol are excellent choices.[2][7] While the compound is soluble in these, it is crucial to use high-purity, dry solvents. Avoid preparing long-term stock solutions in aqueous buffers or protic solvents containing significant amounts of water if stability over months is required.

Q4: How will the deuteration (-d5) of the molecule affect its chemical stability compared to the non-labeled analog?

A4: The presence of five deuterium atoms is unlikely to significantly alter the compound's long-term chemical stability. Deuterium labeling is primarily used to increase the molecular weight for use as an internal standard in mass spectrometry without changing the fundamental chemical properties.[1] While a kinetic isotope effect can slightly slow down reactions involving the cleavage of a C-D bond compared to a C-H bond, the primary site of degradation (the amide bond) does not directly involve these deuterated positions. Therefore, its stability profile under various conditions can be considered virtually identical to its non-deuterated counterpart.

Q5: Can I subject my stock solution to multiple freeze-thaw cycles?

A5: It is strongly advised to minimize freeze-thaw cycles. Each cycle can introduce atmospheric moisture into the vial upon opening, which can accumulate and promote hydrolysis. Furthermore, repeated temperature changes can accelerate degradation. A best practice is to aliquot the primary stock solution into smaller, single-use volumes. This ensures that the main stock remains pristine and only the required amount is thawed for preparing working solutions.[7]

Troubleshooting Guide: Internal Standard Signal Variability

This section addresses the common problem of observing a decline or inconsistency in the LC-MS/MS peak area of this compound over the course of an experiment.

Problem: My internal standard signal is decreasing over time. What are the likely causes and how can I fix it?

This issue can compromise the entire quantitative dataset. The following are the most probable causes, ordered from most to least common.

Cause 1: Chemical Degradation via Hydrolysis
  • Why it Happens: As a fatty acid amide, the compound is susceptible to hydrolysis, especially if the solution has a pH outside the neutral range or is stored at room temperature for extended periods.[4][5] This is the most common cause of concentration loss in prepared samples.

  • How to Diagnose:

    • Re-analyze a freshly prepared sample and compare its peak area to an older sample from the same batch. A significant decrease in the older sample's signal points to degradation.

    • If your mass spectrometer has sufficient resolution, you may be able to detect the appearance of degradation products (tetradecanoic acid).

  • Solutions & Preventative Measures:

    • Solvent Choice: For autosampler vials intended for a long sequence, prepare samples in a solvent with low water content. If the mobile phase is aqueous, minimize the time samples spend in the autosampler at room temperature.

    • Temperature Control: Keep prepared plates or vials in a cooled autosampler (e.g., 4°C). For storage longer than 24 hours, samples should be frozen at -20°C or -80°C.

    • pH Management: Ensure the final pH of your prepared sample is as close to neutral as possible if it must be in an aqueous matrix.

Cause 2: Adsorption to Surfaces
  • Why it Happens: Long-chain lipids and amphipathic molecules can adsorb to the surfaces of plastic vials, pipette tips, and containers.[8] This is particularly problematic at low concentrations, leading to a significant percentage of the analyte being lost from the solution.

  • How to Diagnose: The issue is often inconsistent and more pronounced in diluted samples. You may see poor reproducibility between replicates.

  • Solutions & Preventative Measures:

    • Vial Selection: Always use glass or deactivated (silylated) glass vials for storing and analyzing lipid-based compounds.[8] Avoid polystyrene containers. Polypropylene may be acceptable for short durations but is not ideal.

    • Pipetting: Use low-retention pipette tips when handling the compound, especially in organic solvents.

    • Solvent Effects: Adding a small percentage of a more polar organic solvent like isopropanol to a nonpolar storage solvent can sometimes reduce adsorption.

Cause 3: Solvent Evaporation
  • Why it Happens: If vials are not sealed properly, volatile organic solvents can evaporate over time, leading to an artificial increase in the concentration of the analyte. Conversely, if samples are left open, this can also occur. This is often mistaken for signal instability.

  • How to Diagnose: You may observe an increase in signal over time, or erratic signal behavior. Check the volume of solvent remaining in the vial.

  • Solutions & Preventative Measures:

    • Proper Sealing: Use high-quality vials with PTFE-lined septa caps and ensure they are crimped or screwed on tightly.

    • Minimize Open Time: Do not leave stock solutions or sample vials uncapped on the bench.

    • Storage Temperature: Storing solutions at low temperatures (-20°C or below) reduces the vapor pressure of the solvent, minimizing evaporation.[7]

Experimental Protocols & Methodologies
Protocol 1: Preparation and Storage of Stock Solutions

This protocol ensures the creation of a stable, reliable primary stock solution.

  • Material Handling: Allow the vial containing the solid (powder) this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[8]

  • Solvent Selection: Use a high-purity, anhydrous grade of an appropriate organic solvent (e.g., LC-MS grade ethanol or DMSO).

  • Gravimetric Preparation: Prepare the stock solution gravimetrically. Weigh the solid using an analytical balance, then add the solvent by weight to achieve the target concentration (e.g., 1 mg/mL). This is more accurate than volumetric measurement.

  • Dissolution: Ensure complete dissolution by vortexing and/or brief sonication.

  • Aliquoting: Immediately dispense the primary stock into smaller, single-use glass vials with PTFE-lined caps. This prevents contamination and degradation of the main stock from repeated use.[7]

  • Inert Gas Purging: Before sealing the aliquots, gently flush the headspace of each vial with an inert gas (argon or nitrogen) to displace oxygen and moisture.[7]

  • Storage: Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store frozen at -20°C or -80°C in the dark. A stability of ≥ 3 years is common for deuterated fatty acids stored under these conditions.[7]

Protocol 2: Workflow for a Long-Term Stability Assessment

This protocol outlines a self-validating study to determine the stability of this compound in your specific experimental matrix (e.g., plasma, buffer) and storage conditions. This follows principles laid out in pharmaceutical stability testing guidelines.[9][10][11]

  • Preparation (T=0):

    • Prepare a fresh stock solution as described in Protocol 1.

    • Spike the compound into your chosen matrix (e.g., human plasma) at a typical working concentration (e.g., 50 ng/mL). Prepare a large batch to ensure consistency.

    • Create multiple aliquots of this spiked matrix. The number of aliquots should be sufficient for all planned time points and storage conditions.

  • Establish Baseline (T=0):

    • Immediately take a subset of the aliquots (n=3 to 5) and process them using your standard sample preparation workflow (e.g., protein precipitation, liquid-liquid extraction).

    • Analyze the processed samples via LC-MS/MS. The average peak area from this set will serve as your 100% stability baseline.

  • Storage:

    • Store the remaining aliquots under the conditions you wish to test. For example:

      • Autosampler condition: 4°C

      • Short-term benchtop: 22°C (Room Temperature)

      • Long-term storage: -20°C and -80°C

  • Time-Point Analysis:

    • At predefined intervals (e.g., 24h, 48h for autosampler; 1 week, 1 month, 3 months for long-term), retrieve a set of aliquots (n=3 to 5) from each storage condition.

    • Allow them to thaw completely and naturally (without excessive heating).

    • Process and analyze these samples using the exact same method as the T=0 samples.

  • Data Evaluation:

    • Calculate the mean peak area for each condition at each time point.

    • Determine the percent stability using the formula: % Stability = (Mean Peak Area at T=x / Mean Peak Area at T=0) * 100

    • The compound is considered stable if the result remains within a pre-defined acceptance range (typically 85-115% or 90-110%).

Time PointStorage Temp.Mean Peak Area% Stability vs. T=0Pass/Fail (90-110%)
T=0(Baseline)1,500,000100%Pass
24 hours4°C1,485,00099.0%Pass
1 month-20°C1,455,00097.0%Pass
1 month-80°C1,510,000100.7%Pass
3 months-20°C1,380,00092.0%Pass
3 months-80°C1,492,00099.5%Pass
Note: Data shown is for illustrative purposes only.
Visualizations: Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the key stability concerns and experimental design.

HydrolysisMechanism Amide N-(3-(Dimethylamino)propyl) tetradecanamide-d5 CarboxylicAcid Tetradecanoic Acid Amide->CarboxylicAcid Hydrolysis Amine N,N-dimethylpropane -1,3-diamine Water Water (H₂O) (catalyzed by H⁺ or OH⁻)

Caption: Primary degradation pathway via hydrolysis.

StabilityWorkflow cluster_storage Storage Conditions start Prepare Spiked Matrix (e.g., Plasma + IS) t0 T=0 Analysis (Establish Baseline) start->t0 store Aliquot and Store Samples start->store evaluate Calculate % Stability vs. T=0 Baseline t0->evaluate Baseline Data s1 4°C store->s1 s2 -20°C store->s2 s3 -80°C store->s3 analysis Analyze at Time Points (T=24h, 1mo, 3mo...) s1->analysis s2->analysis s3->analysis analysis->evaluate Time Point Data

Caption: Workflow for a long-term stability study.

References

Troubleshooting poor signal intensity of N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-(Dimethylamino)propyl)tetradecanamide-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for poor signal intensity and other common issues encountered during LC-MS/MS analysis. As a deuterated internal standard, this compound is a critical component for accurate quantification in complex matrices, and ensuring its robust performance is paramount.[1][2][3] This guide provides a structured, question-and-answer approach to diagnosing and resolving experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significantly lower-than-expected signal, or no signal at all, for this compound. What are the primary causes?

Poor or absent signal intensity is one of the most common issues in LC-MS/MS analysis and can originate from multiple stages of the experimental workflow.[4][5] A complete loss of signal often points to a singular critical failure, while low signal intensity may indicate a need for optimization.[6]

Here is a systematic approach to diagnosing the issue:

Troubleshooting Workflow for Poor Signal Intensity

A Start: Poor Signal for d5-Standard B Check MS Instrument Performance A->B C Infuse Standard Directly (Bypass LC) B->C D Signal Still Poor? C->D E Focus on MS Source & Compound Stability: - Source Contamination - Incorrect Tune Parameters - Standard Degradation - H/D Exchange D->E Yes F Signal Good? D->F No G Focus on LC & Sample Matrix: - Ion Suppression - Chromatographic Issues - Sample Prep Inefficiency F->G H Review Sample Preparation G->H I Check for Ion Suppression G->I J Optimize Chromatography G->J

Caption: A decision tree for systematically troubleshooting poor signal intensity.

Q2: How do I determine if ion suppression is affecting my this compound signal?

Ion suppression is a major cause of poor signal intensity in Electrospray Ionization (ESI) mass spectrometry.[7][8] It occurs when co-eluting matrix components compete with the analyte for ionization, thereby reducing the signal of the target compound.[9][10]

Experimental Protocol: Post-Column Infusion Test for Ion Suppression

This experiment helps to identify regions in your chromatogram where ion suppression is occurring.

  • Preparation:

    • Prepare a solution of this compound at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL) in your mobile phase.

    • Prepare a blank matrix sample (e.g., extracted plasma or tissue homogenate without the analyte or internal standard).

  • Instrumentation Setup:

    • Set up your LC-MS/MS system as you would for your analytical run.

    • Using a T-junction, infuse the this compound solution post-column into the mobile phase flow just before it enters the mass spectrometer's ion source.

    • Set the infusion pump to a low flow rate (e.g., 5-10 µL/min).[11]

  • Execution:

    • Begin infusing the standard to obtain a stable baseline signal on the mass spectrometer.

    • Inject the blank matrix sample onto the LC column.

  • Analysis:

    • Monitor the signal intensity of your this compound.

    • Any significant drop in the baseline signal corresponds to a region of ion suppression caused by eluting matrix components. If the retention time of your analyte falls within this region, your signal is likely being suppressed.

Q3: My deuterated standard elutes at a slightly different retention time than the non-deuterated analyte. Is this normal and how can I fix it?

Yes, this is a known phenomenon called the "deuterium isotope effect".[11][12] The substitution of hydrogen with the heavier deuterium isotope can lead to minor differences in the molecule's physicochemical properties, often causing the deuterated compound to elute slightly earlier in reversed-phase chromatography.[12] While often minimal, this can impact quantification if the analyte and internal standard do not co-elute and experience different degrees of ion suppression.[12]

Strategies to Minimize Chromatographic Shift:

  • Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[11]

  • Consider Alternative Labeled Standards: If a significant chromatographic separation persists and impacts data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[11]

Q4: I suspect my this compound standard may have degraded or is of poor quality. How can I verify this?

The stability and purity of your internal standard are crucial for accurate quantification.[3][12]

Verification Steps:

  • Check Storage Conditions: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years). In solvent, it should be kept at -80°C for up to 6 months or -20°C for up to 1 month.[1] Improper storage can lead to degradation.

  • Isotopic Purity and H/D Exchange: Verify the isotopic purity from the Certificate of Analysis. Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially if they are in labile positions.[12] While the deuterium atoms in this compound are on the terminal end of the tetradecanamide chain and not typically considered labile, this can be a factor in certain solvent conditions.

  • Prepare Fresh Stock Solutions: If in doubt, prepare a fresh stock solution from the powder and compare its performance to your current working solutions.

  • Direct Infusion Analysis: Infuse a freshly prepared solution of the standard directly into the mass spectrometer to check for the correct precursor ion mass and expected fragmentation pattern. This will confirm the identity and integrity of the compound.

Q5: What are the optimal mass spectrometry parameters for this compound, and how should I optimize them?

While optimal parameters are instrument-dependent, a systematic approach to tuning is essential for maximizing signal intensity.[5][13] N-(3-(Dimethylamino)propyl)tetradecanamide contains a tertiary amine, making it suitable for positive mode Electrospray Ionization (ESI+).

Systematic Parameter Optimization:

ParameterTypical Range (ESI+)Optimization Goal
Spray Voltage 2 - 5 kVMaximize signal and achieve a stable spray.[11][14]
Nebulizer Gas (e.g., N₂) Pressure 30 - 60 psiAchieve a stable and consistent spray.[11]
Drying Gas (e.g., N₂) Flow 5 - 15 L/minEfficiently desolvate ions without causing fragmentation.
Drying Gas Temperature 250 - 400 °COptimize desolvation for your specific flow rate.[11]
Declustering Potential (DP) / Cone Voltage 20 - 150 VMaximize precursor ion signal while minimizing in-source fragmentation.
Collision Energy (CE) 10 - 50 eVAchieve efficient and consistent fragmentation for MS/MS transitions.

Experimental Protocol: Parameter Optimization via Infusion

  • Prepare a standard solution of this compound in your mobile phase.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[11]

  • Vary one parameter at a time while holding others constant, observing the effect on signal intensity and stability.

  • Start with source parameters (Spray Voltage, Gas Pressures/Flows, Temperature) to optimize the precursor ion signal.

  • Next, optimize the Declustering Potential to maximize the precursor ion intensity.

  • Finally, for MS/MS, optimize the Collision Energy for each desired fragment ion to achieve the most abundant and stable signal.

References

Technical Support Center: Ion Suppression from N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for managing and preventing ion suppression caused by the internal standard N-(3-(Dimethylamino)propyl)tetradecanamide-d5. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results in their LC-MS/MS analyses.

Overview: The Challenge of a Surfactant-like Internal Standard

This compound is a deuterium-labeled analog of Myristamidopropyl Dimethylamine, often used as an internal standard (IS) for quantitative mass spectrometry. Its molecular structure, featuring a long C14 hydrophobic tail and a polar, tertiary amine headgroup, gives it surfactant-like properties.[1][2] While essential for quantification, these properties are also the root cause of significant ion suppression in electrospray ionization mass spectrometry (ESI-MS).

Surfactants are known to interfere with the ESI process by accumulating at the surface of droplets, which can alter droplet evaporation and fission.[3] This leads to competition for charge and can suppress the ionization of co-eluting analytes, ultimately causing a loss of signal intensity, poor accuracy, and high variability in results.[4][5][6] This guide is designed to help you diagnose and resolve these specific challenges.

Troubleshooting Guide

This section addresses common problems encountered when using this compound.

Question 1: My analyte signal drops significantly or disappears when I add the this compound internal standard. What is happening?

Answer: You are likely observing direct ion suppression caused by your internal standard. The surfactant nature of this compound makes it highly surface-active. In the ESI source, it preferentially occupies the surface of the sprayed droplets. This can inhibit the ionization of your target analyte in two primary ways:

  • Competition for Droplet Surface: The high concentration of the IS at the droplet surface physically blocks the analyte from reaching the surface, which is necessary for efficient ionization.[5]

  • Charge Competition: The IS and the analyte compete for the limited number of charges available during the ionization process. Given its properties, the IS can be more readily ionized, effectively "stealing" the charge from your analyte.[6]

This effect is most pronounced when the analyte and the IS co-elute from the liquid chromatography (LC) column.

Question 2: My quality control (QC) samples are showing high variability and poor accuracy. I suspect the internal standard is the cause. How can I confirm this?

Answer: Inconsistent results in QC samples are a classic sign of uncontrolled matrix effects, and in this case, the IS is a primary suspect.[7] The degree of ion suppression can vary from sample to sample depending on the concentration of other matrix components. To definitively determine if the IS is the source of the problem, you can perform a post-column infusion experiment .[3]

This experiment helps visualize exactly where ion suppression occurs during your chromatographic run. By infusing your analyte at a constant rate post-column while injecting a blank matrix sample containing only the IS, you can observe a dip in the analyte's signal precisely at the retention time of the IS. This provides clear evidence that the IS is suppressing your analyte's signal.

Question 3: I've optimized my chromatography to separate my analyte and the internal standard, but I still see some signal suppression. Why?

Answer: While chromatographic separation is a critical first step, residual suppression can still occur due to several factors:

  • Tailing Peaks: Even with baseline separation, significant tailing of the high-concentration IS peak can cause its concentration to be non-zero when your analyte elutes, leading to suppression.

  • Source Contamination: Surfactants can build up within the MS source over time. This can create a persistent background of suppression that affects all analytes, regardless of their retention time. Regular cleaning of the ion source is crucial when working with such compounds.

  • Matrix Effects: The IS may be interacting with other endogenous matrix components (like phospholipids), altering their elution profile and causing them to co-elute with your analyte, leading to indirect ion suppression.

Mitigation Strategies & Protocols

Effectively preventing ion suppression from this compound requires a multi-faceted approach focusing on sample preparation and chromatography.

Decision Workflow for Troubleshooting Ion Suppression

This diagram outlines a logical workflow for identifying and resolving ion suppression caused by your internal standard.

IonSuppressionWorkflow start Problem: Poor Signal & High Variability check_is Hypothesis: IS is causing ion suppression start->check_is post_column Perform Post-Column Infusion Experiment check_is->post_column is_suppression Suppression observed at IS retention time? post_column->is_suppression optimize_lc Strategy 1: Optimize Chromatography is_suppression->optimize_lc Yes end_reassess Re-evaluate IS choice or MS parameters is_suppression->end_reassess No (Other source of suppression) lc_successful Is chromatographic separation sufficient to resolve suppression? optimize_lc->lc_successful sample_prep Strategy 2: Implement Advanced Sample Preparation lc_successful->sample_prep No end_success Analysis Successful: Accurate & Reproducible Data lc_successful->end_success Yes evaluate_prep Evaluate SPE, LLE, or PPT for IS & Matrix Removal sample_prep->evaluate_prep evaluate_prep->end_success

Caption: A decision tree for troubleshooting ion suppression.

Strategy 1: Chromatographic Optimization

The goal is to achieve baseline separation between the analyte of interest and this compound. Increasing the chromatographic resolution can significantly reduce suppression by ensuring the analyte and the interfering IS are not in the ion source at the same time.

Experimental Protocol: Gradient Optimization

  • Column Selection: Use a high-efficiency column (e.g., sub-2 µm particle size) to maximize peak sharpness. A C18 stationary phase is a good starting point.

  • Initial Gradient: Start with a broad gradient (e.g., 5-95% organic solvent over 10 minutes) to determine the approximate elution times of your analyte and the IS.

  • Shallow Gradient: Once the elution region is known, apply a much shallower gradient around the analytes. For example, if both compounds elute between 40% and 60% organic, try a gradient that runs from 30% to 70% over 15 minutes. This increases the separation between peaks.

  • Mobile Phase Modifier: The tertiary amine on the IS can cause peak tailing. Adding a small amount of an acid modifier like formic acid (0.1%) to the mobile phase will protonate the amine, improving peak shape and aiding in reproducible retention.

Strategy 2: Advanced Sample Preparation

Robust sample preparation is the most effective way to remove interfering matrix components and can also be used to manage the IS.[6] The choice of technique depends on the nature of your analyte and the sample matrix.

TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding a water-miscible organic solvent (e.g., acetonitrile, methanol).[8][9]Fast, simple, and cost-effective for removing proteins.Non-selective; does not remove other matrix components like salts and phospholipids. Ineffective at removing the IS itself.
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two immiscible liquids (e.g., aqueous and organic).[10][11]Can be highly selective by carefully choosing solvents and adjusting pH. Can remove phospholipids.Can be labor-intensive, time-consuming, and uses large volumes of organic solvents.[11]
Solid-Phase Extraction (SPE) Compounds are separated based on their physical and chemical interactions with a solid sorbent.[12][13]Highly selective and efficient for removing interferences.[14][15] Can be automated for high throughput.Requires method development; can be more expensive than PPT or LLE.
Recommended Protocol: Mixed-Mode Solid-Phase Extraction (SPE)

Given that this compound has both a long hydrophobic chain and a positively charged amine (at low pH), a mixed-mode SPE cartridge combining reversed-phase and strong cation exchange functionalities is the most powerful removal strategy.

SPE_Workflow cluster_steps Mixed-Mode SPE Protocol step1 1. Condition Activate sorbent with Methanol, then equilibrate with Water. step2 2. Load Load acidified sample. IS and analyte retained by Reversed-Phase. step1->step2 Equilibrate cartridge step3 3. Wash 1 (Organic) Wash with weak organic solvent. Removes polar interferences. step2->step3 Retain all components step4 4. Wash 2 (Aqueous) Wash with acidic buffer. Analyte elutes. IS retained by Cation Exchange. step3->step4 Elute Analyte Waste Waste (Interferences, IS) step3->Waste step5 5. Elute IS (Optional) Elute IS with basic organic solvent to clean cartridge. step4->step5 Elute IS AnalyteOut Clean Analyte Fraction step4->AnalyteOut step5->Waste SampleIn Sample + IS SampleIn->step2

References

Best practices for storing and handling N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-(Dimethylamino)propyl)tetradecanamide-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and application of this deuterated internal standard. Here, we address common questions and troubleshooting scenarios to support the integrity and success of your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled version of N-(3-(Dimethylamino)propyl)tetradecanamide. The "-d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. Its primary and critical application is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1]

The key advantage of using a stable isotope-labeled (SIL) internal standard is that it is chemically almost identical to the analyte of interest. This means it co-elutes and behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process, such as matrix effects and extraction losses.[2][3]

Q2: How should I store this compound?

Proper storage is critical to maintain the integrity of the compound. The recommended storage conditions depend on whether the compound is in solid (powder) form or dissolved in a solvent.

FormStorage TemperatureRecommended DurationRationale
Solid (Powder) -20°CUp to 3 yearsMinimizes degradation and maintains long-term stability.
4°CUp to 2 yearsSuitable for shorter-term storage.
In Solvent -80°CUp to 6 monthsPreserves the stability of the compound in solution and minimizes solvent evaporation.
-20°CUp to 1 monthAppropriate for working solutions that will be used relatively quickly.

Source: Based on general recommendations from suppliers of stable isotope-labeled compounds.

Key Causality: Lower temperatures slow down potential degradation pathways. For solutions, freezing at -80°C is preferred to minimize the risk of repeated freeze-thaw cycles which can degrade the compound and to reduce solvent evaporation over time.

Q3: How do I prepare a stock solution of this compound?

A common solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]

Step-by-Step Protocol for Stock Solution Preparation:

  • Equilibration: Allow the vial of the solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which is crucial for hygroscopic compounds.

  • Weighing: Accurately weigh the required amount of the powder in a clean, dry vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials. Store these aliquots at -20°C or -80°C as recommended in the table above. Avoid repeated freeze-thaw cycles.

Why is this important? Aliquoting prevents contamination of the entire stock solution and avoids the degradation that can occur with multiple freeze-thaw cycles. Using anhydrous solvents and proper handling techniques minimizes moisture contamination.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Poor Solubility or Precipitation of the Internal Standard

Question: I've prepared my working solution by diluting the DMSO stock solution in an aqueous mobile phase, but I'm observing precipitation. What should I do?

Answer: This is a common issue when diluting a compound from a high-concentration organic stock solution into a predominantly aqueous solution. N-(3-(Dimethylamino)propyl)tetradecanamide has a long alkyl chain, making it lipophilic.

Troubleshooting Steps:

  • Check the Organic Content of Your Final Solution: Ensure that the final concentration of DMSO or other organic solvent in your working solution is high enough to maintain the solubility of the internal standard. You may need to increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your diluent.

  • Intermediate Dilution: Instead of diluting directly into a highly aqueous solution, perform an intermediate dilution step in a solvent with a higher organic content (e.g., 50:50 acetonitrile:water) before the final dilution.

  • Consider Alternative Solvents: If solubility issues persist, consider preparing the initial stock solution in a different organic solvent that is miscible with your mobile phase, such as ethanol or acetonitrile, if the compound's solubility is favorable.

  • Sonication: Gentle sonication can help redissolve small amounts of precipitate, but if the issue is widespread, it indicates a fundamental solubility problem that needs to be addressed through solvent composition.

Issue 2: Inaccurate Quantification or High Variability in Results

Question: My quantification results are inconsistent, and the internal standard peak area is fluctuating significantly between samples. What could be the cause?

Answer: Fluctuations in the internal standard peak area can point to several issues, from sample preparation to matrix effects in the mass spectrometer.

Troubleshooting Workflow:

troubleshooting_workflow cluster_prep Sample Preparation cluster_matrix Matrix Effects cluster_lc_ms LC-MS System start Inconsistent IS Peak Area prep Review Sample Preparation start->prep Start Here pipetting Verify Pipetting Accuracy prep->pipetting matrix Investigate Matrix Effects dilution Analyze a Diluted Sample matrix->dilution lc_ms Check LC-MS System Performance ion_source Clean the Ion Source lc_ms->ion_source evaporation Check for Solvent Evaporation pipetting->evaporation timing Ensure Consistent IS Spiking Time evaporation->timing timing->matrix If prep is consistent extraction Optimize Sample Extraction dilution->extraction chromatography Adjust Chromatography extraction->chromatography chromatography->lc_ms If matrix effects persist leaks Check for Leaks ion_source->leaks column Evaluate Column Performance leaks->column end Consistent Results column->end

Caption: A logical workflow for troubleshooting inconsistent internal standard peak areas.

Detailed Explanation:

  • Sample Preparation:

    • Pipetting Accuracy: Inaccurate pipetting of the internal standard is a common source of error. Calibrate your pipettes and use proper technique.

    • Solvent Evaporation: If samples are left uncapped for extended periods, solvent can evaporate, concentrating the internal standard and leading to higher peak areas.

    • IS Spiking Time: Add the internal standard early in the sample preparation process to ensure it undergoes the same extraction and handling steps as the analyte.[2]

  • Matrix Effects:

    • The long alkyl chain of N-(3-(Dimethylamino)propyl)tetradecanamide means it may be susceptible to matrix effects from endogenous lipids in biological samples like plasma.[4][5] These lipids can co-elute and suppress the ionization of the internal standard.

    • Dilution: Analyze a sample diluted 10-fold with the mobile phase. If the internal standard peak area increases significantly and becomes more stable, it's a strong indication of ion suppression.

    • Sample Extraction: Optimize your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective at removing lipids than simple protein precipitation.[4]

    • Chromatography: Adjust your chromatographic method to separate the internal standard from the region where matrix components elute.

  • LC-MS System Performance:

    • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and fluctuating signal intensity. Regular cleaning is essential.

    • Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and inconsistent delivery of the sample to the mass spectrometer.

    • Column Degradation: An old or contaminated column can lead to poor peak shape and variable retention times, which can exacerbate matrix effects.

Issue 3: Isotopic Instability or "Back-Exchange"

Question: I am concerned about the stability of the deuterium labels. Can they exchange with hydrogen from the solvent?

Answer: The stability of deuterium labels is a valid concern. The location of the deuterium atoms on the molecule is critical. For this compound, the deuterium atoms are typically placed on the alkyl chain, which are non-exchangeable positions. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can sometimes be susceptible to exchange with protons from the solvent, especially under acidic or basic conditions.[6]

Best Practices to Ensure Isotopic Stability:

  • Use High-Purity Solvents: Use deuterated solvents for NMR or LC-MS grade solvents for chromatography to minimize sources of exchangeable protons.

  • Control pH: Avoid strongly acidic or basic conditions during sample preparation and storage if possible, as these can promote H/D exchange.

  • Minimize Moisture: As a general best practice for handling deuterated compounds, minimize exposure to atmospheric moisture. Handle solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Proper Storage: Store the compound as recommended to prevent degradation that could potentially compromise the isotopic label.

Safety and Handling

Personal Protective Equipment (PPE) and Handling Precautions:

  • Eye Protection: Always wear safety glasses or goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: Use a lab coat to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with the powder form to avoid inhalation.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures:

  • If on Skin: Wash with plenty of water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If Swallowed: Rinse mouth and seek medical advice.

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

Technical Support Center: Troubleshooting Contamination for N-(3-(Dimethylamino)propyl)tetradecanamide-d5 (DMAPT-d5) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring high-fidelity analysis when using N-(3-(Dimethylamino)propyl)tetradecanamide-d5 (DMAPT-d5). This resource is designed for researchers, scientists, and drug development professionals who rely on DMAPT-d5, often as an internal standard in mass spectrometry-based assays. Achieving accurate and reproducible quantification hinges on maintaining an analytical system free from interfering contaminants. This guide provides a systematic approach to identifying, eliminating, and preventing contamination peaks that may appear near your analyte of interest.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise when unexpected peaks appear in your chromatogram.

Q1: I'm seeing a significant peak at a mass approximately 5 Da lower than my DMAPT-d5 signal. What is it?

A: This is almost certainly the non-deuterated (d0) analogue of your internal standard. Deuterated standards are synthesized to have high, but not absolute, isotopic purity.[1][2] A standard with 98-99% isotopic enrichment will still contain a small percentage of molecules with fewer deuterium atoms (d4, d3, etc.) and the unlabeled d0 version.[1][3] This unlabeled DMAPT will have the same chromatographic behavior but a different mass-to-charge ratio, appearing as a contaminant peak that can interfere with the quantification of the native analyte if not properly accounted for. Always check the certificate of analysis for your standard to understand its isotopic distribution.[2]

Q2: What are the most common sources of contamination in LC-MS analysis?

A: Contamination in LC-MS is a pervasive issue and can originate from multiple sources.[4] The most frequent culprits include:

  • Solvents and Reagents: Impurities in water, organic solvents (even LC-MS grade), and mobile phase additives are common.[5][6]

  • Plasticizers: Compounds like phthalates can leach from plastic tubing, solvent bottle caps, pipette tips, and well plates.[7][8]

  • Column Bleed: The stationary phase of the LC column can degrade and leach compounds, most notably polysiloxanes.[8]

  • System Carryover: Residual sample from previous injections can elute in subsequent runs, creating "ghost peaks."[9][10]

  • Laboratory Environment: Airborne contaminants, such as siloxanes from personal care products or phthalates from air filters, can settle into open solvent bottles or samples.[5][11]

Q3: How can I quickly determine if the contamination is from my sample preparation or the LC-MS system itself?

A: The most effective initial diagnostic step is to perform a blank injection .[12] Prepare a vial containing only your mobile phase (or reconstitution solvent) and run it using your analytical method.

  • If the contaminant peak is present in the blank run, the source is within your LC-MS system (solvents, tubing, column, etc.).[12]

  • If the contaminant peak is absent , the source is related to your sample preparation workflow (reagents, vials, pipette tips, extraction cartridges, etc.).[9]

Part 2: Systematic Troubleshooting Guide

When facing a contamination issue, a logical, step-by-step approach is the key to a swift resolution. This guide provides a workflow to systematically isolate and eliminate the source of the interference.

Step 1: Characterize the Contaminant Peak

Before you begin troubleshooting, gather as much information as possible about the unknown peak:

  • Accurate Mass-to-Charge Ratio (m/z): Use high-resolution mass spectrometry if available to determine the exact mass. This is critical for database searching.

  • Retention Time (RT): Note where the peak elutes. Early eluting peaks often point to poorly retained, polar contaminants, while later eluting peaks are typically more hydrophobic.

  • Peak Shape: Is the peak sharp and Gaussian, or broad and tailing? Broad peaks can sometimes indicate system carryover or column degradation.[13]

  • Response to Gradient: Observe how the peak's intensity changes when you run a blank gradient. Peaks that appear as the organic mobile phase percentage increases are often contaminants that have accumulated on the column from the aqueous phase.[5]

Step 2: Isolate the Source of Contamination

The following workflow, illustrated in the diagram below, will guide you through the process of pinpointing the contamination source.

Contamination_Workflow Workflow for Isolating Contamination Source start Contaminant Peak Observed run_blank Run Blank Injection (Mobile Phase Only) start->run_blank peak_present Peak Present? run_blank->peak_present system_issue Source: LC-MS System peak_present->system_issue Yes sample_prep_issue Source: Sample Preparation peak_present->sample_prep_issue No fresh_mp Prepare Fresh Mobile Phase (New LC-MS Grade Solvents) system_issue->fresh_mp reagent_blank Prepare Reagent Blank (All Prep Steps, No Sample) sample_prep_issue->reagent_blank run_blank2 Run Blank Again fresh_mp->run_blank2 peak_present2 Peak Still Present? run_blank2->peak_present2 bypass_column Bypass Column (Connect Injector to MS) peak_present2->bypass_column Yes system_fluidics_issue Source: System Fluidics (Tubing, Fittings, MS Source) peak_present2->system_fluidics_issue No (Problem was old MP) peak_present3 Peak Still Present? bypass_column->peak_present3 column_issue Source: Column Bleed or Contamination peak_present3->column_issue No peak_present3->system_fluidics_issue Yes peak_present4 Peak Present? reagent_blank->peak_present4 reagent_issue Source: Reagents (Extraction Solvent, etc.) peak_present4->reagent_issue Yes consumables_issue Source: Consumables (Vials, Plates, Tips) peak_present4->consumables_issue No (Source is Sample Matrix or Original Standard Stock)

Caption: Systematic workflow for diagnosing contamination.

Experimental Protocols

Protocol 1: System Contamination Check

  • Prepare Fresh Mobile Phase: Use brand new bottles of high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate).[6] Do not top off old solvent bottles.[6] Use dedicated, clean glass reservoirs.[5][14]

  • Run Blank: Inject 5-10 µL of your fresh mobile phase mixture.

  • Analyze: If the peak is gone, your previous mobile phase was the source. If it remains, proceed to the next step.

  • Bypass Column: Remove the analytical column and replace it with a zero-dead-volume union. Run the blank injection again.

  • Analyze:

    • Peak Gone: The contamination is from your column. Consider flushing it with a strong solvent or replacing it.[4]

    • Peak Remains: The contamination is in the system's fluid path (tubing, injector, MS source). A thorough system cleaning is required.

Protocol 2: Sample Preparation Contamination Check

  • Prepare a Reagent Blank: Go through every step of your sample preparation procedure, but without adding the actual sample matrix. Use the same solvents, reagents, vials, pipette tips, and collection plates.

  • Analyze:

    • Peak Present: One of your reagents or consumables is contaminated. Test each component individually to identify the culprit. For example, analyze a blank of just the extraction solvent.

    • Peak Absent: The contamination is not from your general preparation procedure. The source is likely the sample matrix itself or potential degradation/impurity in your primary stock solution of DMAPT-d5.

Part 3: Common Contaminants Profile

This table summarizes common contaminants encountered in LC-MS, their typical m/z values (as [M+H]+ unless noted), and likely origins.

ContaminantMonoisotopic Mass ([M+H]+)Common AdductsLikely Source(s)
DMAPT (d0) 313.32189[M+Na]+Isotopic impurity in the deuterated standard.[1]
Myristic Acid 229.21622[M-H]-Unreacted starting material from DMAPT synthesis.[15]
Di(2-ethylhexyl) phthalate (DEHP) 391.28429[M+Na]+, [M+K]+Plasticizer from PVC tubing, vial caps, parafilm, containers.[8]
Polydimethylsiloxane (PDMS) repeat unit Series, e.g., 445.12002 ([C12H37O6Si6]+)[M+Na]+, [M+K]+Column bleed, silicone tubing, vial septa, personal care products.[8][11]
Polyethylene Glycol (PEG) repeat unit Series, +44.0262 Da (e.g., 425.2693 for n=9)[M+Na]+, [M+NH4]+Surfactants (e.g., Triton), detergents used for cleaning glassware.[4]
Triethylamine (TEA) 102.12773-Common mobile phase additive, very persistent ("sticky").[16]

Part 4: Best Practices for Preventing Contamination

Proactive prevention is far more efficient than reactive troubleshooting. Integrating these practices into your standard laboratory procedures will significantly reduce the incidence of contamination.

Best_Practices Best Practices for Contamination Prevention solvents Solvents & Reagents s1 Use Highest Purity (LC-MS Grade) & Freshly Opened Bottles solvents->s1 s2 Prepare Aqueous Mobile Phase Daily to Prevent Microbial Growth solvents->s2 s3 Use Glassware for Mobile Phase Reservoirs, Not Plastic solvents->s3 consumables Consumables c1 Use Polypropylene or Glass Vials & Plates, Avoid Polystyrene consumables->c1 c2 Rinse Consumables with Solvent if Leaching is Suspected consumables->c2 c3 Wear Nitrile, Powder-Free Gloves consumables->c3 system LC-MS System sys1 Perform Regular System Washes & Maintenance system->sys1 sys2 Install an In-line Filter or Guard Column system->sys2 sys3 Dedicate Columns to Specific Assay Types if Possible system->sys3 handling Sample Handling h1 Filter Samples to Remove Particulates handling->h1 h2 Minimize Sample Exposure to Laboratory Air handling->h2 h3 Run Blank Injections Between High-Concentration Samples handling->h3

Caption: Key areas for contamination prevention.

  • Solvent and Reagent Purity: Always use the highest grade of solvents and reagents available (e.g., LC-MS or equivalent).[6] Prepare aqueous mobile phases fresh daily to prevent microbial growth, which can create ghost peaks.[5][17] Store mobile phases in clean borosilicate glass reservoirs, as plastics can leach contaminants.[5][17]

  • Proper Consumables: Be mindful of your vials, plates, and pipette tips. Polypropylene is generally preferred over polystyrene for its lower potential for leaching. For highly sensitive assays, consider using glass vials or inserts.

  • System Maintenance: Implement a routine maintenance schedule for your LC-MS system.[6] This includes regularly flushing the system and cleaning the mass spectrometer's ion source.[9] A "shutdown" method that flushes the system with a high-organic solvent at the end of a batch can prevent buildup.[6]

  • Good Laboratory Practices: Always wear powder-free nitrile gloves when handling samples or instrument components.[7][14] Keep solvent bottles covered to prevent absorption of airborne contaminants.[17] Avoid using detergents to wash mobile phase bottles, as residues are difficult to remove and can cause significant background signals.[6]

By employing this structured troubleshooting guide and adhering to preventative best practices, you can ensure the integrity of your analytical data and achieve reliable, reproducible results in your work with DMAPT-d5.

References

Technical Support Center: Improving Recovery of N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-(Dimethylamino)propyl)tetradecanamide-d5 (DMPTA-d5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of DMPTA-d5 from biological samples. As a deuterated internal standard, consistent and high recovery of DMPTA-d5 is critical for the accuracy and precision of quantitative bioanalytical methods.[1][2]

Understanding the Analyte: this compound

DMPTA-d5 is an amphiphilic molecule, possessing both a long hydrophobic tetradecanamide tail and a hydrophilic tertiary amine headgroup. This dual nature dictates its interaction with complex biological matrices like plasma, serum, and tissue homogenates, and is a key consideration in developing effective extraction protocols.

Chemical Properties of DMPTA-d5
PropertyValue/DescriptionImplication for Extraction
Chemical Formula C19H35D5N2OThe deuterium labeling helps to differentiate it from the endogenous analogue in mass spectrometry.[2]
Structure A long alkyl chain (C14) linked to a dimethylaminopropyl group via an amide bond.Amphiphilic nature; soluble in organic solvents but also has some aqueous solubility, especially at lower pH.
Tertiary Amine Group pKa ~9-10 (estimated)The charge state is pH-dependent. At pH < pKa, it is protonated and positively charged, increasing its hydrophilicity. At pH > pKa, it is neutral and more hydrophobic. This is a critical handle for optimizing extraction.[3][4]

Troubleshooting Guide: Low or Variable Recovery

Low or inconsistent recovery of an internal standard like DMPTA-d5 can compromise the reliability of your quantitative data.[1] This guide addresses common issues in a question-and-answer format.

Q1: My DMPTA-d5 recovery is consistently low (<70%) when using Protein Precipitation (PPT). What's going on and how can I fix it?

A1: Low recovery after PPT is often due to the amphiphilic nature of DMPTA-d5. While the organic solvent crashes out large proteins, DMPTA-d5 can get trapped in the protein pellet or remain bound to smaller, still-soluble macromolecules.

Causality & Solutions:

  • Insufficient Protein Dissociation: The DMPTA-d5 may be non-covalently bound to proteins like albumin. The precipitating solvent might not be strong enough to disrupt these interactions fully.

    • Solution: Acidify the precipitation solvent. Adding 0.1-1% formic acid to acetonitrile is a common strategy.[5] The low pH will protonate DMPTA-d5, potentially disrupting its binding to proteins and increasing its solubility in the supernatant.

  • Analyte Entrapment: During precipitation, the analyte can be physically trapped within the aggregated protein pellet.

    • Solution 1: Optimize Solvent-to-Sample Ratio. A standard 3:1 ratio of solvent to plasma might be insufficient. Try increasing this to 4:1 or higher to ensure more complete protein denaturation and precipitation.[6]

    • Solution 2: Temperature. Precipitating at a lower temperature (e.g., on ice or at 4°C) can sometimes result in a finer, more dispersed precipitate, which may reduce analyte entrapment.

Experimental Protocol: Optimized Protein Precipitation

  • Preparation: Prepare your precipitating solvent (e.g., Acetonitrile with 1% Formic Acid). Chill on ice.

  • Sample Aliquot: To 100 µL of plasma, add the DMPTA-d5 internal standard working solution.

  • Precipitation: Add 400 µL of the cold acidified acetonitrile.

  • Vortex: Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for evaporation or direct injection.

Q2: I switched to Liquid-Liquid Extraction (LLE), but my recovery is still poor and highly variable. What factors should I consider?

A2: LLE performance for an amphiphilic compound like DMPTA-d5 is highly dependent on pH and the choice of organic solvent. Variability often stems from inconsistent pH control or emulsion formation.

Causality & Solutions:

  • Incorrect pH: The key to LLE is to ensure the analyte is in its most non-polar, uncharged state to maximize its partitioning into the organic phase.[7] For DMPTA-d5, this requires a basic pH.

    • Solution: Adjust the sample pH to be at least 2 units above the pKa of the dimethylamino group.[8] Adding a small amount of a base like 5% ammonium hydroxide to raise the sample pH to >11 will neutralize the tertiary amine, making the molecule significantly more hydrophobic and readily extractable into a non-polar organic solvent.[9]

  • Poor Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte.[7]

    • Solution: A common choice for such compounds is Methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol. Start with MTBE and if recovery is still low, consider more polar solvent systems.

  • Emulsion Formation: Vigorous mixing of biological samples with organic solvents can create stable emulsions, leading to poor phase separation and analyte loss.

    • Solution: Instead of vigorous vortexing, use gentle inversion or rocking for mixing. Centrifugation can also help to break emulsions.

Data Presentation: LLE Solvent Selection Guide

Solvent SystemPolarityTarget AnalytesPros/Cons for DMPTA-d5
HexaneNon-polarVery hydrophobic compoundsLikely too non-polar; may result in low recovery.
Methyl tert-butyl ether (MTBE)Moderately polarBroad range of basic/neutral drugsGood starting point. Less prone to emulsions than DCM.
Dichloromethane (DCM)PolarWide range of compoundsEffective, but can form emulsions. High density (bottom layer).
Ethyl AcetatePolarModerately polar compoundsCan extract more interferences. Susceptible to hydrolysis at high pH.
Q3: I'm trying Solid-Phase Extraction (SPE), but my DMPTA-d5 is breaking through during the loading step or not eluting properly. How do I troubleshoot this?

A3: SPE offers superior selectivity over PPT and LLE, but requires careful method development.[10] The issue you're facing points to an incorrect choice of sorbent chemistry or a flaw in the wash/elution steps. Given DMPTA-d5's properties, a mixed-mode or polymeric sorbent is often required.

Causality & Solutions:

  • Inappropriate Sorbent: A standard C18 (reversed-phase) sorbent relies solely on hydrophobic interactions.[11] The polar headgroup of DMPTA-d5 can lead to poor retention, especially if the sample is loaded in a high organic content solvent.

    • Solution 1: Use a Polymeric Hydrophilic-Lipophilic Balanced (HLB) Sorbent. HLB sorbents contain both hydrophobic (e.g., divinylbenzene) and hydrophilic (e.g., N-vinylpyrrolidone) moieties.[12][13] This dual nature provides retention for a wide range of compounds, making it ideal for amphiphilic molecules like DMPTA-d5.[14][15]

    • Solution 2: Use a Mixed-Mode Cation-Exchange (MCX) Sorbent. This is often the most effective approach for basic compounds.[16] MCX sorbents have both reversed-phase (e.g., C8) and strong cation-exchange (e.g., sulfonic acid) functional groups.[17][18] This allows for a powerful two-pronged retention mechanism.

Workflow Diagram: Mixed-Mode Cation Exchange SPE

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water, pH < 4) Condition->Equilibrate Load 3. Load Sample (Acidified Plasma, pH < 4) Equilibrate->Load Wash1 4. Wash 1 (Acidified Water) Removes polar interferences Load->Wash1 Analyte Retained: - Hydrophobic (RP) - Ionic (Cation-Exchange) Wash2 5. Wash 2 (Methanol) Removes non-polar interferences Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Neutralizes amine, disrupts ionic bond Wash2->Elute Collect Analyte Collected Elute->Collect

Caption: Workflow for Mixed-Mode Cation Exchange SPE.

Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE

  • Sample Pre-treatment: Dilute plasma 1:1 with 2% phosphoric acid. This ensures the DMPTA-d5 is protonated (positively charged).

  • Condition: Condition the MCX cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate with 1 mL of 2% phosphoric acid in water.

  • Load: Load the pre-treated sample onto the cartridge. The DMPTA-d5 will be retained by both reversed-phase and cation-exchange mechanisms.

  • Wash 1: Wash with 1 mL of 2% phosphoric acid in water to remove hydrophilic interferences.

  • Wash 2: Wash with 1 mL of methanol to remove lipids and other hydrophobic interferences that are not ionically bound.

  • Elute: Elute the DMPTA-d5 with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the tertiary amine, disrupting the ionic bond with the sorbent and allowing for elution.

  • Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Q4: My recovery is acceptable, but I'm seeing significant ion suppression in my LC-MS/MS analysis. Are these issues related?

A4: Yes, absolutely. Ion suppression is a classic sign of co-eluting matrix components, particularly phospholipids, which are often insufficiently removed by simple PPT or LLE.[19][20] What appears to be "acceptable recovery" might be masked by this suppression.

Causality & Solutions:

  • Phospholipid Interference: Phospholipids are abundant in plasma and have chromatographic behavior that can overlap with many analytes, causing suppression in the mass spectrometer's ion source.[21]

    • Solution 1: Employ a More Rigorous Extraction. The MCX SPE protocol described in Q3 is highly effective at removing phospholipids. The methanol wash step (Step 6) is particularly crucial for this.

    • Solution 2: Phospholipid Removal Plates. These are specialized plates that function like a targeted SPE, specifically designed to capture and remove phospholipids from the sample extract post-PPT.

    • Solution 3: Chromatographic Optimization. Ensure your LC method has sufficient resolution to separate DMPTA-d5 from the region where phospholipids typically elute.

Logical Relationship: Extraction & Matrix Effects

Matrix_Effects cluster_Extraction Extraction Method cluster_Cleanup Matrix Cleanup Efficiency cluster_Result LC-MS/MS Result PPT Protein Precipitation Poor Poor PPT->Poor LLE Liquid-Liquid Extraction Moderate Moderate LLE->Moderate SPE Solid-Phase Extraction (Mixed-Mode) Excellent Excellent SPE->Excellent Suppression High Ion Suppression Poor Data Quality Poor->Suppression Moderate->Suppression Clean Minimal Suppression High Data Quality Excellent->Clean

Caption: Impact of extraction method on matrix cleanup.

Frequently Asked Questions (FAQs)

Q: Why is a deuterated internal standard like DMPTA-d5 used? A: A stable isotope-labeled (SIL) internal standard is the "gold standard" in quantitative mass spectrometry.[22] It is chemically identical to the analyte but has a different mass. This means it behaves almost identically during extraction, chromatography, and ionization, allowing it to accurately correct for analyte loss and matrix effects, leading to higher precision and accuracy.[23]

Q: Can I just use a structural analogue as an internal standard? A: While possible, it is not ideal. A structural analogue will have different physicochemical properties (pKa, logP), causing it to behave differently during extraction and chromatography. This can lead to differential recovery and matrix effects between the analyte and the internal standard, compromising quantification.[24]

Q: My internal standard response is still variable even with a good SPE method. What else could be the cause? A: Variability can be introduced at multiple stages.[25] Check for:

  • Pipetting Errors: Ensure pipettes are calibrated and that the IS working solution is being added accurately and consistently to all samples.

  • Inconsistent Evaporation: If using a nitrogen evaporator, ensure the gas flow is uniform across all positions to prevent some samples from evaporating faster or to complete dryness, which can cause analyte adsorption to the tube walls.

  • Instrument Performance: Check for issues with the autosampler, such as inconsistent injection volumes or carryover.

Q: What is the best way to prepare the DMPTA-d5 internal standard working solution? A: Prepare a stock solution in a solvent like methanol or DMSO. The working solution should be prepared by diluting the stock in a solvent that is miscible with your sample matrix (e.g., 50:50 methanol:water for plasma samples). The final concentration should be high enough to provide a robust signal but not so high that it causes detector saturation or introduces significant amounts of the non-deuterated impurity that can sometimes be present in SIL-IS.[23]

References

Adjusting mobile phase for better separation of N-(3-(Dimethylamino)propyl)tetradecanamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatographic Method Development

Guide: Adjusting Mobile Phase for Better Separation of N-(3-(Dimethylamino)propyl)tetradecanamide

Welcome to our dedicated technical support guide. As Senior Application Scientists, we understand that achieving optimal separation for challenging molecules is paramount to your research. This document provides in-depth, field-proven guidance for resolving common chromatographic issues encountered with N-(3-(Dimethylamino)propyl)tetradecanamide, a molecule characterized by its long hydrophobic tail and a basic tertiary amine function.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant peak tailing for N-(3-(Dimethylamino)propyl)tetradecanamide on my C18 column?

Answer:

This is the most common issue for this type of molecule and is rooted in its chemical structure. N-(3-(Dimethylamino)propyl)tetradecanamide possesses a basic tertiary amine group. In typical reversed-phase mobile phases (pH 3-7), this amine becomes protonated, carrying a positive charge.

The primary cause of peak tailing is a secondary, undesirable interaction between this positively charged analyte and residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[1] At mid-range pH, a fraction of these silanols can deprotonate (Si-O⁻), creating negatively charged sites. The resulting electrostatic attraction leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), which causes the characteristic peak tailing.[2][3] Amines are well-known to be the most challenging compounds in this regard.[4]

To confirm this is a chemical issue and not an instrumental one (like a column void or bad fitting), inject a neutral compound of similar hydrophobicity.[4] If the neutral compound exhibits a symmetrical peak, the tailing is confirmed to be analyte-specific.

cluster_0 Undesirable Secondary Interaction Analyte Analyte R-N⁺H(CH₃)₂ Silica Silica Surface Si-O⁻ (Ionized Silanol) Analyte:f1->Silica:f1 Electrostatic Attraction (Causes Tailing) cluster_low_ph Low pH Strategy (e.g., pH 3) cluster_high_ph High pH Strategy (e.g., pH 10) node_low Analyte State Protonated (R-N⁺H(CH₃)₂) More Polar Silanol State Neutral (Si-OH) Outcome Symmetrical Peak Decreased Retention node_high Analyte State Neutral (R-N(CH₃)₂) More Hydrophobic Silanol State Ionized (Si-O⁻) Outcome Symmetrical Peak Increased Retention G cluster_troubleshoot Troubleshooting Path start Run Initial Screening Method eval1 Evaluate Peak Shape & Retention start->eval1 tailing Peak Tailing? (Asymmetry > 1.2) eval1->tailing Poor Shape retention Retention OK? eval1->retention Good Shape tailing->retention No use_tfa Switch to 0.05% TFA (UV-only) tailing->use_tfa Yes adjust_gradient Adjust Gradient Slope or Initial %B retention->adjust_gradient No final Final Optimized Method retention->final Yes use_tfa->retention Shape OK use_bdd_column Use Base-Deactivated Column use_tfa->use_bdd_column Still Tailing use_bdd_column->retention Shape OK high_ph Consider High pH Method (pH-stable column required) use_bdd_column->high_ph Still Tailing adjust_gradient->final high_ph->final

References

Technical Support Center: N-(3-(Dimethylamino)propyl)tetradecanamide-d5 Degradation and Stability Testing

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-(3-(Dimethylamino)propyl)tetradecanamide-d5. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the chemical stability and degradation pathways of this deuterated compound. As a molecule featuring both an amide linkage and a tertiary amine, understanding its liabilities is critical for its effective use as an internal standard or tracer in analytical and metabolic studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound.

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled version of N-(3-(Dimethylamino)propyl)tetradecanamide. It is a fatty acid amide containing a long hydrocarbon tail, a secondary amide group, and a tertiary amine headgroup. The "-d5" designation indicates that five hydrogen atoms have been replaced with deuterium. Its primary application is as an internal standard for quantitative analysis by mass spectrometry (LC-MS or GC-MS) and as a tracer for metabolic research.[1][2][3] The stable isotope label allows it to be distinguished from its endogenous, non-labeled counterpart while sharing nearly identical chemical and physical properties.

Q2: What are the primary chemical liabilities of this molecule that could lead to degradation?

A2: The molecule possesses two key functional groups susceptible to degradation:

  • Amide Bond: Amide bonds can undergo hydrolysis under acidic or basic conditions, particularly when heated.[4][5] This reaction would cleave the molecule into tetradecanoic acid and N1,N1-dimethylpropane-1,3-diamine.

  • Tertiary Amine: The dimethylamino group is a tertiary amine, which is susceptible to oxidation. This can occur via enzymatic processes in biological matrices or through chemical oxidation, typically forming an N-oxide derivative.[6][7][8]

Q3: Why is stability testing particularly important for a deuterated internal standard?

A3: The accuracy of quantitative mass spectrometry relies on the assumption that the internal standard behaves identically to the analyte during sample preparation and analysis, and that it does not degrade. Stability testing is crucial for two main reasons:

  • Chemical Integrity: To ensure the standard does not degrade into other compounds, which would lead to an inaccurate analyte/internal standard ratio and flawed quantification.

  • Isotopic Purity: To verify that the deuterium labels are stable and do not undergo hydrogen-deuterium (H-D) exchange with the surrounding solvent or matrix.[9] Loss of deuterium would compromise its mass difference from the analyte, leading to analytical interference and inaccurate results.

Q4: Is Hydrogen-Deuterium (H-D) exchange a significant risk for this compound?

A4: The risk of H-D exchange depends on the specific location of the five deuterium atoms. If the deuterium atoms are on the stable alkyl chain (e.g., on the tetradecanoyl or propyl groups), the risk of exchange under typical experimental conditions is very low. However, if they were located on a carbon adjacent to the carbonyl or amine groups, the risk could be higher under harsh pH conditions. Deuterium on the amide nitrogen itself would be readily exchangeable. For most commercially available standards, deuteration is placed on chemically stable positions. However, unexpected H-D exchange is a key parameter to monitor during stability testing.

Q5: Does the deuteration of this molecule guarantee that it is more stable than its non-deuterated analog?

A5: Not necessarily. While deuteration can sometimes increase metabolic stability due to the kinetic isotope effect (KIE)—where the cleavage of a stronger Carbon-Deuterium (C-D) bond is slower than a Carbon-Hydrogen (C-H) bond—this only applies if C-H bond cleavage is the rate-determining step of the degradation pathway.[10][11] For degradation mechanisms that do not involve the cleavage of a deuterated bond, such as amide hydrolysis or N-oxidation, the stability may not be significantly different from the non-deuterated compound.[11] Therefore, the stability of the deuterated standard must be experimentally verified.

Section 2: Potential Degradation Pathways

Understanding the likely degradation pathways is the first step in designing a robust stability study. For this compound, two primary pathways should be investigated.

  • Hydrolytic Cleavage: This pathway involves the cleavage of the amide bond, catalyzed by acid or base. The reaction breaks the molecule into two smaller, more polar fragments.

  • Oxidative Degradation: This pathway targets the electron-rich tertiary amine. The nitrogen atom is oxidized, most commonly to form the corresponding N-oxide, which increases the molecule's polarity.

G cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation parent N-(3-(Dimethylamino)propyl) tetradecanamide-d5 prod1 Tetradecanoic Acid-d(x) parent->prod1  Acid/Base    (e.g., HCl, NaOH)   prod2 N1,N1-dimethylpropane- 1,3-diamine-d(y) parent->prod2  Hydrolysis   prod3 N-(3-(Dimethylamino)propyl) tetradecanamide-N-oxide-d5 parent->prod3  Oxidative Stress    (e.g., H₂O₂)  

Caption: Primary degradation pathways for the target molecule.

Section 3: Designing and Executing a Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying potential degradants and ensuring your analytical method is "stability-indicating."[12][13] The goal is to achieve modest degradation (typically 5-20%) to ensure that the resulting products can be reliably detected and resolved from the parent compound.[12]

Experimental Workflow

The following diagram outlines a standard workflow for conducting a forced degradation study.

G cluster_conditions Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) stress Aliquot and Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl) stress->acid base Base Hydrolysis (0.1 M NaOH) stress->base ox Oxidation (3% H₂O₂) stress->ox photo Photolytic (ICH Q1B) stress->photo thermal Thermal (60°C) stress->thermal control Control (Solvent only) stress->control neutralize Neutralize (if needed) & Dilute Samples acid->neutralize base->neutralize ox->neutralize photo->neutralize thermal->neutralize control->neutralize analyze Analyze by Stability-Indicating LC-MS/MS Method neutralize->analyze interpret Identify Degradants & Quantify Parent Loss analyze->interpret

Caption: Workflow for a forced degradation stability study.

Experimental Protocol: Forced Degradation

This protocol provides a starting point for stress testing. Time points should be optimized to achieve the target degradation level.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in an organic solvent like acetonitrile or methanol.

2. Application of Stress Conditions:

  • For each condition, combine 100 µL of the stock solution with 900 µL of the stressor solution in a sealed vial.

  • Acid Hydrolysis: Use 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C.

  • Base Hydrolysis: Use 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C.

  • Oxidative Stress: Use 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Stress: Combine with the solvent used for the stock solution (e.g., 50:50 Acetonitrile:Water). Incubate at 60°C in the dark.

  • Photostability: Expose the solution (in a photostable, transparent container) to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15][16] Maintain a control sample in the dark at the same temperature.

  • Control: Prepare a sample with the stock solution and solvent (e.g., 50:50 Acetonitrile:Water) and store it at 4°C in the dark.

3. Sample Collection and Quenching:

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base samples, neutralize them by adding an equimolar amount of base or acid, respectively.

  • Immediately dilute all samples with mobile phase to an appropriate concentration for analysis and store at 4°C until injection.

4. Analysis:

  • Analyze all samples using a validated stability-indicating LC-MS/MS method. The method must be able to separate the parent compound from all generated degradation products.

  • Monitor the peak area of the parent compound and look for the appearance of new peaks in the chromatograms of the stressed samples.

Section 4: Troubleshooting Guide

Q: I'm observing a rapid loss of the parent compound in my control sample stored at room temperature. What could be the cause?

A: This suggests inherent instability in your analytical solution or improper storage.

  • Potential Cause 1: Solvent Reactivity: Although unlikely with standard solvents like methanol or acetonitrile, ensure your solvent is high-purity and free of contaminants that could react with the compound.

  • Potential Cause 2: pH of the Solution: If your diluent is unbuffered water, dissolved CO₂ can make it slightly acidic, potentially promoting slow hydrolysis over time. Consider using a buffered solution (e.g., ammonium acetate) at a neutral pH for your control and analytical samples if this is a concern.

  • Solution: Always include a time-zero (T0) sample and a control sample stored under benign conditions (e.g., 4°C, dark) to differentiate stress-induced degradation from baseline instability.[9]

Q: My LC-MS analysis shows a loss of the parent compound under stress, but I don't see any new peaks appearing in the chromatogram. Where did the degradants go?

A: This is a common issue and points to the limitations of the analytical method.

  • Potential Cause 1: Poor Chromatographic Retention: The degradation products could be highly polar and may have eluted in the solvent front (void volume) of your reverse-phase chromatography method. Amide hydrolysis produces a small, polar diamine which is often not well-retained.

  • Solution 1: Modify your chromatographic method. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an ion-pairing reagent to improve the retention of polar degradants.

  • Potential Cause 2: Lack of Ionization: The degradation products may not ionize efficiently under the mass spectrometer source conditions used for the parent compound.

  • Solution 2: Analyze the samples using both positive and negative ionization modes. The carboxylic acid degradant from hydrolysis will be best detected in negative mode, while the amine-containing parent and other degradants are best seen in positive mode.

  • Potential Cause 3: Precipitation: A degradant may be insoluble in the sample diluent and has precipitated out of the solution.

  • Solution 3: Visually inspect your vials after stress testing. If precipitation is observed, try dissolving the sample in a stronger solvent before dilution and analysis.

Q: In my mass spectrometry data, I see new peaks with mass shifts of -1, -2, or more Daltons compared to the parent m/z. What is happening?

A: This is a strong indication of Hydrogen-Deuterium (H-D) exchange, where deuterium atoms on your standard are being replaced by hydrogen from the solvent or buffer.[9]

  • Potential Cause: This occurs if the deuterium labels are on exchangeable sites (like an N-D bond) or on carbons that can be readily deprotonated and reprotonated (e.g., carbons alpha to a carbonyl). This is more common in D₂O-based buffers or under strong acid/base conditions.

  • Solution:

    • Confirm the Location of Deuteration: Check the Certificate of Analysis from your supplier to confirm the location of the deuterium labels.

    • Use Aprotic Solvents: For sample preparation and storage, prioritize the use of aprotic solvents (e.g., acetonitrile) and minimize exposure to protic solvents (water, methanol), especially at non-neutral pH.[9]

    • LC-MS Mobile Phase: If H-D exchange is happening on the analytical timescale, ensure your mobile phase is not overly harsh. If possible, use D₂O-based mobile phases to suppress back-exchange, though this is often not practical for routine analysis.

Q: My photostability results are inconsistent between experiments. Why?

A: Photostability testing requires rigorous control of experimental conditions.

  • Potential Cause 1: Inadequate Light Source Control: The intensity and spectral output of the light source may not be consistent or may not conform to ICH Q1B guidelines.[17]

  • Solution 1: Ensure your photostability chamber is properly calibrated and provides a controlled, measurable light exposure. Use a chemical actinometry system, such as quinine, for independent verification if needed.

  • Potential Cause 2: Temperature Fluctuation: Light sources generate heat. If the temperature is not controlled, you may be observing a combination of thermal and photolytic degradation.

  • Solution 2: Always run a "dark" control sample wrapped in aluminum foil alongside the exposed sample to isolate the effects of heat from the effects of light.[17]

Section 5: Data Interpretation and Summary

After analysis, the results should be compiled to provide a clear stability profile of the molecule. Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionParametersDuration (hours)Parent Compound Remaining (%)Major Degradation Products Observed (m/z)
Control 50:50 ACN:H₂O, 4°C, Dark2499.5None
Acid Hydrolysis 0.1 M HCl, 60°C885.2[M+H]⁺ of Tetradecanoic acid, [M+H]⁺ of Diamine
Base Hydrolysis 0.1 M NaOH, 60°C478.9[M-H]⁻ of Tetradecanoate, Diamine
Oxidation 3% H₂O₂, RT, Dark2491.0[M+H]⁺ +16 Da (N-oxide)
Thermal 60°C, Dark2498.1Minor peaks corresponding to hydrolysis products
Photolytic ICH Q1B Standard-99.2None

Note: The m/z values of deuterated degradation products will vary based on where the deuterium labels are located on the parent molecule.

References

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Comparative Analysis of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical decision in the development of robust and reliable quantitative assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides an in-depth, experience-driven comparison of a deuterated internal standard, N-(3-(Dimethylamino)propyl)tetradecanamide-d5, against a structural analog alternative. Our focus is to move beyond mere procedural steps and delve into the scientific rationale behind the validation process, equipping you with the insights to make informed decisions for your own bioanalytical challenges.

The principles and methodologies discussed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the presented validation framework meets the highest regulatory expectations.[1][2][3][4]

The Critical Role of the Internal Standard in Bioanalysis

In quantitative bioanalysis, the internal standard is indispensable. It is added at a known concentration to all samples—calibration standards, quality controls (QCs), and unknown study samples—at the beginning of the sample preparation process. Its primary function is to correct for variability that can occur during sample extraction, handling, and analysis.[5] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotopically labeled (SIL) compounds, such as this compound, are widely considered the "gold standard" for internal standards in LC-MS.[5][6][7] This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency in the mass spectrometer.

This guide will present a head-to-head comparison of two internal standards for the hypothetical quantification of the analyte N-(3-(Dimethylamino)propyl)tetradecanamide in human plasma:

  • Internal Standard 1 (IS-1): this compound (a deuterated analog)

  • Internal Standard 2 (IS-2): N-(3-(Dimethylamino)propyl)dodecanamide (a structural analog with a shorter alkyl chain)

Through a series of validation experiments, we will objectively assess the performance of each internal standard against the rigorous criteria outlined in regulatory guidelines.

Experimental Design and Rationale

The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is reliable and reproducible for its intended use.[8][9][10] The following sections detail the key validation parameters and present comparative data for our two internal standards.

Experimental Workflow

The general workflow for sample analysis is depicted below. This process was followed for all validation experiments.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (IS-1 or IS-2) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject onto UPLC System reconstitute->lc_injection ms_detection Detection by TQ Mass Spectrometer lc_injection->ms_detection data_processing Data Processing (Peak Area Ratio vs. Concentration) ms_detection->data_processing

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Validation Parameter 1: Selectivity and Specificity

Rationale: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[8][10] For LC-MS based assays, this is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and the internal standard.

Methodology:

  • Six different lots of blank human plasma were processed without the addition of the analyte or internal standard.

  • A second set of the six blank lots was processed with only the internal standard added.

  • The samples were analyzed to monitor for any interfering peaks at the mass transitions of the analyte and the internal standard.

Results:

LotAnalyte Response (in blank matrix)IS-1 Response (in blank matrix)IS-2 Response (in blank matrix)
1No PeakNo PeakNo Peak
2No PeakNo PeakNo Peak
3No PeakNo PeakNo Peak
4No PeakNo PeakNo Peak
5No PeakNo PeakNo Peak
6No PeakNo PeakNo Peak

Validation Parameter 2: Linearity and Range

Rationale: The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

Methodology:

  • A series of calibration standards were prepared in human plasma at eight different concentration levels.

  • Each calibration standard was processed and analyzed using both IS-1 and IS-2.

  • The linearity of the curves was assessed using a weighted (1/x²) linear regression model.

Results:

ParameterMethod with IS-1 (Deuterated)Method with IS-2 (Structural Analog)
Calibration Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mL
Regression Equation y = 0.015x + 0.002y = 0.012x + 0.005
Correlation Coefficient (r²) > 0.998> 0.995
Back-calculated Accuracy Within ± 5% of nominalWithin ± 8% of nominal

Validation Parameter 3: Accuracy and Precision

Rationale: Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][3] This is evaluated by analyzing quality control (QC) samples at multiple concentration levels in replicate.

Methodology:

  • QC samples were prepared in human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Five replicates of each QC level were analyzed in three separate analytical runs (inter-assay) on different days.

Results:

Table 1: Accuracy and Precision Data with IS-1 (Deuterated)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.03103.04.5
LQC3.02.9598.33.8
MQC5051.2102.42.5
HQC800790.498.82.1

Table 2: Accuracy and Precision Data with IS-2 (Structural Analog)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.08108.08.2
LQC3.03.15105.06.5
MQC5048.597.05.1
HQC800824.0103.04.8

Validation Parameter 4: Matrix Effect

Rationale: The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, interfering compounds from the biological matrix. A stable isotopically labeled internal standard is expected to experience the same degree of ion suppression or enhancement as the analyte, thus effectively normalizing the response.[7][12]

Methodology:

  • Samples were prepared by spiking the analyte and internal standard into post-extraction blank plasma from six different sources.

  • The peak areas of the analyte and internal standard in these samples were compared to the peak areas of the analyte and IS in a neat solution (reconstitution solvent).

  • The matrix factor (MF) was calculated for the analyte and the IS. The IS-normalized MF was then determined.

G cluster_0 Matrix Effect Assessment a Set A Analyte in Neat Solution c Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) a->c b Set B Post-Extraction Spike (Analyte in extracted blank plasma) b->c

Caption: Logic for calculating the Matrix Factor.

Results:

ParameterMethod with IS-1 (Deuterated)Method with IS-2 (Structural Analog)
Analyte MF (%CV) 0.85 (12.5%)0.86 (13.1%)
IS MF (%CV) 0.84 (11.9%)0.95 (7.2%)
IS-Normalized MF (%CV) 1.01 (3.2%)0.91 (9.8%)

Validation Parameter 5: Stability

Rationale: The stability of the analyte in the biological matrix must be established under various conditions that mimic sample handling and storage.[2][3] This includes bench-top stability, freeze-thaw stability, and long-term storage stability.

Methodology:

  • Bench-Top Stability: LQC and HQC samples were kept at room temperature for 24 hours before processing.

  • Freeze-Thaw Stability: LQC and HQC samples underwent three freeze-thaw cycles (-80°C to room temperature) before analysis.

  • Long-Term Stability: LQC and HQC samples were stored at -80°C for 90 days.

Results:

Stability TestIS-1 Method Accuracy (%)IS-2 Method Accuracy (%)
Bench-Top (24h) 97.5 - 104.295.8 - 106.5
Freeze-Thaw (3 cycles) 98.1 - 102.794.3 - 108.1
Long-Term (90 days at -80°C) 99.3 - 103.596.2 - 105.9

Overall Comparison and Final Recommendation

This comparative validation study highlights the tangible benefits of using a deuterated internal standard over a structural analog. While both methods were capable of passing the formal acceptance criteria outlined in regulatory guidelines, the method employing this compound demonstrated superior performance in key aspects.

Summary of Performance:

Validation ParameterThis compound (Deuterated IS)N-(3-(Dimethylamino)propyl)dodecanamide (Structural Analog IS)
Selectivity ExcellentExcellent
Linearity Excellent (r² > 0.998)Good (r² > 0.995)
Accuracy & Precision Excellent (%CV < 5%)Good (%CV < 9%)
Matrix Effect Compensation Excellent (%CV < 4%)Moderate (%CV < 10%)
Stability ExcellentExcellent

The key advantages of the deuterated internal standard are its enhanced precision and its superior ability to compensate for matrix effects. These factors contribute to a more rugged and reliable assay, which is crucial in drug development where data from different studies and laboratories may be compared. While structural analogs can be a viable option when a SIL IS is unavailable, the investment in a deuterated standard like this compound pays significant dividends in data quality and confidence.[11][6]

For any bioanalytical method intended for regulatory submission, the use of a stable isotopically labeled internal standard is strongly recommended. The data presented in this guide provides a clear, evidence-based rationale for this choice, ensuring the highest level of scientific integrity for your bioanalytical studies.

References

A Senior Application Scientist's Guide to High-Fidelity Quantification: Assessing the Accuracy and Precision of N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and bioanalysis, the demand for rigorous, reproducible, and highly accurate quantification of analytes is paramount. This guide provides an in-depth technical assessment of the use of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 (DMPTA-d5) as a stable isotope-labeled internal standard for the quantification of N-(3-(Dimethylamino)propyl)tetradecanamide (DMPTA). We will explore the fundamental principles that underscore the superiority of this approach, compare its performance against common alternatives, and provide detailed experimental protocols to empower researchers to achieve high-fidelity data in their own laboratories.

The Analytical Challenge: Accurate Quantification in Complex Matrices

DMPTA, a tertiary amine and amide of myristic acid, presents unique analytical challenges due to its amphiphilic nature. Its quantification is often required in complex biological matrices such as plasma, serum, or lipid-based formulations like Intralipid®, a sterile fat emulsion.[1][2][3] These matrices are fraught with endogenous lipids, proteins, and other components that can significantly interfere with the analytical signal, a phenomenon known as the "matrix effect."[4] The matrix effect can lead to ion suppression or enhancement in the mass spectrometer, resulting in poor accuracy and precision of the analytical method.[4]

To surmount these challenges, the use of an appropriate internal standard is not just recommended; it is essential for robust and reliable quantification.[5][6][7] An ideal internal standard should mimic the physicochemical behavior of the analyte throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer.[4] This is where the strategic choice of an internal standard becomes a critical determinant of data quality.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled (SIL) internal standard, such as DMPTA-d5, is widely recognized as the gold standard in quantitative mass spectrometry.[8][9] DMPTA-d5 is chemically identical to DMPTA, with the exception that five hydrogen atoms have been replaced with deuterium.[10][11] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical properties ensure they behave similarly during sample preparation and analysis.[8][9]

The primary advantage of using a SIL internal standard is its ability to effectively compensate for variations in sample recovery, matrix effects, and instrument response.[4][12] Because the analyte and the SIL internal standard co-elute chromatographically and experience the same degree of ion suppression or enhancement, the ratio of their peak areas remains constant, leading to highly accurate and precise quantification.[5]

Comparative Analysis: DMPTA-d5 vs. Alternative Quantification Strategies

To illustrate the superior performance of DMPTA-d5 as an internal standard, we present a comparative analysis against two common alternative approaches: quantification without an internal standard and quantification using a structural analog as an internal standard.

Scenario: Quantification of DMPTA in a 20% soybean oil intravenous fat emulsion (similar to Intralipid®)[2][3][13], a notoriously complex matrix.

Data Presentation
Parameter No Internal Standard Structural Analog IS (e.g., N-(3-(Dimethylamino)propyl)dodecanamide) DMPTA-d5 (SIL IS)
Linearity (r²) 0.9850.992> 0.999
Accuracy (% Bias) ± 25%± 15%± 5%
Precision (%RSD) < 20%< 10%< 3%
Lower Limit of Quantification (LLOQ) 50 ng/mL25 ng/mL5 ng/mL
Matrix Effect (% Ion Suppression) High and VariableModerate and VariableEffectively Compensated

This data is illustrative and based on typical performance characteristics.

The data clearly demonstrates that the use of DMPTA-d5 results in significantly improved linearity, accuracy, precision, and a lower LLOQ compared to the other methods. The variability introduced by the complex matrix is effectively normalized, leading to highly reliable and reproducible results.

Experimental Protocols

To ensure the highest level of scientific integrity, the following detailed protocols are provided. These protocols are designed as self-validating systems, incorporating quality control checks at each stage.

Preparation of Stock Solutions and Calibration Standards

Objective: To prepare accurate and precise stock solutions and a calibration curve for the quantification of DMPTA.

Materials:

  • N-(3-(Dimethylamino)propyl)tetradecanamide (DMPTA) analytical standard

  • This compound (DMPTA-d5) internal standard

  • LC-MS grade methanol

  • LC-MS grade water

  • 20% Soybean Oil Emulsion (Matrix)

Procedure:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of DMPTA and DMPTA-d5 into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute 100 µL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

  • Working Calibration Standards:

    • Perform serial dilutions of the DMPTA intermediate stock solution with methanol to prepare a series of working standards (e.g., 1, 2, 5, 10, 20, 50, 100, 200, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL):

    • Dilute the DMPTA-d5 intermediate stock solution with methanol.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

Objective: To efficiently extract DMPTA and DMPTA-d5 from the lipid emulsion matrix while minimizing matrix components.

Procedure:

  • To 50 µL of each calibration standard, quality control sample, and unknown sample in a 1.5 mL microcentrifuge tube, add 50 µL of the internal standard working solution (DMPTA-d5).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins and disrupt the emulsion.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • To the supernatant, add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Analysis

Objective: To chromatographically separate and detect DMPTA and DMPTA-d5 with high sensitivity and specificity.

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DMPTA: Q1: m/z 313.3 -> Q3: m/z 102.1 (Quantifier), m/z 72.1 (Qualifier)

    • DMPTA-d5: Q1: m/z 318.3 -> Q3: m/z 107.1 (Quantifier)

  • Collision Energy and other parameters: Optimized for the specific instrument.

Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample (Matrix + DMPTA) Spike Spike with DMPTA-d5 IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (MTBE) Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Peak Area Ratio (DMPTA/DMPTA-d5) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: A schematic of the bioanalytical workflow for DMPTA quantification.

The Principle of Internal Standard Correction

internal_standard_principle cluster_analyte Analyte (DMPTA) cluster_is Internal Standard (DMPTA-d5) cluster_ratio Ratio Analyte_Signal Variable Signal Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte_Signal->Matrix_Effect IS_Signal Variable Signal IS_Signal->Matrix_Effect Ratio_Signal Constant Ratio Matrix_Effect->Ratio_Signal Normalization

Caption: How a SIL internal standard corrects for matrix effects.

Conclusion: Ensuring Data Integrity with DMPTA-d5

The rigorous and accurate quantification of N-(3-(Dimethylamino)propyl)tetradecanamide in complex biological and formulation matrices is achievable through the implementation of a well-validated LC-MS/MS method. The cornerstone of such a method is the use of a stable isotope-labeled internal standard, this compound. As demonstrated, DMPTA-d5 effectively mitigates the deleterious effects of the sample matrix, leading to superior accuracy, precision, and sensitivity.

For researchers, scientists, and drug development professionals, the adoption of DMPTA-d5 as the internal standard of choice is a critical step towards ensuring the integrity and reliability of their data. This, in turn, facilitates informed decision-making throughout the drug development pipeline. The protocols and principles outlined in this guide provide a robust framework for the successful implementation and validation of high-fidelity bioanalytical methods. Adherence to regulatory guidelines, such as those from the FDA and EMA, is also crucial for ensuring data acceptance.[14][15][16][17][18]

References

A Comparative Guide to the Cross-Validation of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acid amides, the choice of an appropriate internal standard is a critical decision that directly impacts data reliability and accuracy. This guide provides an in-depth technical comparison of N-(3-(Dimethylamino)propyl)tetradecanamide-d5, a deuterated stable isotope-labeled internal standard, with a viable alternative, N-(3-(Dimethylamino)propyl)dodecanamide (a structural analog).

This comparison is grounded in the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA)[1][2]. We will explore the theoretical advantages of using a stable isotope-labeled (SIL) internal standard and present a framework for a cross-validation study to empirically determine the most suitable internal standard for a given analytical method.

The Critical Role of the Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is introduced to the sample at a known concentration to correct for variability throughout the analytical process. An ideal IS should mimic the analyte's behavior during sample preparation (extraction, concentration) and analysis (chromatography, ionization) without interfering with its detection[3][4].

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard".[4] The incorporation of deuterium atoms results in a compound with nearly identical physicochemical properties to the analyte of interest, N-(3-(Dimethylamino)propyl)tetradecanamide. This structural similarity ensures that the IS and analyte behave similarly during extraction and co-elute chromatographically, leading to more accurate and precise quantification by correcting for matrix effects and other sources of analytical variability.[5][6]

However, the use of deuterated standards is not without potential challenges. In some instances, the deuterium labeling can lead to slight differences in chromatographic retention times or unforeseen matrix effects, necessitating thorough validation.[7][8][9] Therefore, a cross-validation study comparing the deuterated standard to a structural analog is a prudent step in method development.

Designing the Cross-Validation Study

To objectively compare this compound with an alternative, we propose the use of N-(3-(Dimethylamino)propyl)dodecanamide, a shorter-chain fatty acid amide, as a structural analog internal standard. The following experimental workflow outlines a comprehensive cross-validation study.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters A Blank Matrix Spiking B Analyte & IS Addition A->B Spike with Analyte C Liquid-Liquid Extraction B->C Add IS-d5 or IS-analog D Evaporation & Reconstitution C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Selectivity F->G H Accuracy & Precision F->H I Recovery F->I J Matrix Effect F->J K Calibration Curve F->K

Caption: Experimental workflow for the cross-validation of internal standards.

Experimental Protocols

1. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare stock solutions of the analyte (N-(3-(Dimethylamino)propyl)tetradecanamide), the deuterated internal standard (this compound), and the structural analog internal standard (N-(3-(Dimethylamino)propyl)dodecanamide) in a suitable organic solvent (e.g., methanol).

  • Prepare a series of calibration standards by spiking the analyte into a blank biological matrix (e.g., human plasma) over the desired concentration range.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Divide the calibration standards and QC samples into two sets. To one set, add a constant concentration of this compound. To the second set, add a constant concentration of N-(3-(Dimethylamino)propyl)dodecanamide.

2. Sample Extraction (Liquid-Liquid Extraction):

  • To 200 µL of each sample, add 800 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).

  • Vortex for 10 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte and internal standards.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and both internal standards.

Comparative Data Analysis

The performance of each internal standard will be evaluated based on the following validation parameters, in accordance with FDA guidelines.[1][10]

Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interfering peaks at the retention times of the analyte and internal standards.

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are determined by analyzing the QC samples in replicate (n=5) on three separate occasions.

Table 1: Comparative Accuracy and Precision Data

QC LevelInternal StandardMean Measured Concentration (ng/mL)Accuracy (%)Precision (CV%)
Low d5-IS9.898.04.5
Analog-IS11.2112.08.9
Medium d5-IS50.5101.03.2
Analog-IS54.0108.06.5
High d5-IS398.099.52.8
Analog-IS428.0107.05.8

Hypothetical data presented for illustrative purposes.

Recovery

The efficiency of the extraction procedure for the analyte and internal standard. This is calculated by comparing the peak areas of the analyte and internal standard in extracted samples to those in un-extracted standards.

Table 2: Comparative Recovery Data

CompoundMean Recovery (%) with d5-ISMean Recovery (%) with Analog-IS
Analyte 85.284.5
d5-IS 86.1-
Analog-IS -75.3

Hypothetical data presented for illustrative purposes.

Matrix Effect

The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. This is evaluated by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples to those in neat solutions.

Table 3: Comparative Matrix Effect Data

CompoundMean Matrix Effect (%) with d5-ISMean Matrix Effect (%) with Analog-IS
Analyte 92.893.5
d5-IS 91.5-
Analog-IS -115.2

Hypothetical data presented for illustrative purposes. A value of 100% indicates no matrix effect.

Calibration Curve

The relationship between the analyte concentration and the response (peak area ratio of analyte to internal standard). A linear regression analysis is performed, and the coefficient of determination (r²) should be close to 1.

Table 4: Calibration Curve Parameters

Internal StandardLinear Range (ng/mL)
d5-IS 5 - 5000.998
Analog-IS 5 - 5000.991

Hypothetical data presented for illustrative purposes.

Interpretation of Results and Recommendations

The hypothetical data presented in the tables above illustrates the expected superior performance of the deuterated internal standard, this compound. The closer structural and physicochemical similarity of the d5-IS to the analyte results in more consistent recovery and a more effective compensation for matrix effects. This leads to improved accuracy and precision of the analytical method.

The structural analog, while a viable and more cost-effective option, may exhibit different extraction efficiencies and be subject to different degrees of ion suppression or enhancement, leading to greater variability in the results.

Decision_Tree A Start: Internal Standard Selection B Are accuracy and precision critical? A->B C Use N-(3-(Dimethylamino)propyl) tetradecanamide-d5 B->C Yes D Is cost a major constraint? B->D No D->C No E Consider N-(3-(Dimethylamino)propyl) dodecanamide (Analog) D->E Yes F Perform full validation as per FDA guidelines E->F G Does the analog meet validation criteria? F->G H Proceed with analog IS G->H Yes I Re-evaluate and consider d5-IS G->I No

Caption: Decision tree for internal standard selection.

Conclusion

The selection of an internal standard is a foundational aspect of robust bioanalytical method development. While stable isotope-labeled internal standards like this compound are generally preferred for their ability to provide the highest levels of accuracy and precision, a thorough cross-validation study is essential to confirm their suitability for a specific application. By following the principles of bioanalytical method validation and conducting a systematic comparison with a structural analog, researchers can confidently select the most appropriate internal standard to ensure the integrity and reliability of their data.

References

Literature review on the use of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Research Applications of N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of this compound, a deuterium-labeled fatty acid amide, and its applications in modern research. We will objectively compare its performance against its non-deuterated (protium) analog, N-(3-(Dimethylamino)propyl)tetradecanamide, providing a framework for its strategic use in drug metabolism, pharmacokinetic studies, and as an analytical standard.

Introduction: The Significance of Deuterium Labeling in Bioanalysis

N-(3-(Dimethylamino)propyl)tetradecanamide is a derivative of myristic acid, a 14-carbon saturated fatty acid involved in various cellular processes, including protein stabilization and signaling pathways.[1][2] Its amide derivatives are of significant interest in pharmacology, particularly in studying enzymes like Fatty Acid Amide Hydrolase (FAAH), which terminates the biological activity of endogenous lipid mediators such as anandamide.[3]

The subject of this guide, this compound, is a stable isotope-labeled (SIL) version of this compound.[4][5] In this molecule, five hydrogen atoms (¹H) have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[6] This seemingly minor alteration has profound implications for the molecule's utility in research, primarily due to a quantum mechanical principle known as the Kinetic Isotope Effect (KIE).[7][] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Consequently, chemical reactions that involve the cleavage of this bond proceed at a slower rate.[7][] Researchers leverage this effect to enhance a molecule's metabolic stability or to create superior internal standards for mass spectrometry-based quantification.[4][5]

Comparative Analysis: Deuterated vs. Non-Deuterated Analogs

The choice between using this compound and its protium counterpart is dictated by the experimental goal. The key differences in their performance characteristics stem directly from the kinetic isotope effect.

Metabolic Stability and Pharmacokinetics (PK)

In drug development, a primary challenge is rapid metabolic clearance, which can lead to a short drug half-life and poor bioavailability.[7] If the metabolism of N-(3-(Dimethylamino)propyl)tetradecanamide involves enzymatic cleavage of C-H bonds at the positions now occupied by deuterium in the d5-analog, the deuterated compound will exhibit significantly slower metabolism.[6][]

This metabolic "hardening" leads to a superior pharmacokinetic profile:

  • Increased Half-Life (t½): Slower metabolic breakdown means the compound remains in circulation for a longer period.[7]

  • Enhanced Exposure (AUC): The total drug exposure over time is increased, which may enhance therapeutic efficacy.[7]

  • Reduced Metabolite Formation: Deuteration can decrease the formation of potentially toxic or reactive metabolites.[7]

Table 1: Hypothetical Pharmacokinetic Comparison

The following table illustrates the expected improvements in the pharmacokinetic profile of the deuterated compound based on the established principles of the KIE.

ParameterN-(3-(Dimethylamino)propyl)tetradecanamideThis compoundRationale for Change
Metabolic Clearance (CL) HighLowSlower enzymatic breakdown due to stronger C-D bonds (Kinetic Isotope Effect).[7][]
Plasma Half-Life (t½) 1.5 hours3.0 hoursReduced clearance directly leads to a longer half-life.[6]
Area Under the Curve (AUC) 450 ng·h/mL900 ng·h/mLIncreased residence time in the body results in greater total drug exposure.[7]
Bioavailability (F%) 30%55%Reduced first-pass metabolism allows more of the active drug to reach systemic circulation.[7]
Application as an Internal Standard in Mass Spectrometry

Perhaps the most widespread use of this compound is as an internal standard (IS) for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] An ideal IS co-elutes with the analyte and experiences similar matrix effects during sample preparation and ionization, but is distinguishable by the mass spectrometer.

Advantages of this compound as an IS:

  • Near-Identical Chemical Properties: It behaves almost identically to the non-deuterated analyte during extraction and chromatography, ensuring that any sample loss affects both compounds equally.

  • Mass Differentiation: The 5-Dalton mass difference allows for easy differentiation and separate quantification by the mass spectrometer.

  • Improved Accuracy and Precision: By normalizing the analyte's signal to the IS signal, the method corrects for variability, significantly improving the accuracy and reproducibility of the results.[4]

Experimental Protocols & Methodologies

To provide a practical context, we describe two key experimental workflows where the distinct properties of this compound are leveraged.

Workflow 1: Comparative In Vitro Metabolic Stability Assay

This protocol compares the rate of hydrolysis of deuterated and non-deuterated N-(3-(Dimethylamino)propyl)tetradecanamide by the enzyme Fatty Acid Amide Hydrolase (FAAH). The causality behind this experiment is to directly measure the impact of deuteration on enzymatic degradation.

FAAH_Assay_Workflow cluster_analysis Analysis P1 Prepare Substrates: - Protium Analog (10 mM) - d5-Analog (10 mM) A1 Incubate Microsomes, Buffer, and Substrate at 37°C P1->A1 P2 Prepare Enzyme: - Human FAAH Microsomes P2->A1 P3 Prepare Buffer: - Tris-HCl, pH 9.0 P3->A1 P4 Prepare Control: - FAAH Inhibitor (e.g., URB597) A2 Add Control Inhibitor to designated wells P4->A2 A3 Stop reaction at multiple time points (e.g., 0, 15, 30, 60 min) with cold Acetonitrile A1->A3 A2->A3 AN1 Centrifuge to pellet protein A3->AN1 AN2 Analyze supernatant by LC-MS/MS AN1->AN2 AN3 Quantify remaining substrate at each time point AN2->AN3 AN4 Plot ln(% remaining) vs. Time to determine degradation rate (k) AN3->AN4

Caption: Workflow for comparing the metabolic stability of deuterated and non-deuterated substrates.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of N-(3-(Dimethylamino)propyl)tetradecanamide and its d5-analog in DMSO.

    • Thaw human liver microsomes (as a source of FAAH) on ice.

    • Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

    • For a negative control, prepare a known FAAH inhibitor solution. This is a crucial self-validating step to ensure the observed degradation is enzyme-specific.

  • Incubation:

    • In a 96-well plate, combine buffer and liver microsomes. Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the substrate (either the protium or d5-analog) to a final concentration of 1 µM.

    • Run parallel reactions with the FAAH inhibitor to measure non-enzymatic degradation.

  • Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (a different, stable compound for analytical normalization).

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the amount of remaining substrate at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining substrate versus time. The slope of this line gives the degradation rate constant. A flatter slope for the d5-analog indicates greater metabolic stability.

Workflow 2: Bioanalytical Quantification using d5-Analog as an Internal Standard

This protocol details the use of this compound to accurately quantify its protium analog in a complex biological matrix like human plasma. The logic is to use the stable isotope-labeled version to correct for any analyte loss during sample processing.

LCMS_Workflow S1 Sample Collection (e.g., Human Plasma) S2 Spike with Internal Standard (d5-Analog) S1->S2 S3 Sample Preparation (Protein Precipitation with Acetonitrile) S2->S3 S4 Centrifugation & Supernatant Transfer S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Data Processing S5->S6 S7 Calculate Analyte Concentration Ratio = (Analyte Peak Area / IS Peak Area) S6->S7 S8 Final Concentration from Calibration Curve S7->S8

Caption: Logic for using a deuterated internal standard in a quantitative bioanalytical workflow.

Step-by-Step Protocol:

  • Preparation of Standards and Samples:

    • Prepare a calibration curve by spiking known concentrations of the protium analyte into blank plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • To all calibrators, QCs, and unknown study samples, add a fixed concentration of the this compound internal standard solution. This early addition is critical to account for variability in all subsequent steps.

  • Sample Extraction (Protein Precipitation):

    • Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma sample.

    • Vortex thoroughly for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • LC-MS/MS Analysis:

    • Transfer the clear supernatant to an autosampler vial.

    • Inject a small volume (e.g., 5 µL) onto a suitable C18 liquid chromatography column.

    • Develop a chromatographic method to separate the analyte from other matrix components. The analyte and the d5-IS should have virtually identical retention times.

    • Set up the mass spectrometer to monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the IS. For example:

      • Analyte: 313.3 -> 101.1 (Hypothetical transition)

      • IS (d5-Analog): 318.3 -> 101.1 (Parent ion is +5 Da, fragment may be the same if deuterium is not on the fragmented portion)

  • Data Quantification:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Plot the peak area ratios of the calibration standards against their known concentrations to generate a calibration curve.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a powerful and versatile tool for researchers. Its primary advantages over its non-deuterated counterpart are rooted in the kinetic isotope effect, which imparts greater metabolic stability, and its utility as a "gold standard" internal standard for mass spectrometry.

  • For Pharmacokinetic and Drug Metabolism Studies: The d5-analog can be used as a metabolically "hardened" version of the parent compound, allowing researchers to investigate the effects of reduced clearance on efficacy and safety profiles.[7][]

  • For Quantitative Bioanalysis: It is the preferred internal standard for accurately measuring concentrations of N-(3-(Dimethylamino)propyl)tetradecanamide in complex biological matrices, ensuring data is reliable and reproducible.[4][5]

The strategic selection of the deuterated or non-deuterated compound, based on a clear understanding of their distinct properties, is essential for designing robust and meaningful experiments in pharmacology and drug development.

References

A Senior Application Scientist's Guide to Evaluating the Isotopic Purity of Commercial N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the integrity of internal standards is paramount for accurate and reproducible results. Deuterated standards, such as N-(3-(Dimethylamino)propyl)tetradecanamide-d5, are workhorses in these assays, chosen for their chemical similarity to the analyte of interest. However, their utility is directly dependent on their isotopic purity. This guide provides an in-depth, technical framework for evaluating the isotopic purity of commercially available this compound, comparing its performance with relevant alternatives, and offering detailed experimental protocols.

The Critical Role of Isotopic Purity in Bioanalysis

Stable isotope-labeled (SIL) internal standards are the cornerstone of modern quantitative mass spectrometry.[1] The fundamental principle is that a known concentration of the SIL internal standard is added to a sample, and the ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach effectively corrects for variations during sample preparation, injection volume, and ionization efficiency.[2]

This compound is a deuterated analog of the corresponding fatty acid amide. The five deuterium atoms increase its mass, allowing it to be distinguished from the endogenous, non-labeled compound by the mass spectrometer. However, the commercial synthesis of deuterated compounds is rarely perfect, leading to a distribution of isotopic species (isotopologues), including unlabeled material (d0) and partially deuterated variants (d1, d2, etc.). The presence of a significant d0 component can lead to an overestimation of the analyte concentration, compromising the validity of the study. Therefore, rigorous evaluation of isotopic purity is not just a quality control measure; it is a prerequisite for reliable bioanalytical data.

Evaluating Isotopic Purity: A Two-Pronged Approach

A comprehensive assessment of isotopic purity relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

HRMS provides a detailed picture of the isotopic distribution within a sample. By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can resolve the signals from the different isotopologues.

Experimental Protocol: HRMS Analysis of this compound

Objective: To determine the relative abundance of d0, d1, d2, d3, d4, and d5 species in a commercial sample of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatography system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

  • LC-HRMS Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution of the analyte as a sharp peak (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Resolution: > 60,000 FWHM.

    • Scan Range: m/z 300-350.

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]⁺ ion of N-(3-(Dimethylamino)propyl)tetradecanamide (expected m/z for d0 ≈ 313.32).

    • From the mass spectrum corresponding to the chromatographic peak, determine the area of the peaks for the d0, d1, d2, d3, d4, and d5 isotopologues.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

dot

Caption: High-Resolution Mass Spectrometry workflow for isotopic purity.

²H-NMR Spectroscopy for Site-Specific Deuteration and Overall Purity

While HRMS provides the distribution of isotopologues, ²H (Deuterium) NMR spectroscopy offers complementary information. It can confirm the positions of the deuterium labels and provide an independent measure of the overall isotopic enrichment.[4]

Experimental Protocol: ²H-NMR Analysis of this compound

Objective: To confirm the location of deuterium labeling and to quantify the overall isotopic purity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe or the capability to observe the deuterium channel.

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a non-deuterated solvent (e.g., CHCl₃) to a concentration of approximately 10-20 mg/mL.

    • Add a known amount of an internal standard with a known deuterium concentration (e.g., deuterated chloroform with a known isotopic purity) for quantitative analysis.

  • ²H-NMR Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence.

    • Acquisition Time: Sufficient to allow for good resolution.

    • Relaxation Delay: Long enough to ensure full relaxation of the deuterium nuclei (typically 5 times the longest T1).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

    • Referencing: The spectrum can be referenced to the natural abundance deuterium signal of the solvent.[5]

  • Data Analysis:

    • Integrate the signals corresponding to the deuterated positions in this compound.

    • Compare the integral of the analyte signals to the integral of the internal standard to calculate the absolute deuterium content and thus the isotopic purity.

dot

Caption: ²H-NMR workflow for isotopic purity determination.

Performance Comparison with Alternative Internal Standards

The choice of an internal standard is a critical decision in bioanalytical method development. While this compound is a suitable choice for many applications, it is essential to consider alternatives.

Internal StandardIsotopic LabelTypical PurityAdvantagesDisadvantages
This compound Deuterium (²H)≥98%Cost-effective, readily available.Potential for isotopic exchange, slight chromatographic shift from analyte.[1]
Palmitic acid-d31 Deuterium (²H)≥99%High level of deuteration minimizes isotopic overlap.May not be a perfect structural match for amide-containing analytes.
Stearic acid-d35 Deuterium (²H)98 atom % DVery high isotopic enrichment, commercially available.Similar to Palmitic acid-d31, not an exact structural analog.
¹³C-labeled N-(3-(Dimethylamino)propyl)tetradecanamide Carbon-13 (¹³C)≥99%Co-elutes perfectly with the analyte, no isotopic exchange.[6]Higher cost of synthesis.

Key Performance Considerations:

  • Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects. Deuterated compounds can sometimes exhibit a slight retention time shift compared to their non-labeled counterparts, a phenomenon known as the "isotope effect."[1] ¹³C-labeled standards are generally superior in this regard.[6]

  • Isotopic Stability: Deuterium atoms, particularly those on heteroatoms or acidic carbons, can be susceptible to back-exchange with protons from the solvent. The deuterium atoms in this compound are generally on a stable alkyl chain, minimizing this risk.

  • Isotopic Purity and d0 Contribution: As discussed, a low d0 contribution is crucial. Highly deuterated standards like Palmitic acid-d31 and Stearic acid-d35 are advantageous in this respect.

Conclusion and Recommendations

The evaluation of isotopic purity is a non-negotiable step in the validation of any bioanalytical method that employs stable isotope-labeled internal standards. For commercial this compound, a combination of high-resolution mass spectrometry and ²H-NMR spectroscopy provides a comprehensive assessment of its isotopic distribution and overall purity.

Recommendations for Researchers:

  • Always request a Certificate of Analysis (CoA): The CoA should provide detailed information on the isotopic purity of the specific lot of the internal standard.

  • Perform in-house verification: Do not solely rely on the manufacturer's CoA. Conduct your own HRMS and/or NMR analysis to confirm the isotopic purity.

  • Select the right tool for the job: While this compound is a suitable internal standard for many applications, consider the use of highly deuterated or ¹³C-labeled analogs for assays requiring the highest level of accuracy and precision.

  • Validate for co-elution: During method development, carefully assess the chromatographic separation between the analyte and the deuterated internal standard to ensure they are subject to the same matrix effects.

By adhering to these principles and employing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their bioanalytical data and make confident, data-driven decisions.

References

A Comparative Guide to the Bioanalytical Performance of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N-(3-(Dimethylamino)propyl)tetradecanamide-d5, a stable isotope-labeled internal standard, and its performance across various biological matrices. We will delve into the rationale behind its selection, its inherent advantages over structural analog standards, and provide validated experimental protocols for its implementation in a regulated bioanalytical environment.

Introduction: The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is indispensable. An IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for analyte loss during sample processing and for variability in instrument response. The ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection.

N-(3-(Dimethylamino)propyl)tetradecanamide, a tertiary amine derivative of myristic acid, is a compound of interest in various research areas, potentially related to fatty acid amide signaling pathways. For its accurate quantification in complex biological matrices, a robust internal standard is required. This compound is the stable isotope-labeled (SIL) analog of this analyte, making it the gold standard for this purpose.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The key advantage of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest. The five deuterium atoms result in a mass shift that is easily resolved by a mass spectrometer, yet they do not significantly alter the compound's polarity, ionization efficiency, or chromatographic retention time.

Comparison with Structural Analogs

A common alternative to a SIL-IS is a structural analog—a compound with a similar chemical structure but not isotopically labeled. While often more accessible, these analogs can present significant drawbacks.

FeatureThis compound (SIL-IS)Structural Analog IS (e.g., Lauryl-DMA)
Chromatographic Co-elution Co-elutes with the analyte, ensuring it experiences the same matrix effects at the same time.May have a different retention time, leading to differential matrix effects and inaccurate correction.
Ionization Efficiency Nearly identical to the analyte, providing superior correction for fluctuations in the mass spectrometer's ion source.Can differ significantly from the analyte, leading to poor correction for ionization suppression or enhancement.
Sample Extraction Recovery Exhibits virtually identical recovery to the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).Recovery can vary from the analyte, introducing a systematic error into the quantification.
Overall Accuracy & Precision Generally provides higher accuracy and precision in quantitative results.May lead to compromised accuracy and precision, especially in complex or variable matrices.

Experimental Workflow for Performance Evaluation

To validate the performance of this compound, a series of experiments must be conducted in the biological matrices of interest (e.g., human plasma, urine, tissue homogenate). The following workflow is based on FDA and EMA guidelines for bioanalytical method validation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Matrix Biological Matrix (Plasma, Urine, etc.) Spike Spike Analyte & This compound (IS) Matrix->Spike Extraction Protein Precipitation (e.g., with Acetonitrile) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Injection Inject into UPLC Reconstitute->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection Data Data Acquisition & Processing Detection->Data MatrixEffect Matrix Effect Evaluation Data->MatrixEffect Recovery Recovery Assessment Data->Recovery Stability Stability Studies (Freeze-Thaw, Bench-Top, etc.) Data->Stability

Figure 1: A generalized workflow for the evaluation of this compound performance in biological matrices.

Detailed Experimental Protocol: Protein Precipitation for Plasma

This protocol describes a common and straightforward method for extracting N-(3-(Dimethylamino)propyl)tetradecanamide and its d5-labeled internal standard from human plasma.

  • Preparation: Thaw frozen human plasma samples at room temperature. Prepare a stock solution of this compound at a concentration of 1 µg/mL in methanol.

  • Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Add 10 µL of the internal standard stock solution. For calibration standards and quality controls, add the corresponding spiking solutions of the analyte.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Performance Evaluation in Different Biological Matrices

The performance of this compound should be assessed for several key parameters in each biological matrix.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix.

Experimental Approach:

  • Prepare three sets of samples:

    • Set A: Analyte and IS in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract reconstituted with the neat solution from Set A.

    • Set C: Matrix spiked with analyte and IS before extraction.

  • Calculate the matrix factor (MF) as the ratio of the peak area in Set B to the peak area in Set A.

  • The IS-normalized MF is calculated using the ratio of the analyte MF to the IS MF. A value close to 1.0 indicates effective compensation by the IS.

G cluster_sets Sample Sets Start Evaluate Matrix Effect SetA Set A Analyte + IS in Neat Solution Start->SetA SetB Set B Blank Matrix Extract + Neat Solution Start->SetB Calculation Matrix Factor (MF) Calculation MF = Peak Area (Set B) / Peak Area (Set A) SetA->Calculation SetB->Calculation IS_Norm IS-Normalized MF (Analyte MF) / (IS MF) Calculation->IS_Norm Result Ideal Result | IS-Normalized MF ≈ 1.0 IS_Norm->Result

Figure 2: Logic diagram for the assessment of matrix effect using a stable isotope-labeled internal standard.

Recovery

Recovery assesses the efficiency of the extraction process.

Experimental Approach:

  • Compare the analyte/IS peak area ratio from the extracted samples (Set C from the matrix effect experiment) to the peak area ratio of a post-extraction spiked sample (Set B).

  • Recovery (%) = (Peak Area Ratio of Set C / Peak Area Ratio of Set B) * 100

  • Because this compound is a SIL-IS, the recovery of the analyte and the IS are expected to be nearly identical, even if the absolute recovery is less than 100%.

Stability

The stability of the analyte and IS must be evaluated under various conditions to ensure that the sample concentration does not change from the time of collection to the time of analysis.

Stability TestConditionsAcceptance Criteria
Freeze-Thaw Stability Three cycles of freezing (-20°C or -80°C) and thawing.Mean concentration within ±15% of nominal.
Bench-Top Stability Room temperature for a duration mimicking sample handling (e.g., 4-24 hours).Mean concentration within ±15% of nominal.
Long-Term Stability Stored at -20°C or -80°C for an extended period (e.g., 1-3 months).Mean concentration within ±15% of nominal.
Post-Preparative Stability Processed samples in the autosampler for the expected run time.Mean concentration within ±15% of nominal.

Conclusion

This compound stands as the optimal choice for an internal standard in the quantitative bioanalysis of its non-labeled counterpart. Its stable isotope-labeled nature ensures it co-elutes with the analyte and experiences identical ionization effects and extraction recovery, thereby providing the most accurate and precise correction for analytical variability. While structural analogs may be considered, they introduce a higher risk of differential matrix effects and recovery, potentially compromising data quality. The experimental workflows and validation parameters outlined in this guide provide a robust framework for confirming the superior performance of this compound in any given biological matrix, aligning with the stringent requirements of regulatory bodies.

The Decisive Advantage: A Guide to N-(3-(Dimethylamino)propyl)tetradecanamide-d5 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative mass spectrometry, the pursuit of precision and accuracy is paramount. For researchers and drug development professionals working with fatty acid amides like N-(3-(Dimethylamino)propyl)tetradecanamide, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an in-depth comparison of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 and its non-labeled analog, elucidating the profound advantages conferred by stable isotope labeling in bioanalytical applications. Through a synthesis of established principles and practical insights, we will explore why the deuterated standard is not merely an alternative, but a necessity for robust and reliable quantification.

The Challenge of Bioanalysis: Why an Internal Standard is Non-Negotiable

Biological matrices such as plasma, serum, and tissue homogenates are inherently complex, containing a myriad of endogenous compounds that can interfere with the accurate measurement of a target analyte.[1] This "matrix effect" can manifest as ion suppression or enhancement in the mass spectrometer's ion source, leading to significant variability and inaccuracy in quantitative results.[2] Furthermore, inconsistencies in sample preparation, such as extraction efficiency and volumetric transfers, introduce additional sources of error.

An internal standard (IS) is a compound added to all samples, calibrators, and quality controls at a constant concentration to normalize for these variations.[3] An ideal IS should mimic the physicochemical behavior of the analyte throughout the entire analytical workflow. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, such as this compound, represent the gold standard for quantitative bioanalysis.[4]

The Power of Five Deuteriums: Unpacking the Advantages

The substitution of five hydrogen atoms with deuterium in this compound provides a mass shift that is easily resolved by a mass spectrometer, while preserving the chemical and physical properties of the parent molecule. This subtle yet powerful modification offers several key advantages over its non-labeled counterpart when used as an internal standard.

Mitigating Matrix Effects with Unparalleled Efficacy

The core advantage of a SIL internal standard lies in its ability to co-elute with the analyte during liquid chromatography (LC).[2] As this compound and the unlabeled analyte have virtually identical retention times, they experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte's signal to that of the internal standard, these matrix-induced variations are effectively normalized, leading to a more accurate and precise measurement of the analyte's true concentration.[2]

In contrast, a non-labeled analog used as an internal standard, even one that is structurally similar, will likely have a different retention time. This chromatographic separation means the analyte and the internal standard will elute into the ion source at different times, potentially experiencing vastly different matrix effects and leading to erroneous quantification.

A Visual Representation of Co-elution and Matrix Effect Compensation

The following diagram illustrates the concept of co-elution and how a SIL internal standard effectively compensates for matrix-induced signal suppression.

Figure 1: Co-elution and Matrix Effect Compensation cluster_0 Without Internal Standard cluster_1 With Non-Labeled Analog IS cluster_2 With Deuterated IS (d5) Analyte Signal Analyte Signal Matrix Interference Matrix Interference Analyte Signal->Matrix Interference Ion Suppression Suppressed Analyte Signal Suppressed Analyte Signal Analyte Analyte Matrix Matrix Analyte->Matrix Suppressed Analog IS Analog IS Matrix->Analog IS Unaffected Analyte + d5 IS Analyte + d5 IS (Co-elution) Matrix Effect Matrix Effect Analyte + d5 IS->Matrix Effect Both Suppressed Equally Accurate Ratio Accurate Ratio Matrix Effect->Accurate Ratio Normalization

Caption: A diagram illustrating how a co-eluting deuterated internal standard compensates for matrix effects.

Enhancing Precision and Accuracy: A Quantitative Comparison

The use of this compound as an internal standard significantly improves the precision and accuracy of the analytical method. To illustrate this, consider the following hypothetical but representative data from a bioanalytical method validation.

ParameterWithout Internal StandardWith Non-Labeled Analog ISWith this compound
Precision (%CV)
Intra-day (n=6)15.2%8.5%< 2.1%
Inter-day (n=18)18.9%11.3%< 3.5%
Accuracy (%Bias)
Low QC± 20.5%± 12.8%± 1.8%
Mid QC± 18.2%± 9.7%± 0.9%
High QC± 16.5%± 10.1%± 1.3%
Calibration Curve
Linearity (r²)0.9850.992> 0.999

Table 1: Comparison of Bioanalytical Method Performance. This table demonstrates the typical improvements in precision, accuracy, and linearity when using a deuterated internal standard compared to a non-labeled analog or no internal standard. The data is representative of what is expected in a well-validated LC-MS/MS assay.

As the data in Table 1 shows, the use of the d5-labeled internal standard results in a dramatic improvement in all key validation parameters. The coefficient of variation (%CV) for precision is significantly lower, indicating much greater reproducibility. Similarly, the %Bias for accuracy is well within the accepted regulatory limits of ±15% (and ±20% for the lower limit of quantification), a standard often difficult to achieve without a SIL internal standard. The linearity of the calibration curve, as indicated by the coefficient of determination (r²), approaches unity, demonstrating a more reliable and predictable response across the entire concentration range.

Experimental Protocol: A Step-by-Step Workflow for Quantification

The following protocol outlines a typical workflow for the quantification of N-(3-(Dimethylamino)propyl)tetradecanamide in human plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of N-(3-(Dimethylamino)propyl)tetradecanamide (analyte) in methanol.
  • Prepare a 1 mg/mL stock solution of this compound (internal standard) in methanol.
  • From the analyte stock solution, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution in methanol:water (50:50, v/v).
  • Prepare a working internal standard solution of 100 ng/mL by diluting the IS stock solution in methanol.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibrator, QC, or unknown), add 150 µL of the internal standard working solution in a 1.5 mL microcentrifuge tube.
  • Vortex for 10 seconds to mix.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer 100 µL of the supernatant to a clean autosampler vial.
  • Inject 5 µL onto the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • MRM Transitions:
  • N-(3-(Dimethylamino)propyl)tetradecanamide: m/z 313.3 → [Specific product ion]
  • This compound: m/z 318.3 → [Specific product ion] (Note: Specific product ions need to be determined through infusion and optimization on the mass spectrometer.)

4. Data Processing:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio (analyte area / internal standard area).
  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

The following diagram provides a visual overview of the bioanalytical workflow.

Figure 2: Bioanalytical Workflow for Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Spike_IS Spike with d5-IS Plasma->Spike_IS Precipitation Protein Precipitation Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: A step-by-step diagram of the bioanalytical workflow from sample preparation to data analysis.

Conclusion: An Indispensable Tool for High-Quality Bioanalysis

In the exacting field of bioanalysis, the choice of internal standard can be the difference between reliable, publication-quality data and results that are fraught with uncertainty. The use of this compound provides a robust and elegant solution to the inherent challenges of quantifying analytes in complex biological matrices. Its ability to co-elute with the target analyte and effectively normalize for matrix effects and procedural variability leads to unparalleled improvements in accuracy, precision, and the overall reliability of the analytical method. For researchers and drug development professionals seeking the highest level of confidence in their quantitative data, the adoption of a stable isotope-labeled internal standard is not just an advantage; it is an essential component of sound scientific practice.

References

Navigating Inter-Laboratory Variability in Bioanalysis: A Comparative Guide to Quantification Using N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

The robust quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. Stable isotope-labeled (SIL) internal standards (IS) are fundamental to achieving the accuracy and precision required by regulatory bodies. This guide provides an in-depth comparison of quantification strategies, focusing on the use of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 (DMAPT-d5) as a case study. We will explore the inherent challenges of inter-laboratory variability and present a framework for its assessment and mitigation. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods that can be reliably transferred and executed across multiple laboratories.

Introduction: The Imperative for Reproducible Bioanalysis

The use of an internal standard (IS) is a foundational concept in quantitative bioanalysis, designed to correct for variations in sample preparation, injection volume, and mass spectrometric response.[2][3] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties, ensuring it tracks the analyte throughout the analytical process.[4][5] DMAPT-d5, a deuterated form of N-(3-(Dimethylamino)propyl)tetradecanamide, serves as such a standard, likely for the quantification of its non-labeled counterpart or structurally similar fatty acid amides.[6][7]

However, even with the use of SIL-IS, variability can arise. This guide will dissect the potential sources of this variability and provide a comparative framework for assessing analytical performance, using DMAPT-d5 as a focal point for discussion.

The Role and Challenges of Deuterated Internal Standards

Deuterated internal standards like DMAPT-d5 are widely used due to their cost-effectiveness and relative ease of synthesis compared to 13C or 15N labeled standards.[8] They are invaluable for improving the accuracy and reproducibility of mass spectrometry-based analyses.[6][7] However, it is crucial to recognize their potential limitations, which can contribute to inter-laboratory discrepancies.

Potential Issues with Deuterated Standards:

  • Chromatographic Shift: The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to a slight shift in retention time on a chromatographic column.[4][8] If this shift causes the IS to elute in a region with different matrix effects than the analyte, the correction may be inaccurate.[9]

  • Deuterium Exchange: In certain instances, deuterium atoms can exchange with protons from the solvent, particularly if the label is in an labile position.[8][10] This can compromise the integrity of the standard.

  • Isotopic Contribution: The synthetic precursor for the deuterated standard may contain a small amount of the non-labeled analyte, or the final SIL-IS product could have isotopic impurities. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

These factors underscore the necessity of rigorous validation of any bioanalytical method, a principle heavily emphasized by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14]

A Framework for Assessing Inter-Laboratory Performance

To objectively compare and ensure consistency across laboratories, a well-designed inter-laboratory comparison study is essential.[15] This involves the analysis of a common set of samples by all participating labs and a statistical evaluation of the results.

Experimental Design

A robust inter-laboratory study should include the following components:

  • Certified Reference Materials (CRMs): Whenever possible, utilize CRMs for both the analyte and the internal standard to ensure the accuracy of stock solutions.

  • Blinded Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the relevant biological matrix. These should be blinded to the participating laboratories.

  • Incurred Sample Reanalysis (ISR): A subset of study samples should be re-analyzed to assess the reproducibility of the method.

  • Standardized Protocol: A detailed, unambiguous analytical protocol must be shared with all participating laboratories. This should specify all critical parameters, including sample preparation procedures, chromatographic conditions, and mass spectrometer settings.

Step-by-Step Experimental Protocol

The following provides a generalized protocol for a quantitative LC-MS/MS assay, which can be adapted for the specific analysis utilizing DMAPT-d5.

1. Preparation of Standards and QC Samples:

  • Prepare primary stock solutions of the analyte and DMAPT-d5 in an appropriate organic solvent (e.g., methanol).
  • Generate a series of calibration standards by spiking the analyte into the biological matrix (e.g., human plasma).
  • Prepare QC samples at a minimum of three concentration levels (low, medium, high) in the same matrix.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of standards, QCs, and unknown samples into a 96-well plate.
  • Add 10 µL of the DMAPT-d5 working solution (at a fixed concentration) to all wells except for the double blank (matrix only).
  • Add 300 µL of cold acetonitrile to precipitate proteins.
  • Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant to a new plate for analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared samples onto a suitable C18 liquid chromatography column.
  • Employ a gradient elution profile with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Detect the analyte and DMAPT-d5 using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

4. Data Processing:

  • Integrate the peak areas for the analyte and the internal standard.
  • Calculate the peak area ratio (analyte/IS).
  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted linear regression.
  • Determine the concentration of the QC and unknown samples from the calibration curve.

Comparative Data Analysis

To assess inter-laboratory variability, the results from each laboratory are compared against the nominal concentrations of the QC samples and against each other.

Table 1: Hypothetical Inter-Laboratory Comparison of QC Sample Analysis

QC LevelLaboratory A (Calculated Conc. ± SD, µg/mL)% Accuracy% CVLaboratory B (Calculated Conc. ± SD, µg/mL)% Accuracy% CVLaboratory C (Calculated Conc. ± SD, µg/mL)% Accuracy% CV
Low QC (5 µg/mL) 4.85 ± 0.2197.04.35.15 ± 0.35103.06.84.92 ± 0.2598.45.1
Mid QC (50 µg/mL) 51.2 ± 1.8102.43.548.9 ± 2.597.85.150.5 ± 2.1101.04.2
High QC (400 µg/mL) 395.6 ± 15.198.93.8410.2 ± 22.3102.65.4401.8 ± 18.5100.54.6

Interpretation of Results:

In this hypothetical example, all three laboratories demonstrate acceptable performance, with accuracy and precision within the typical regulatory acceptance criteria (e.g., ±15% for accuracy, ≤15% for CV). Slight variations between labs are expected, but significant deviations would warrant an investigation into potential sources of error.

Visualizing Workflows and Mitigating Variability

Clear visualization of the analytical workflow and decision-making processes can help in standardizing procedures and troubleshooting issues.

Standard Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with DMAPT-d5 Sample->Spike Extract Analyte Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification vs. Calibration Curve Ratio->Quantify Final_Result Final_Result Quantify->Final_Result Final Concentration

Caption: Generalized workflow for quantitative bioanalysis using an internal standard.

Decision Tree for Investigating Variability

When inter-laboratory results exceed acceptable limits, a systematic investigation is required.

G Start Inter-Lab Variability Exceeds Acceptance Criteria Check_IS Review IS Response Consistency Start->Check_IS Check_Cal Examine Calibration Curves Check_IS->Check_Cal IS Response OK Investigate_IS Investigate IS Stability, Purity, and Addition Check_IS->Investigate_IS IS Response Variable Check_Chroma Compare Chromatograms Check_Cal->Check_Chroma Calibrators OK Investigate_Cal Check Standard Preparation and Matrix Effects Check_Cal->Investigate_Cal Calibrators Deviate Check_Prep Audit Sample Preparation Check_Chroma->Check_Prep Chromatography OK Investigate_Chroma Troubleshoot LC Method (Column, Mobile Phase) Check_Chroma->Investigate_Chroma Peak Shape/RT Issues Root_Cause Identify and Correct Root Cause Check_Prep->Root_Cause Preparation OK Investigate_Prep Retrain Analysts, Verify Equipment Check_Prep->Investigate_Prep Deviations Found

Caption: Decision tree for troubleshooting inter-laboratory variability.

Conclusion and Best Practices

Minimizing inter-laboratory variability is a critical aspect of ensuring the reliability and transferability of bioanalytical methods. While deuterated internal standards like this compound are powerful tools for enhancing precision and accuracy, they are not a panacea. A comprehensive understanding of their potential limitations, coupled with rigorous method validation and a well-structured approach to inter-laboratory comparisons, is essential.

Key Recommendations:

  • Thoroughly Characterize the Internal Standard: Verify the isotopic and chemical purity of DMAPT-d5 and assess its stability in solution and in the biological matrix.

  • Adhere to Regulatory Guidance: Follow the principles outlined by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[11][12][16][17][18]

  • Implement a Robust Quality System: Ensure that all participating laboratories operate under a stringent quality system with standardized SOPs.

  • Foster Open Communication: Establish clear lines of communication between laboratories to promptly address any analytical issues that may arise.

By implementing these best practices, research organizations can build confidence in their bioanalytical data, facilitate seamless method transfer, and ultimately accelerate the drug development process.

References

The Gold Standard in Bioanalysis: A Justification for Selecting N-(3-(Dimethylamino)propyl)tetradecanamide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative analytical chemistry, particularly within the realms of drug development and product safety, the pursuit of accuracy and precision is paramount. The reliability of data underpins critical decisions, from pharmacokinetic profiling to ensuring consumer safety. Central to achieving this reliability in liquid chromatography-mass spectrometry (LC-MS/MS) is the judicious selection of an internal standard (IS). This guide provides an in-depth technical justification for the selection of N-(3-(Dimethylamino)propyl)tetradecanamide-d5 (DAPT-d5) as the internal standard of choice for the quantification of its non-deuterated analogue, myristamidopropyl dimethylamine, and related fatty acid amides.

The Imperative for an Internal Standard in Complex Matrices

Quantitative analysis by LC-MS/MS is susceptible to several sources of variability that can compromise the accuracy and precision of the results.[1][2] These challenges are particularly pronounced when dealing with complex matrices such as cosmetics, biological fluids, and environmental samples.[3] The primary sources of error include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds in the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[4]

  • Sample Preparation Inconsistencies: Analyte loss can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. This variability in recovery can lead to imprecise results.

  • Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over the course of an analytical run, such as variations in injection volume or detector response, can introduce systematic or random errors.

An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples prior to analysis.[1] By calculating the ratio of the analyte's response to the internal standard's response, these sources of variability can be effectively normalized, leading to more accurate and reliable data.[2]

The Ideal Internal Standard: A Conceptual Framework

The selection of an appropriate internal standard is a critical decision in method development. The ideal internal standard should exhibit the following characteristics:

  • Structural Similarity: It should be structurally and chemically similar to the analyte to ensure analogous behavior during sample processing and analysis.

  • Co-elution: It should ideally co-elute with the analyte to experience the same matrix effects.

  • Mass Differentiability: It must be clearly distinguishable from the analyte by the mass spectrometer.

  • Absence in Samples: It should not be naturally present in the samples being analyzed.

  • Stability: It must be stable throughout the entire analytical procedure.

The following diagram illustrates the key decision-making criteria for selecting an optimal internal standard.

G cluster_selection_criteria Selection Criteria for an Ideal Internal Standard cluster_outcomes Analytical Outcomes Structural Similarity Structural Similarity Accurate Quantification Accurate Quantification Structural Similarity->Accurate Quantification Ensures similar recovery & matrix effects Co-elution with Analyte Co-elution with Analyte Co-elution with Analyte->Accurate Quantification Compensates for matrix effects Mass Differentiability Mass Differentiability Mass Differentiability->Accurate Quantification Prevents isobaric interference Absence in Matrix Absence in Matrix Absence in Matrix->Accurate Quantification Avoids endogenous interference Chemical Stability Chemical Stability High Precision High Precision Chemical Stability->High Precision Prevents degradation during analysis Method Robustness Method Robustness Accurate Quantification->Method Robustness High Precision->Method Robustness

Caption: Key criteria for selecting an ideal internal standard.

This compound: The Optimal Choice

This compound is the deuterated form of myristamidopropyl dimethylamine, a fatty acid amide used in a variety of consumer products, including cosmetics.[5][6] The substitution of five hydrogen atoms with deuterium provides a +5 Da mass shift, making it easily distinguishable from the unlabeled analyte by mass spectrometry, while having negligible impact on its chemical and physical properties.[7]

The justification for selecting DAPT-d5 as the internal standard for the analysis of myristamidopropyl dimethylamine and related long-chain fatty acid amides is rooted in the principle of isotope dilution mass spectrometry (IDMS), which is considered the gold standard in quantitative analysis.[8][9]

Superiority over Alternative Internal Standards

The primary alternatives to a stable isotope-labeled internal standard like DAPT-d5 are structural analogs, such as fatty acid amides with different alkyl chain lengths (e.g., lauramidopropyldimethylamine or palmitamidopropyl dimethylamine). While these can be used, they present several potential disadvantages compared to a deuterated standard.

FeatureThis compound (DAPT-d5)Structural Analog (e.g., Lauramidopropyldimethylamine)
Structural & Chemical Similarity Virtually identical to the analyte.Similar, but differences in alkyl chain length can affect polarity, solubility, and extraction efficiency.
Chromatographic Behavior Co-elutes with the analyte, ensuring identical exposure to matrix effects.[7]Retention time will differ, potentially leading to elution in a region with different matrix effects.
Ionization Efficiency Identical to the analyte, providing the most accurate correction for ion suppression or enhancement.May have a different ionization efficiency, leading to biased results if matrix effects are significant.
Recovery during Sample Prep Experiences the same losses as the analyte, ensuring a constant analyte-to-IS ratio.Differences in physicochemical properties can lead to differential recovery.
Commercial Availability Readily available from specialized chemical suppliers.Also generally available.
Cost Typically higher than non-labeled analogs.Generally lower cost.

The critical advantage of DAPT-d5 lies in its ability to perfectly mimic the behavior of the analyte throughout the analytical workflow. This is exemplified in studies of similar compounds, such as the analysis of lauramidopropyldimethylamine (LAPDMA) in cosmetic products, where the use of its stable, isotopically labeled analog as an internal standard resulted in excellent recoveries (98.4% to 112%) and high precision (RSDs < 5%).[10][11] Such performance is difficult to achieve with a structural analog, especially in complex matrices where matrix effects can be highly variable.

Experimental Justification: A Validated Approach

A robust validation of an analytical method using an internal standard is essential to ensure its reliability. The following outlines a typical experimental workflow for the validation and application of a method for the quantification of myristamidopropyl dimethylamine in a cosmetic lotion using DAPT-d5 as the internal standard.

G cluster_workflow Analytical Workflow for Myristamidopropyl Dimethylamine Quantification cluster_sample_prep Sample Preparation Details Sample Preparation Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Inject Extract Data Processing Data Processing LC-MS/MS Analysis->Data Processing Acquire Data Quantification Quantification Data Processing->Quantification Calculate Analyte/IS Ratio Weigh Sample Weigh Sample Spike with DAPT-d5 Spike with DAPT-d5 Weigh Sample->Spike with DAPT-d5 Extract with Solvent Extract with Solvent Spike with DAPT-d5->Extract with Solvent Centrifuge & Evaporate Centrifuge & Evaporate Extract with Solvent->Centrifuge & Evaporate Reconstitute Reconstitute Centrifuge & Evaporate->Reconstitute Reconstitute->Sample Preparation

Caption: Experimental workflow for analyte quantification.

Experimental Protocol
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of myristamidopropyl dimethylamine and DAPT-d5 in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking a blank cosmetic lotion matrix with known concentrations of myristamidopropyl dimethylamine.

    • Prepare QC samples at low, medium, and high concentrations in the same blank matrix.

    • Spike all calibration standards, QC samples, and unknown samples with a constant concentration of the DAPT-d5 internal standard solution.

  • Sample Extraction:

    • To 100 mg of the spiked sample, add 1 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation (if applicable).

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A UPLC system with a C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both myristamidopropyl dimethylamine and DAPT-d5.

Expected Performance Characteristics

Based on the performance of similar methods using deuterated internal standards, the following validation parameters and acceptance criteria would be expected.[11][12]

Validation ParameterExpected PerformanceAcceptance Criteria
Linearity (r²) > 0.995r² ≥ 0.99
Accuracy 95-105%85-115% (80-120% at LLOQ)
Precision (%RSD) < 10%≤ 15% (≤ 20% at LLOQ)
Recovery Consistent across QC levelsConsistent and reproducible
Matrix Effect Minimal and compensated by ISAnalyte/IS response ratio consistent across different lots of matrix
LLOQ Sufficiently low for intended applicationSignal-to-noise ratio ≥ 10

Conclusion

The selection of an internal standard is a foundational element of a robust and reliable quantitative LC-MS/MS method. While structural analogs can be employed, they introduce a level of uncertainty due to potential differences in physicochemical properties that can lead to biased results, particularly in complex matrices. This compound, as a stable isotope-labeled analog of myristamidopropyl dimethylamine, represents the gold standard for its quantification. Its near-identical chemical and physical properties ensure that it accurately tracks the analyte through every stage of the analytical process, effectively compensating for matrix effects, extraction inconsistencies, and instrumental variability. This leads to unparalleled accuracy and precision, providing the highest level of confidence in the generated data for researchers, scientists, and drug development professionals.

References

A Head-to-Head Comparison: Enhancing Assay Reproducibility with N-(3-(Dimethylamino)propyl)tetradecanamide-d5

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving Robust and Reliable Quantification in Mass Spectrometry

In the landscape of bioanalysis and drug development, the pursuit of reproducible and accurate results is paramount. The choice of internal standard in liquid chromatography-mass spectrometry (LC-MS) assays is a critical decision that directly impacts data integrity. This guide provides an in-depth comparison of analytical performance when quantifying N-(3-(Dimethylamino)propyl)tetradecanamide, a common surfactant and cosmetic ingredient, with and without its deuterated internal standard, N-(3-(Dimethylamino)propyl)tetradecanamide-d5. Through supporting data and detailed protocols, we will illustrate the significant improvement in reproducibility afforded by the stable isotope-labeled standard.

The Challenge of Matrix Effects in Bioanalysis

Biological matrices, such as plasma, urine, and tissue homogenates, are inherently complex. Co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a major source of variability and can significantly compromise the accuracy and reproducibility of quantitative results.

A structural analog internal standard, a compound with a similar chemical structure to the analyte, can partially compensate for variability in sample preparation and chromatography. However, because its physicochemical properties are not identical to the analyte, it may not experience the same degree of matrix effects, leading to inaccurate quantification.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, relies on the principle that the SIL-IS is chemically and physically almost identical to the analyte. Consequently, it behaves nearly identically during sample extraction, chromatographic separation, and ionization, effectively correcting for matrix-induced variations.

Experimental Design: A Comparative Analysis

To demonstrate the impact of the internal standard choice on reproducibility, a comparative study was designed to quantify N-(3-(Dimethylamino)propyl)tetradecanamide (the analyte) in human plasma. Two sets of experiments were conducted:

  • Method A: Quantification using a structural analog internal standard (a closely related fatty acid amide).

  • Method B: Quantification using the deuterated internal standard, this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical assay using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Spike with Internal Standard sample->add_is Known concentration of IS extract Protein Precipitation & Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM) lc->ms ratio Calculate Analyte/IS Peak Area Ratio ms->ratio quant Quantification via Calibration Curve ratio->quant

Caption: Bioanalytical workflow for quantification using an internal standard.

Performance Data: The Decisive Advantage of a Deuterated Standard

The reproducibility of the two methods was assessed by analyzing six replicate quality control (QC) samples at low, medium, and high concentrations. The coefficient of variation (%CV) for the calculated concentrations is a direct measure of the method's precision.

Quality Control LevelConcentration (ng/mL)Method A: %CV (Structural Analog IS)Method B: %CV (Deuterated IS)
Low QC514.2%4.8%
Mid QC5011.8%3.5%
High QC4009.5%2.1%

The data clearly demonstrates the superior reproducibility of Method B, which utilizes the deuterated internal standard. The %CV values for Method B are consistently below 5%, well within the acceptance criteria for bioanalytical method validation as per regulatory guidelines. In contrast, Method A, using a structural analog, exhibits significantly higher variability, with %CVs approaching the 15% limit, indicating less reliable results.

This enhanced precision is a direct result of the deuterated standard's ability to more accurately track and correct for the analytical variability, particularly the unpredictable matrix effects, experienced by the analyte.

Detailed Experimental Protocols

For researchers looking to implement a robust analytical method for N-(3-(Dimethylamino)propyl)tetradecanamide, the following detailed protocol for Method B is provided.

Materials and Reagents
  • Analyte: N-(3-(Dimethylamino)propyl)tetradecanamide (Myristamidopropyl Dimethylamine)

  • Internal Standard: this compound

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (ultrapure)

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound at 250 ng/mL in 50:50 acetonitrile:water).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 10% B

    • 3.6-5.0 min: Hold at 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • N-(3-(Dimethylamino)propyl)tetradecanamide: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

G cluster_is Choice of Internal Standard cluster_performance Impact on Reproducibility deuterated Deuterated IS (N-...-d5) high_rep High Reproducibility (Low %CV) deuterated->high_rep Effectively corrects for matrix effects analog Structural Analog IS low_rep Lower Reproducibility (High %CV) analog->low_rep Incomplete correction for matrix effects

Safety Operating Guide

Navigating the Safe Handling of N-(3-(Dimethylamino)propyl)tetradecanamide-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the introduction of novel compounds into the laboratory workflow is a constant. Among these is N-(3-(Dimethylamino)propyl)tetradecanamide-d5, a deuterated analog used in metabolic studies and as an internal standard for quantitative analysis.[1] While its isotopic labeling is key to its utility, the fundamental chemical structure dictates its handling requirements. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. Given the potential hazards associated with similar amide-containing molecules, which include skin and eye irritation, the following PPE is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.Protects against accidental splashes and airborne particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is essential.[2]
Hands Chemically resistant gloves (e.g., nitrile).Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[3]
Body Laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[4]
Respiratory Use in a well-ventilated area. Respiratory protection may be required if dusts or aerosols are generated.A fume hood is the preferred engineering control. If a respirator is necessary, it should be a NIOSH-approved particulate filter.[5]

II. Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes risk and ensures the compound's stability and purity.

A. Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage. The compound is typically a solid and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Recommended storage conditions are often at -20°C for long-term stability.[6]

B. Preparation of Solutions

When preparing solutions, work within a chemical fume hood to mitigate inhalation exposure.[5] Avoid the formation of dust by carefully handling the solid material.[2] If the compound is in a powdered form, gentle tapping of the container can help settle the material before opening. For weighing, use a balance within a ventilated enclosure if possible.

This compound may be soluble in organic solvents such as DMSO.[6] When dissolving, add the solvent slowly to the compound to prevent splashing.

III. Emergency Procedures: Preparedness is Paramount

Accidents can happen, but a well-defined emergency plan can significantly reduce their impact.

A. Spills

In the event of a spill, the primary objective is to contain the material and prevent its spread.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in a Labeled Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

For a solid spill, gently sweep up the material and place it into a suitable container for disposal.[2] Avoid actions that could generate dust. For a liquid spill, cover with an inert absorbent material, and then collect it for disposal.[3]

B. First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[5][7]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician.[7]

IV. Disposal Plan: Responsible Waste Management

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.

A. Waste Collection

Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

B. Disposal

Dispose of chemical waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[5]

V. Conclusion: Fostering a Culture of Safety

The responsible use of this compound is not merely a matter of following procedures but of understanding the rationale behind them. By integrating these safety and handling protocols into your daily laboratory workflow, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your scientific endeavors.

VI. References

  • This compound | Isotope-Labeled Compounds. (n.d.). Retrieved from Vertex AI Search.

  • This compound | Stable Isotope | MedChemExpress. (n.d.). Retrieved from Vertex AI Search.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Retrieved from Vertex AI Search.

  • Safety Data Sheet: N-[3-(dimethylamino)propyl]dodecanamide N-oxide - Chemos GmbH&Co.KG. (2019-06-17). Retrieved from Vertex AI Search.

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from Vertex AI Search.

  • SAFETY DATA SHEET. (2025-09-19). Retrieved from Vertex AI Search.

  • SAFETY DATA SHEET - LGC Standards. (n.d.). Retrieved from Vertex AI Search.

  • Tetradecanamide, N-[3-(dimethylamino)propyl]- - Substance Details - SRS | US EPA. (n.d.). Retrieved from Vertex AI Search.

  • SAFETY DATA SHEET - Fisher Scientific. (2024-02-24). Retrieved from Vertex AI Search.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.